molecular formula C4H4N2O3 B1297810 Pyrimidine-2,4,6-triol CAS No. 223674-01-9

Pyrimidine-2,4,6-triol

Cat. No.: B1297810
CAS No.: 223674-01-9
M. Wt: 128.09 g/mol
InChI Key: GWEJPUMJAQFCBN-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,6-triol, more commonly known in scientific literature as barbituric acid, is a fundamental heterocyclic building block of significant importance in medicinal and organic chemistry. With the molecular formula C4H4N2O3 and a molecular weight of 128.09 g/mol, this compound serves as the core scaffold for a wide range of derivatives with diverse biological activities . The pyrimidine ring system itself is a key structural component in nucleic acids and many pharmaceuticals, making this compound a valuable starting point for research . Research into derivatives of this core structure, known as pyrimidine-2,4,6-triones, has revealed promising therapeutic applications. These derivatives have been identified as a novel and effective class of matrix metalloproteinase (MMP) inhibitors, showing particular selectivity for gelatinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and other disease processes . Other studies have explored their potential as anti-oxidant, anti-cancer, and enzyme-inhibiting agents, specifically targeting α-glucosidase and β-glucuronidase . Furthermore, certain pyrimidine-2,4,6-trione derivatives have been investigated for their ability to inhibit mutant protein aggregation in relation to amyotrophic lateral sclerosis (ALS), showing good oral bioavailability and brain penetration in preclinical studies . Interestingly, some derivatives have also been characterized as activators of voltage-gated L-type calcium channels (Cav1.2 and Cav1.3), presenting a valuable tool for neurophysiological research . This product is offered for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333602
Record name 6-Hydroxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223674-01-9
Record name 6-Hydroxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-2,4,6-triol: Core Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-triol, more commonly known by its trivial name, barbituric acid, is a heterocyclic organic compound based on a pyrimidine skeleton.[1] While not pharmacologically active itself, it serves as the parent compound for a vast class of drugs known as barbiturates, which have historically been utilized as sedatives, hypnotics, and anticonvulsants.[2][3] The versatility of the barbituric acid core also extends to its use as a building block in the synthesis of various other compounds, including riboflavin (vitamin B2) and the drug minoxidil.[1] This guide provides a comprehensive overview of the fundamental properties of this compound and detailed methodologies for its synthesis, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is an odorless, cream-colored or white crystalline powder.[4] It is soluble in water but generally insoluble in most organic solvents.[1][4][5] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₄H₄N₂O₃[6]
Molecular Weight128.09 g/mol [6]
Melting Point245-255 °C (decomposes)[1][7][8]
Boiling Point260 °C (decomposes)[1][7]
Water Solubility142 g/L (at 20 °C)[1][8]
pKa4.01[1][8]
Flash Point150 °C[7][8]

Tautomerism and Acidity

A crucial aspect of this compound's chemistry is its tautomerism. It exists in equilibrium between its tri-keto form (barbituric acid) and various enol forms.[9][10] Theoretical studies have investigated the intramolecular proton transfer involved in this keto-enol and lactam-lactim tautomerism.[11][12] While the tri-keto form is predominant in the gas phase, the enol form is the thermodynamically stable tautomer in the solid state.[9][13] The presence of water appears to favor the enol form.[9]

The acidity of this compound (pKa = 4.01) is attributed to the reactive hydrogen atoms on the α-carbon (C5), which is flanked by two carbonyl groups.[1] This acidity allows for the formation of a resonance-stabilized carbanion, making it a useful component in various condensation reactions.[1][14]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea.[1][15][16] This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide.[17][18]

Reaction Mechanism

The synthesis proceeds through a base-catalyzed condensation mechanism. The key steps are as follows:

  • Deprotonation: The strong base (ethoxide) deprotonates urea, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting urea anion attacks one of the carbonyl carbons of diethyl malonate.

  • Elimination: An ethoxide ion is eliminated.

  • Intramolecular Cyclization: The remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.

  • Ring Closure: A second molecule of ethoxide is eliminated, forming the stable pyrimidine ring.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a standard laboratory procedure for the synthesis of this compound, adapted from a reliable source.[17]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry urea (30 g, 0.5 mol)

  • Concentrated hydrochloric acid

  • Distilled water

Equipment:

  • 2-liter round-bottom flask

  • Reflux condenser with a calcium chloride tube

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • In a 2-liter round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

  • To this solution, add 80 g of diethyl malonate.

  • Separately, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol.

  • Add the hot urea solution to the flask, shake well, and reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid should precipitate.[17][19]

  • After the reaction is complete, add 500 mL of hot (approximately 50°C) water to dissolve the precipitate.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

  • Filter the hot solution to remove any impurities and then cool the filtrate in an ice bath overnight to allow the this compound to crystallize.

  • Collect the white product by vacuum filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[17][19]

Expected Yield: 46-50 g (72-78% of the theoretical amount).[17][19]

Synthesis_Workflow start Start prep_na_ethoxide Prepare Sodium Ethoxide (Sodium in Ethanol) start->prep_na_ethoxide add_malonate Add Diethyl Malonate prep_na_ethoxide->add_malonate add_urea Add Hot Urea Solution add_malonate->add_urea reflux Reflux Mixture (7 hours at 110°C) add_urea->reflux dissolve Dissolve Precipitate in Hot Water reflux->dissolve acidify Acidify with HCl dissolve->acidify filter_hot Hot Filtration acidify->filter_hot crystallize Cool in Ice Bath to Crystallize filter_hot->crystallize filter_product Filter and Wash Product crystallize->filter_product dry Dry Product in Oven filter_product->dry end End dry->end

Caption: Experimental Workflow for Synthesis.

Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: In DMSO-d₆, the ¹H NMR spectrum typically shows a signal for the two N-H protons around 11.1 ppm and a signal for the CH₂ protons at approximately 3.47 ppm.[20]

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[6]

  • IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O and N-H functional groups.[6][21][22]

Applications in Drug Development and Research

While this compound itself lacks pharmacological activity, its derivatives are of significant interest in drug development.[1][2] The pyrimidine-2,4,6-trione scaffold has been identified as a promising class of matrix metalloproteinase (MMP) inhibitors, with selectivity for gelatinases (MMP-2 and MMP-9) implicated in cancer metastasis.[23][24] Furthermore, derivatives have been investigated for their potential to inhibit mutant protein aggregation in amyotrophic lateral sclerosis (ALS), demonstrating good oral bioavailability and brain penetration in preclinical models.[23][25] The broad biological activities of pyrimidine derivatives also include antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties.[3][26]

Conclusion

This compound is a foundational molecule in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique properties, including its pronounced acidity and tautomeric nature, are key to its reactivity and utility. The well-established and efficient synthesis from diethyl malonate and urea makes it a readily accessible starting material for further chemical exploration and drug discovery efforts. A thorough understanding of its fundamental properties and synthesis is therefore essential for researchers and scientists working in the field of drug development.

References

  • Wikipedia. Barbituric acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6211, Barbituric acid. [Link]

  • Al-Ghorbani, M., et al. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 28(15), 5789. [Link]

  • Dickey, J. B., & Gray, A. R. (1938). Barbituric acid. Organic Syntheses, 18, 8. [Link]

  • Mallak Specialties Pvt Ltd. Barbituric Acid. [Link]

  • LookChem. Cas 67-52-7,Barbituric acid. [Link]

  • Sciencemadness Wiki. Barbituric acid. [Link]

  • Rxsol Chemo Pharma International. BARBITURIC ACID FOR SYNTHESIS. [Link]

  • Human Metabolome Database. Showing metabocard for Barbituric acid (HMDB0041833). [Link]

  • SlideShare. Barbiturate. [Link]

  • Chemsrc. Barbituric acid | CAS#:67-52-7. [Link]

  • Filo. How are barbituric acids synthesized from diethyl malonate? [Link]

  • Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(6), 582-594. [Link]

  • ResearchGate. Molecular structure of barbituric acid and its resonance forms. [Link]

  • Giam, C. S., & Doughty, D. A. (1981). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of pharmaceutical sciences, 70(1), 84–86. [Link]

  • Mondal, P., et al. (2022). Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. The Journal of Physical Chemistry B, 126(31), 5845-5854. [Link]

  • Bosch, E., et al. (2001). Acidity Constants and Thermodynamic Parameters of Barbituric and Diethylbarbituric Acids in Water, (Water + Tetrahydrofuran), and (Water + Triton X-100) Micellar Media. Journal of Chemical & Engineering Data, 46(3), 622-625. [Link]

  • Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications, 1(6), 582-594. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Barbituric Acid Tautomers: DFT Computations of Keto-Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Constants. Biointerface Research in Applied Chemistry, 11(5), 13248-13258. [Link]

  • Shankland, K., et al. (2002). The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer. Angewandte Chemie International Edition, 41(21), 4332-4334. [Link]

  • NIST. Barbituric acid. In NIST Chemistry WebBook. [Link]

  • ResearchGate. 1 H-NMR spectrum of compound [B]. [Link]

  • Craven, B. M. (1963). The crystal structure of ammonium barbiturate. Acta Crystallographica, 17(3), 282-288. [Link]

  • SpectraBase. BARBITURIC ACID, 5,5-DIETHYL- 1-/DIMETHYLAMINO/-, - Optional[FTIR] - Spectrum. [Link]

  • Cuny, G. D., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of medicinal chemistry, 54(7), 2409–2421. [Link]

  • Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological chemistry, 382(8), 1277–1285. [Link]

  • Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

Sources

A Technical Guide to the Discovery and Historical Significance of Barbituric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of barbituric acid, the parent compound of the widely influential class of drugs known as barbiturates. While barbituric acid itself lacks pharmacological activity, its discovery was a pivotal moment in medicinal chemistry, paving the way for derivatives that would dominate sedative, hypnotic, and anticonvulsant therapy for half a century.[1][2] We will explore the foundational synthesis, the subsequent discovery of pharmacologically active derivatives, their mechanism of action, and their profound historical impact on medicine and society.

The Genesis: Discovery of Barbituric Acid by Adolf von Baeyer

The story of barbiturates begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. In 1864, the brilliant German chemist Adolf von Baeyer, then a lecturer in Berlin, first synthesized the parent compound, barbituric acid.[2][3][4] His initial synthesis was part of his broader research into uric acid and its derivatives.[5] The synthesis was achieved through the condensation of urea with a malonic acid derivative, a classic reaction that established the core heterocyclic pyrimidine structure of all future barbiturates.[1][4]

Von Baeyer's work was foundational; he was a pioneer in synthetic organic chemistry, a contribution for which he would later be awarded the Nobel Prize in Chemistry in 1905.[5][6][7] While his discovery of barbituric acid was a significant chemical achievement, the substance itself showed no immediate medical value.[8][9]

There are several anecdotes regarding the origin of the name "barbituric acid." One popular story suggests that von Baeyer celebrated his discovery in a local tavern on the feast day of Saint Barbara, the patron saint of artillery officers, and combined "Barbara" with "urea" to name the new compound.[2][4][10] Another tale suggests he named it in honor of a friend named Barbara.[3] Regardless of its etymology, the name would become synonymous with a powerful and transformative class of drugs.

The Foundational Synthesis: A Technical Protocol

The synthesis of barbituric acid is a cornerstone experiment in organic chemistry, demonstrating a classic condensation reaction to form a heterocyclic ring. The most reliable and widely cited methods involve the reaction of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[1][11] The French chemist Edouard Grimaux later refined the synthetic process in 1879, which facilitated the widespread development of its derivatives.[3][12]

Reaction Mechanism

The synthesis is a twofold nucleophilic acyl substitution.[1] The mechanism proceeds through several key steps:

  • Deprotonation: The strong base (sodium ethoxide) deprotonates urea, dramatically increasing its nucleophilicity.[1]

  • Nucleophilic Attack: The resulting urea anion attacks one of the electrophilic carbonyl carbons of diethyl malonate.

  • Elimination & Cyclization: An ethoxide ion is eliminated. A second, intramolecular nucleophilic attack by the other nitrogen of the urea moiety on the remaining carbonyl carbon occurs.

  • Ring Closure: A second ethoxide molecule is eliminated, forming the stable pyrimidine ring of barbituric acid.[1]

Experimental Workflow: Synthesis of Barbituric Acid

The following protocol is adapted from the validated procedure published in Organic Syntheses.[11]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry Urea (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

Procedure:

  • Preparation of Sodium Ethoxide: In the 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This step is highly exothermic and must be performed with caution.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g of diethyl malonate is added. This is followed by the addition of a solution of 30 g of dry urea dissolved in 250 mL of hot (approx. 70°C) absolute ethanol.[13]

  • Reflux: The mixture is shaken well and refluxed for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will separate rapidly.[11][13]

  • Isolation: After the reaction is complete, 500 mL of hot water (approx. 50°C) is added to dissolve the salt. The solution is then acidified with concentrated HCl until it is acidic to litmus paper.[13]

  • Crystallization and Filtration: The resulting clear solution is filtered and cooled in an ice bath overnight to allow the barbituric acid to crystallize.

  • Drying: The white crystalline product is collected on a Büchner funnel, washed with a small amount of cold water, and dried in an oven at 105–110°C for 3-4 hours. The expected yield is 46–50 g (72–78% of the theoretical amount).[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_naoh Prepare Sodium Ethoxide (Sodium in Absolute Ethanol) add_malonate Add Diethyl Malonate to Sodium Ethoxide Solution prep_naoh->add_malonate prep_urea Prepare Urea Solution (Urea in Hot Ethanol) add_urea Add Hot Urea Solution prep_urea->add_urea add_malonate->add_urea reflux Reflux Mixture (e.g., 7 hours at 110°C) add_urea->reflux dissolve Dissolve Sodium Barbiturate Salt in Hot Water reflux->dissolve acidify Acidify with HCl to Precipitate Product dissolve->acidify cool Cool in Ice Bath to Crystallize acidify->cool filter Filter and Wash with Cold Water cool->filter dry Dry in Oven (e.g., 100-110°C) filter->dry

Caption: Experimental workflow for the synthesis of barbituric acid.[1]

From Chemical Curiosity to Therapeutic Revolution

For nearly four decades, barbituric acid remained a chemical curiosity. The breakthrough came in 1902, when two German scientists at Bayer, Emil Fischer and Joseph von Mering, discovered that a derivative, diethyl-barbituric acid , was a highly effective hypnotic in dogs.[4][9] Fischer, a former assistant of von Baeyer and a future Nobel laureate himself, and von Mering, a renowned pharmacologist, published their findings in 1903.[3][14]

This discovery was monumental. The new compound was patented and marketed by Bayer in 1904 under the trade name Veronal .[4][15] It was a significant improvement over existing sedatives like chloral hydrate or bromides, which had unpleasant tastes and a narrow margin of safety.[3][9] The era of barbiturate therapy had begun.

The success of Veronal (later known as barbital) spurred further research. By making small modifications to the barbituric acid structure, chemists could create compounds with varying durations of action and potencies.[3] In 1912, Bayer introduced another landmark derivative, phenobarbital , marketed as Luminal.[4][16] Initially used as a sedative-hypnotic, its true potential was unlocked when physician Alfred Hauptmann observed that it dramatically reduced the frequency and intensity of seizures in his epileptic patients.[3] Phenobarbital became the first truly effective and widely used antiepileptic drug, revolutionizing the management of the disorder.[3][17]

EventKey Figure(s)YearSignificance
Synthesis of Barbituric Acid Adolf von Baeyer1864Discovery of the parent compound of all barbiturates.[3][4]
Discovery of Barbital's Activity Emil Fischer & Joseph von Mering1902First derivative shown to have potent sedative-hypnotic properties.[4][9]
Market Introduction of Veronal® Bayer1904The first commercially available barbiturate hypnotic.[15][18]
Synthesis of Phenobarbital Emil Fischer's Group (Bayer)1911A new, potent derivative was created.[3]
Market Introduction of Luminal® Bayer1912Phenobarbital is sold as a sedative-hypnotic.[4][16]
Discovery of Anticonvulsant Properties Alfred Hauptmann1912Discovered phenobarbital's efficacy in treating epilepsy.[3]

Mechanism of Action: The GABA-A Receptor Complex

The therapeutic and psychoactive effects of barbiturates stem from their interaction with the central nervous system. Their primary target is the γ-aminobutyric acid type A (GABA-A) receptor , which is the major inhibitory neurotransmitter receptor in the brain.[19][20] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, selectively allows chloride ions (Cl⁻) to flow into the neuron.[21] This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Barbiturates are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site.[21] Their binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[21][22] This prolonged influx of Cl⁻ leads to a powerful and sustained inhibitory signal, resulting in the sedation and anxiolysis characteristic of the drug class. At higher, anesthetic concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[19]

G GABA GABA (Neurotransmitter) Receptor GABA-A Receptor Chloride (Cl⁻) Channel Allosteric Site GABA->Receptor:f0 Binds Barb Barbiturate Barb->Receptor:f2 Binds Influx Increased Cl⁻ Influx Receptor:f1->Influx Prolonged Opening Neuron Postsynaptic Neuron Hyper Hyperpolarization (Membrane potential becomes more negative) Influx->Hyper Inhibition Neuronal Inhibition (Reduced firing rate) Hyper->Inhibition

Caption: Barbiturate mechanism of action at the GABA-A receptor.

Historical Significance and Decline

From the 1920s through the mid-1950s, barbiturates were the cornerstone of sedative and hypnotic therapy.[3] They were widely prescribed for insomnia, anxiety, and as pre-anesthetic agents.[18] The development of ultra-short-acting thiobarbiturates, like thiopental, revolutionized anesthesiology by allowing for rapid induction via intravenous administration.[3][9] In total, over 2,500 barbiturates were synthesized, with about 50 being used clinically.[3][8]

However, the widespread use of barbiturates revealed a dark side. Their popularity led to increased awareness of their significant potential for abuse and physical dependence.[15][18] They possess a narrow therapeutic index, meaning the difference between a therapeutic dose and a toxic or fatal dose is small. Overdoses, often in combination with alcohol, became a significant public health problem.[23]

The development of a new class of anxiolytics, the benzodiazepines, in the 1960s marked the beginning of the end for the barbiturate era.[4][15] Benzodiazepines, which also act on the GABA-A receptor but have a much wider margin of safety, quickly replaced barbiturates for the treatment of anxiety and insomnia.[15][23] Today, the use of barbiturates is limited to specific indications, such as the use of phenobarbital for certain types of epilepsy, thiopental for anesthesia induction, and butalbital in some combination migraine medications.[4][12][24]

Conclusion

The discovery of barbituric acid by Adolf von Baeyer was a purely academic pursuit that, through the subsequent work of Fischer and von Mering, unexpectedly launched a pharmacological revolution. For over 50 years, barbiturates were indispensable tools in neurology, psychiatry, and anesthesiology, providing effective treatments where few had existed before.[24] While their clinical use has been largely superseded due to significant safety concerns, their story remains a crucial chapter in the history of drug development. It highlights the journey from a simple organic synthesis to a class of drugs that profoundly shaped medical practice and serves as a powerful case study in the ongoing search for therapeutic agents with improved efficacy and safety profiles.

References

  • Benchchem. synthesis of barbituric acid from urea and malonic acid.
  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. Available from: [Link].

  • NobelPrize.org. Adolf von Baeyer – Biographical. Available from: [Link].

  • Narconon. History of Barbiturates. Available from: [Link].

  • Wikipedia. Barbiturate. Available from: [Link].

  • Britannica. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry. Available from: [Link].

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate. Available from: [Link].

  • Utopian Surgery?. Professor Emil Hermann Fischer ( 1852 - 1919 ). Available from: [Link].

  • Rogawski, M. A., & Löscher, W. (2004). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 45 Suppl 8, 11–26. Available from: [Link].

  • Utopian Surgery?. Professor Johann Friedrich Wilhelm Adolf von Baeyer ( 1835 - 1917 ). Available from: [Link].

  • Wikipedia. Phenobarbital. Available from: [Link].

  • Redalyc. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century. Available from: [Link].

  • Wikipedia. Barbituric acid. Available from: [Link].

  • News-Medical.Net. Barbiturate History. Available from: [Link].

  • Organic Syntheses. Barbituric acid. Available from: [Link].

  • Wikipedia. Adolf von Baeyer. Available from: [Link].

  • SlidePlayer. Barbiturate. Available from: [Link].

  • OkButWhy. Nobel Chemistry Award – 1905 – Johann Friedrich Wilhelm Adolf von Baeyer. Available from: [Link].

  • Quora. Discovery and development of the barbiturates?. Available from: [Link].

  • In 1864 a German chemist Adolph von Baeyer synthesized the fist barbiturate. Available from: [Link].

  • Dundee, J. W. (2004). One hundred years of barbiturates and their saint. Journal of the Royal Society of Medicine, 97(12), 598–601. Available from: [Link].

  • Ho, I. K., & Harris, R. A. (1981). Barbiturates and the GABAA receptor complex. Annual review of pharmacology and toxicology, 21, 83–111. Available from: [Link].

  • Wan, X., & Nicholson, R. A. (2003). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Journal of neurophysiology, 90(2), 731–741. Available from: [Link].

  • López-Muñoz, F., & Alamo, C. (2009). A century of barbiturates in neurology. Revista de neurologia, 48(11), 596–602. Available from: [Link].

  • rxsol chemo pharma international. BARBITURIC ACID FOR SYNTHESIS. Available from: [Link].

  • WebMD. Barbiturates: What it is, Types, Uses, Side Effects & Abuse. Available from: [Link].

  • Tan, S. Y., & Yip, A. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 26–39. Available from: [Link].

  • YouTube. Mechanism of action of GABA, Barbiturates and Benzodiazepines. Available from: [Link].

  • Wikipedia. GABAA receptor. Available from: [Link].

Sources

Tautomeric forms of Pyrimidine-2,4,6-triol and their stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Landscape of Pyrimidine-2,4,6-triol (Barbituric Acid): Stability, Characterization, and Implications

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, is a foundational heterocyclic scaffold in medicinal chemistry. While not pharmacologically active itself, its derivatives, the barbiturates, represent a class of drugs with significant central nervous system depressant effects, historically used as sedatives, hypnotics, and anticonvulsants.[1] The biological activity of these derivatives is intimately linked to the substituents at the C-5 position of the pyrimidine ring.[1] A fundamental aspect of the chemistry of barbituric acid, and indeed many heterocyclic systems, is tautomerism—a dynamic equilibrium between interconverting structural isomers.

Tautomerism is a critical consideration in drug development because different tautomers of a single molecule can exhibit vastly different physicochemical properties, such as solubility, pKa, and hydrogen bonding capacity.[2] These differences directly influence how a molecule interacts with its biological target, affecting its efficacy and pharmacokinetic profile. For this compound, the tautomerism primarily involves keto-enol and the related lactam-lactim equilibria.[3][4] This guide provides a detailed examination of the possible tautomeric forms of barbituric acid, synthesizes computational and experimental evidence to establish their relative stabilities, outlines robust methodologies for their characterization, and discusses the implications of these findings for researchers in chemistry and drug discovery.

The Tautomeric Forms of this compound

Barbituric acid possesses two distinct types of mobile protons that can participate in tautomerization: the hydrogen atoms on the C5 methylene group and the hydrogens on the N1 and N3 imide groups.[5] This mobility allows for a rich variety of potential tautomers. The primary equilibrium is between the tri-keto form and various enol (or enol-like lactim) structures. While numerous tautomers are theoretically possible, the most significant ones are the tri-keto, the mono-enols, di-enols, and the fully aromatic tri-enol form (2,4,6-trihydroxypyrimidine).

The interconversion between these forms is a dynamic process of proton transfer, as illustrated in the diagram below.

G TriKeto Tri-keto (Barbituric Acid) Most Stable MonoEnol4 4-Hydroxy-enol TriKeto->MonoEnol4 H⁺ shift (C5→O4 or N→O4) MonoEnol2 2-Hydroxy-enol TriKeto->MonoEnol2 H⁺ shift (N→O2) DiEnol24 2,4-Dihydroxy-enol MonoEnol4->DiEnol24 H⁺ shift DiEnol46 4,6-Dihydroxy-enol MonoEnol4->DiEnol46 H⁺ shift TriEnol Tri-enol (2,4,6-Trihydroxypyrimidine) DiEnol24->TriEnol H⁺ shift DiEnol46->TriEnol H⁺ shift

Caption: Major tautomeric forms of this compound.

Relative Stability of Tautomers: A Multi-faceted Analysis

The central question for researchers is which tautomer predominates under a given set of conditions. The answer is found by examining the system's stability in the gas phase (intrinsic stability), in solution, and in the solid state, where intermolecular forces play a crucial role.

Gas Phase Insights from Computational Chemistry

To understand the inherent stability of each tautomer, devoid of environmental effects, computational quantum chemistry is the tool of choice.[3][6] Methods like Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of the minimum energy geometry of each isomer and their corresponding electronic energies.

Numerous theoretical studies have consistently demonstrated that the tri-keto form is the most stable tautomer in the gas phase.[5][7] Enolization, whether from the carbon or nitrogen, leads to a significant energetic penalty. DFT computations have shown that even the most stable mono-enol form is several kcal/mol higher in energy than the tri-keto ground state.[7]

Tautomer FormCalculation MethodRelative Energy (kcal/mol)Reference
Tri-keto AM1 0.0 (Reference) [5]
4-Hydroxy-enolAM18.2[5]
Tri-keto DFT (B3LYP) 0.0 (Reference) [7]
Keto-Enol FormsDFT (B3LYP)> 0[7]
Tri-keto ab initio (MP2) 0.0 (Reference) [6]
Various Enol Formsab initio (MP2)> 0[6]
Table 1. Summary of calculated relative stabilities of this compound tautomers in the gas phase.

The primary reason for the tri-keto form's stability lies in the strength of the carbon-oxygen double bonds (C=O) compared to carbon-carbon double bonds (C=C) and the overall bond energies within the cyclic amide structure.

Influence of the Condensed Phase: Solution and Solid State

While gas-phase calculations are fundamental, the behavior of barbituric acid in laboratory settings (solution and solid state) is paramount. Experimental evidence from various analytical techniques provides a clear and consistent picture.

  • In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy in dimethyl sulfoxide (DMSO) solution shows a characteristic signal for the methylenic protons (CH₂) at the C5 position.[5] The absence of signals corresponding to vinylic (C=CH) or enolic (OH) protons unequivocally confirms that the tri-keto tautomer is the overwhelmingly predominant species in solution.[5]

  • In the Solid State: X-ray crystallography has established that barbituric acid exists in the tri-keto form in its crystalline state.[5] This structure is stabilized by a network of intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygens of adjacent molecules.

Although the tri-keto form is dominant, the solvent can subtly influence the tautomeric equilibrium. The enol tautomers possess a significantly higher dipole moment than the relatively nonpolar tri-keto form.[5] Consequently, polar solvents could theoretically offer some stabilization to the enol forms through dipole-dipole interactions, though not enough to make them the major species.[5][6]

The Role of Substituents

The energetic landscape of tautomerism can be significantly altered by the introduction of substituents, particularly at the C5 position. Substituents that can extend the π-conjugation of the ring system, such as nitro or bromo groups, have been shown to decrease the energy difference between the tri-keto and the 4-hydroxy enol tautomer.[5] This stabilization occurs because the enol form is planar, allowing for more effective delocalization of charge with these substituents.[5]

Methodologies for Tautomer Characterization

A robust investigation into a tautomeric system requires a synergistic approach, combining computational prediction with experimental validation.

Computational Protocol for Stability Prediction

This workflow outlines the steps to computationally determine the relative stability of barbituric acid tautomers using DFT, a widely accessible and reliable method.

G start 1. Generate 3D Structures of All Tautomers opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) Finds lowest energy conformation. start->opt freq 3. Frequency Calculation Verifies true energy minima (no imaginary frequencies). opt->freq Causality: Optimization must precede frequency analysis. solv 4. Solvation Modeling (Optional) (e.g., SCRF/PCM) Estimates solvent effects. freq->solv Optional Path energy 5. Relative Energy Analysis Compare zero-point corrected energies to find the most stable tautomer. freq->energy solv->energy

Caption: Workflow for computational analysis of tautomer stability.

Detailed Steps:

  • Structure Generation: Begin by drawing the 2D structures of all plausible tautomers (tri-keto, mono-enols, etc.) in a chemical drawing program and convert them to 3D coordinates.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set, such as B3LYP/6-31G*.[6][7] The purpose of this step is to find the most stable three-dimensional arrangement of atoms for each constitutional isomer.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. Trustworthiness Check: A successful optimization must result in zero imaginary frequencies, confirming the structure is a true local minimum on the potential energy surface.[3]

  • Solvation Modeling (Optional): To approximate the effect of a solvent, re-optimize the structures within a self-consistent reaction field (SCRF) model, such as the Polarizable Continuum Model (PCM).[6] This simulates the bulk electrostatic effect of the solvent.

  • Relative Energy Calculation: Extract the zero-point corrected electronic energies from the frequency calculation output files. The tautomer with the lowest energy is the most stable. Calculate the relative energies of the other tautomers with respect to this global minimum.

Spectroscopic Protocol for Experimental Validation (¹H NMR)

This protocol provides a definitive method to identify the dominant tautomer of barbituric acid in solution.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated polar aprotic solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen because it effectively dissolves the compound without exchanging its own deuterium atoms with the acidic protons on the analyte, allowing for their observation.[5]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Spectral Analysis:

    • Identify Key Signals: Look for a singlet or AB quartet in the region of 3.5-4.0 ppm, which corresponds to the two protons of the C5-methylene (CH₂) group.[5] Also, identify the broad signals for the two N-H protons, typically found further downfield (> 10 ppm).

    • Confirm Tautomer Identity: The presence of the C5-CH₂ signal and the absence of any sharp signals in the vinylic region (5-7 ppm) is conclusive evidence for the tri-keto form.

  • Self-Validating D₂O Exchange:

    • Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube, gently mix, and re-acquire the ¹H NMR spectrum.

    • Observation: The signals corresponding to the N-H protons and the C5-CH₂ protons will diminish or disappear entirely.[5] Trustworthiness Check: This occurs because these protons are acidic enough to exchange with the deuterium from D₂O. This exchange confirms the identity of these signals and validates the assignment of the tri-keto structure.

Implications for Drug Development

The established stability of the tri-keto tautomer of barbituric acid has significant practical consequences for medicinal chemists.

  • Simplified Structure-Activity Relationships (SAR): For derivatives of barbituric acid, the predominance of a single tautomeric form means that SAR studies are simplified.[8] Researchers can be confident that the observed biological activity is attributable to a single, well-defined chemical entity, making the correlation between structural modifications and activity changes more straightforward.

  • Predictable Physicochemical Properties: The dominance of the tri-keto form leads to predictable hydrogen bonding patterns (two N-H donors, three C=O acceptors), lipophilicity, and solubility. This predictability is invaluable during the lead optimization phase of drug discovery.

  • A Model for More Complex Systems: While barbituric acid itself presents a simple case, the methodologies used to study it serve as a blueprint for investigating more complex heterocyclic drugs where multiple tautomers might coexist in significant populations.[9][10] In such cases, it is crucial to synthesize and isolate individual tautomers or computationally model their distinct properties to understand which form is responsible for the desired therapeutic effect.

Conclusion

A comprehensive analysis combining theoretical calculations and robust experimental data overwhelmingly concludes that this compound exists predominantly in its tri-keto tautomeric form. This stability holds true in the gas phase, in solution, and in the solid state. While enol tautomers are energetically less favorable, their potential stabilization by certain substituents highlights the nuanced factors governing tautomeric equilibria. The computational and spectroscopic protocols detailed in this guide provide researchers with a reliable framework for investigating tautomerism, a phenomenon of fundamental importance to the design and development of effective therapeutic agents.

References

  • Kakkar, R., & Katoch, V. (1998). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(6), 535-543. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design, 16(4), 263-272. [Link]

  • Ghahghaei, A., & Ghiasi, R. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Computational and Theoretical Chemistry, 1165, 112557. [Link]

  • Ghahghaei, A., & Ghiasi, R. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications, 1, 1-10. [Link]

  • Haddad, B., et al. (2021). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry, 11(4), 11443-11454. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2002). Figure: Schematic representations of various barbituric acid tautomers along with the 13 C-NMR chemical shift data. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2019). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 24(22), 4165. [Link]

  • Sharma, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Chemistry, 6(1), 1-28. [Link]

  • Zuccarello, F., et al. (2003). Barbituric and thiobarbituric acids: a conformational and spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 139-151. [Link]

  • Deneva, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373059. [Link]

  • Capper, M. J., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry, 54(7), 2409-2421. [Link]

Sources

Keto-Enol Tautomerism in Barbituric Acid Derivatives: From Fundamental Principles to Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, forming the basis of a class of drugs with significant central nervous system depressant effects.[1][2] The biological activity of these compounds is not solely dictated by the substituents on the pyrimidine ring but is also profoundly influenced by a subtle, yet critical, chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol and lactam-lactim tautomerism inherent to barbituric acid derivatives. We will dissect the structural and environmental factors that govern the position of the tautomeric equilibrium, detail the analytical methodologies for its characterization, and discuss the critical implications of these tautomeric forms on biological activity and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of barbiturate chemistry.

The Barbituric Acid Core: More Than a Static Scaffold

First synthesized in 1864 by Adolf von Baeyer, barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is the parent compound of barbiturates.[3][4] While barbituric acid itself is not pharmacologically active, its derivatives, typically substituted at the C-5 position, have been widely used as sedatives, hypnotics, and anticonvulsants.[3][5]

The structure of barbituric acid is not a single, rigid entity. It is a dynamic system capable of existing in multiple interconverting isomeric forms known as tautomers. This arises from the mobility of hydrogen atoms, which can migrate between carbon, nitrogen, and oxygen atoms.[6][7] The two primary types of tautomerism in barbituric acid are:

  • Keto-Enol Tautomerism: Involving the migration of a proton from the α-carbon (C-5) to a carbonyl oxygen.

  • Lactam-Lactim Tautomerism: Involving the migration of a proton from a nitrogen atom (amide) to a carbonyl oxygen (amide).

While multiple tautomers are theoretically possible, the equilibrium is typically dominated by a few key forms. Computational and experimental studies have consistently shown that the tri-keto tautomer is the most stable form in the gas phase and in most solutions.[8][9][10][11] However, this is not the complete picture; the tautomeric landscape is sensitive to a variety of influences.

Caption: Principal tautomeric equilibria in barbituric acid.

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by several factors. Understanding these influences is paramount for predicting and controlling the behavior of barbituric acid derivatives in different environments, from a reaction flask to a biological system.

Substituent Effects

Substitution at the C-5 position, the most common site of modification for pharmacological activity, has a profound effect on the keto-enol equilibrium.[3][5] Electron-withdrawing groups at C-5 increase the acidity of the methylene protons, thereby stabilizing the enolate anion intermediate and shifting the equilibrium toward the enol form.[12] Conversely, electron-donating groups destabilize the enolate and favor the keto form.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomer.[13]

  • Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the carbonyl groups of the keto tautomer, leading to its stabilization.[12]

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar keto form.

  • Nonpolar Solvents (e.g., cyclohexane, chloroform): In these environments, intramolecular hydrogen bonding within the enol form can become a more significant stabilizing factor, potentially increasing the population of the enol tautomer.

Solid-State Effects

Perhaps one of the most striking findings in barbituric acid chemistry is that while the tri-keto form dominates in solution, the thermodynamically most stable solid-state polymorph consists of the enol tautomer .[14][15] This highlights the powerful influence of crystal packing and intermolecular hydrogen bonding. In the enol crystal structure, a greater number of hydrogen bonds can be formed, which provides the necessary stabilization to overcome the inherent energetic preference for the keto form.[15] This phenomenon is a critical consideration in drug development, impacting solubility, dissolution rate, and bioavailability.

Analytical and Computational Workflows for Tautomer Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a robust characterization of the tautomeric equilibrium. This self-validating system allows for experimental observations to be rationalized by theoretical calculations, providing a high degree of confidence in the results.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_interp Data Synthesis & Interpretation Compound Barbituric Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C, DOSY) Compound->NMR Dissolve in various deuterated solvents UVVis UV-Vis Spectroscopy Compound->UVVis Dissolve in various polar/nonpolar solvents Interpretation Correlate Spectroscopic Data with Computational Results NMR->Interpretation UVVis->Interpretation DFT DFT Calculations (e.g., B3LYP/6-31G*) DFT->Interpretation Tautomer_Structures Generate Possible Tautomer Structures Tautomer_Structures->DFT Optimize geometry & calculate relative energies (gas phase, solvated) Conclusion Determine Predominant Tautomer(s) and Equilibrium Constants (Keq) Interpretation->Conclusion

Caption: Integrated workflow for tautomer characterization.

NMR Spectroscopy: A Definitive Structural Probe

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguously identifying and quantifying tautomers in solution.[16] The chemical environments of nuclei in the keto and enol forms are distinct, leading to different chemical shifts.

Causality: The conversion of a carbonyl group (C=O, sp²) in the keto form to a hydroxyl-bearing double bond (C-OH, sp²) in the enol form dramatically alters the electron density and hybridization around the carbon and adjacent atoms. This change is directly reported by the NMR chemical shift. For instance, the C-5 carbon is an sp³-hybridized methylene group in the tri-keto form but becomes an sp²-hybridized vinyl carbon in the enol form, resulting in a significant downfield shift in the ¹³C NMR spectrum.[17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the barbituric acid derivative.

  • Solvent Selection: Prepare separate samples by dissolving the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O). This is critical to probe solvent effects on the equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample. Look for the disappearance of the C-5 methylene proton signal (~3.5-4.0 ppm) and the appearance of a vinyl proton signal (~5.0-6.0 ppm) and an enolic hydroxyl proton (can be broad and variable, >10 ppm) as evidence of the enol form.

    • Acquire a quantitative ¹³C NMR spectrum. This is often more reliable for quantification. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of signals.

  • Data Analysis:

    • Identification: Assign the peaks corresponding to the keto and enol tautomers based on characteristic chemical shifts.[16][17]

    • Quantification: Calculate the molar ratio of the tautomers by integrating the corresponding, well-resolved signals in either the ¹H or ¹³C spectrum. The equilibrium constant (Keq = [enol]/[keto]) can then be determined for each solvent.

UV-Vis Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[13][18]

Causality: The keto form contains isolated carbonyl chromophores. The enol form, however, features a more extended π-conjugated system (C=C-C=O). This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the enol tautomer typically absorbs light at a longer wavelength (a bathochromic shift) compared to the keto tautomer.[19]

Experimental Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of the barbituric acid derivative in a non-volatile solvent (e.g., acetonitrile or DMSO).

  • Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, ethanol, water). Ensure the final concentration is identical in each cuvette.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm. Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Compare the spectra across the solvent series.

    • Identify the absorption maxima (λ_max) for each form.

    • A shift in the position and intensity of the absorption bands with changing solvent polarity provides strong evidence of a shift in the tautomeric equilibrium.[20] The appearance of an isosbestic point, where the molar absorptivity of the two tautomers is equal, is a classic indicator of a two-component equilibrium.

SolventDielectric Constant (ε)Predominant Tautomer (Hypothetical)λ_max (nm) (Hypothetical)
Cyclohexane2.0Enol (intramolecular H-bonding)285
Chloroform4.8Keto/Enol Mixture265, 282
Acetonitrile37.5Keto260
Water80.1Keto (intermolecular H-bonding)258
Table 1: Hypothetical UV-Vis data illustrating solvent effects on the tautomeric equilibrium of a C-5 substituted barbituric acid derivative.

Biological and Pharmacological Implications

The tautomeric state of a barbituric acid derivative is not merely a chemical curiosity; it is a critical determinant of its pharmacological profile.[21] The specific tautomer that predominates can profoundly affect:

  • Receptor Binding: The keto and enol forms have different shapes, hydrogen bond donor/acceptor patterns, and lipophilicity. One tautomer may fit into a receptor's binding pocket far more effectively than the other. The ability of the enol form to act as a hydrogen bond donor via its -OH group, versus the keto form's carbonyl acceptor, can be the deciding factor for biological activity.

  • Membrane Permeability: The relative polarity of the tautomers influences their ability to cross the blood-brain barrier and other biological membranes. Shifts in the tautomeric equilibrium can alter the drug's absorption, distribution, and overall pharmacokinetic profile.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed by metabolic enzymes (e.g., cytochrome P450s) at different rates.

For drug development professionals, ignoring tautomerism is a significant risk. A compound that appears promising in a non-polar in vitro assay may exist in a different, inactive tautomeric form in the aqueous environment of the body.[22] Therefore, characterizing the tautomeric behavior in physiologically relevant media is a mandatory step in the drug discovery and development process.[23][24]

Conclusion and Future Outlook

Keto-enol tautomerism in barbituric acid derivatives is a fundamental phenomenon with far-reaching implications for their synthesis, characterization, and biological function. The tri-keto form, while often the most stable in solution, can be displaced by enol forms under the influence of substituents, solvent choice, and, most notably, in the solid state. A rigorous analytical approach combining NMR, UV-Vis spectroscopy, and computational modeling is essential for elucidating the tautomeric landscape. For drug developers, a thorough understanding and characterization of tautomerism are not optional—they are integral to designing safer, more effective medicines and ensuring their consistent performance from the lab to the clinic. Future research will likely focus on designing derivatives that can "lock" a specific, biologically advantageous tautomeric form to enhance therapeutic efficacy and reduce off-target effects.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • SYNTHESIS OF BARBITURIC ACID DERIV
  • Enol tautomeric polymorph of barbituric acid: The role of zero point energy in stability. (2016). Morressier.
  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (2019).
  • Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. (2021). Biointerface Research in Applied Chemistry.
  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (n.d.).
  • A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. (n.d.). Indian Academy of Sciences.
  • Relative energies of the barbituric acid tautomers calculated at different levels of theory. (n.d.).
  • Synthesis and Characterization of some Barbituric acid Deriv
  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. (n.d.).
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). LinkedIn.
  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part. (n.d.). CORE.
  • DFT ab initio study of the keto-enol tautomerism of barbituric acid. (2025).
  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.
  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (2023). IntechOpen.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Keto-Enol Tautomerism. (n.d.). Fiveable.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020).
  • Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Hetero
  • Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. (2022).
  • Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. (n.d.). RSC Publishing.
  • Antibacterial barbituric acid analogues inspired from natural 3-acyltetramic acids; synthesis, tautomerism and structure and physicochemical property-antibacterial activity rel
  • Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2025).
  • Tautomeric behavior of barbituric acid analogues; the energy difference between endo- and exo-enol tautomers (∆E = Eendo − Eexo) was calculated by using DFT B3LYP (6-31G*) in Spartan 02. (n.d.).
  • Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Rel
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.).
  • The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer. (n.d.). University of Bologna.
  • How about Tautomers?. (n.d.). WuXi Chemistry.
  • Tautomerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • New Barbiturate Derivatives as Biological Active Agents. (2024). Iraqi Journal of Pharmaceutical Sciences.
  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red), for the keto-enol tautomerism of 1. Spectra obtained in CH3CN/H2O (95/5, v/v). (n.d.).
  • Let's not forget tautomers. (2009).
  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.
  • Tautomerism: Methods and Theories. (n.d.).
  • Schematic representations of various barbituric acid tautomers along with the 13 C-NMR chemical shift data. Values given in parenthesis are experimental values. (n.d.).
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed.

Sources

Spectroscopic Characterization of Pyrimidine-2,4,6-triol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Versatility of Pyrimidine-2,4,6-triol

This compound, more commonly known in the scientific literature as barbituric acid, is a cornerstone heterocyclic compound with profound significance in medicinal and organic chemistry.[1][2] Its molecular structure, C₄H₄N₂O₃, serves as the fundamental scaffold for a vast array of barbiturate drugs, which have been extensively utilized for their central nervous system depressant properties.[3][4] Beyond its pharmacological relevance, the pyrimidine ring system is a key component of nucleic acids, rendering this compound a molecule of fundamental biological interest.[5]

A grasp of the spectroscopic characteristics of this compound is paramount for researchers in drug development and related scientific fields. This is largely due to its fascinating and complex tautomerism. The molecule can exist in various tautomeric forms, primarily through keto-enol and lactam-lactim conversions.[6][7] The predominant form is influenced by the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas).[8][9][10] Theoretical and experimental studies have shown that while the tri-keto form is the most stable in the gas phase, the enol form is thermodynamically favored in the solid state.[8][9][10] This guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the structural nuances of this multifaceted molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound and for investigating the dynamics of its tautomeric equilibrium. By analyzing the magnetic properties of the ¹H and ¹³C nuclei, we can gain detailed insights into the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Experimental Protocol: A Self-Validating Approach

  • Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound. The purity should be confirmed beforehand by a suitable chromatographic method, such as HPLC.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened or unobservable in other solvents.[1] Furthermore, its high boiling point ensures sample stability during the experiment.

  • Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion. Key parameters to optimize include:

    • Number of Scans: A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of at least 5 seconds is recommended to ensure complete relaxation of the protons, especially the slowly relaxing quaternary carbons in the subsequent ¹³C NMR experiment, leading to accurate integration.

    • Temperature: The experiment should be conducted at a constant and recorded temperature (e.g., 298 K) as chemical shifts can be temperature-dependent.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Interpretation

In its predominant tri-keto tautomeric form in DMSO-d₆, the ¹H NMR spectrum of this compound is elegantly simple, exhibiting two distinct singlets.[1]

Proton AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
-NH-~11.1Singlet2H
-CH₂-~3.47Singlet2H

Table 1: Typical ¹H NMR chemical shifts for this compound in DMSO-d₆. Data sourced from the Royal Society of Chemistry and ChemicalBook.[1]

The downfield chemical shift of the N-H protons at approximately 11.1 ppm is a direct consequence of deshielding effects arising from the electronegativity of the adjacent carbonyl groups and hydrogen bonding with the DMSO-d₆ solvent.[1] The methylene protons (-CH₂-) at the C5 position appear as a singlet around 3.47 ppm. The absence of signals corresponding to vinylic protons confirms the predominance of the tri-keto form in this solvent.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Pure Sample P2 Dissolve in DMSO-d6 P1->P2 A1 Optimize Spectrometer Parameters P2->A1 A2 Acquire FID A1->A2 D1 Apply Window Function A2->D1 D2 Fourier Transform D1->D2 D3 Phase and Baseline Correction D2->D3 D4 Reference to Solvent Peak D3->D4 D5 Integrate and Assign Peaks D4->D5

Caption: Workflow for ¹H NMR spectroscopic analysis of this compound.

¹³C NMR Spectroscopy

Experimental Protocol

The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Interpretation

The ¹³C NMR spectrum provides complementary structural information, identifying the distinct carbon environments within the tri-keto tautomer.

Carbon AssignmentChemical Shift (δ) in ppm
C=O (C2)~151
C=O (C4, C6)~167
-CH₂- (C5)~40

Table 2: Typical ¹³C NMR chemical shifts for this compound in DMSO-d₆.

The carbonyl carbons (C2, C4, and C6) resonate significantly downfield due to the strong deshielding effect of the double-bonded oxygen atoms. The methylene carbon (C5) appears at a much higher field, consistent with an sp³ hybridized carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides a characteristic "fingerprint" that can be used for identification and to infer details about its tautomeric form.

Experimental Protocol

  • Sample Preparation: For solid-state analysis, the potassium bromide (KBr) pellet method is commonly employed. A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is self-validating as the KBr is transparent in the mid-IR region and provides a uniform matrix for the sample.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) and instrumental artifacts.

Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3000N-H stretchingAmide (-NH-)
~1700C=O stretchingCarbonyl (Amide I)
~1600N-H bendingAmide (Amide II)
~1400C-N stretchingAmide (Amide III)

Table 3: Characteristic IR absorption bands for this compound.

The presence of strong absorption bands in the carbonyl stretching region (~1700 cm⁻¹) is indicative of the tri-keto form. The broadness of the N-H stretching band is due to intermolecular hydrogen bonding in the solid state.

Workflow for IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Grind Sample with KBr P2 Press into Pellet P1->P2 A1 Acquire Background Spectrum P2->A1 A2 Acquire Sample Spectrum P2->A2 A1->A2 D1 Background Subtraction A2->D1 D2 Identify and Assign Characteristic Peaks D1->D2

Caption: Workflow for IR spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the electronic structure and can be used to study the different ionic and tautomeric forms of this compound, which vary with pH.

Experimental Protocol

  • Solvent and Buffer Preparation: Prepare a series of buffer solutions with known pH values (e.g., pH 2, 4, 7, 10) to investigate the pH-dependent absorption. A suitable solvent that is transparent in the UV region, such as water or ethanol, should be used.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of dilutions in the different pH buffers. The final concentration should be optimized to yield an absorbance value between 0.1 and 1.0 for accurate measurements.

  • Data Acquisition: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. A blank containing the respective buffer solution should be used as a reference for each measurement.

Data Interpretation

The UV-Vis spectrum of this compound is highly dependent on the pH of the solution, reflecting the different species present in equilibrium.

FormpH/Solvent ConditionAbsorption Maximum (λmax)
Neutral FormStrongly Acidic (e.g., 3-5% H₂SO₄)< 220 nm
Anionic FormAqueous Solution (near neutral to basic)~258 nm

Table 4: UV absorption data for this compound.[11]

Barbituric acid has a pKa of approximately 4.[11] Therefore, in strongly acidic solutions, the ionization is suppressed, and the neutral tri-keto form predominates, which exhibits an intense absorption below 220 nm.[11] In aqueous solutions at or above neutral pH, the anionic form is the major species, showing a strong absorption band around 258 nm.[11] This significant bathochromic shift upon deprotonation is a hallmark of this class of compounds.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Prepare Stock Solution P2 Prepare Dilutions in Buffers of Varying pH P1->P2 A1 Record Spectra against Buffer Blanks P2->A1 D1 Determine λmax at each pH A1->D1 D2 Correlate λmax with Molecular Species D1->D2

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS). For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of interest (e.g., [M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation

The mass spectrum of this compound (molecular weight: 128.09 g/mol ) will show a prominent ion corresponding to the protonated or deprotonated molecule, depending on the ESI polarity.

  • Positive Ion Mode: A peak at m/z 129.03, corresponding to [C₄H₄N₂O₃ + H]⁺.

  • Negative Ion Mode: A peak at m/z 127.01, corresponding to [C₄H₄N₂O₃ - H]⁻.

The fragmentation pattern obtained from MS/MS experiments can provide valuable information about the connectivity of the atoms within the molecule. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HNCO, and H₂O.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Dissolve in Volatile Solvent A1 Infuse into ESI Source P1->A1 A2 Acquire Full Scan Mass Spectrum A1->A2 A3 Perform MS/MS on Precursor Ion A2->A3 D1 Identify Molecular Ion Peak A3->D1 D2 Analyze Fragmentation Pattern D1->D2

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multifaceted endeavor that requires the synergistic application of various analytical techniques. NMR spectroscopy provides unparalleled detail regarding the tautomeric forms in solution, while IR spectroscopy offers a rapid and reliable method for functional group identification in the solid state. UV-Vis spectroscopy is instrumental in studying the pH-dependent electronic transitions, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. A thorough understanding of these spectroscopic properties is essential for any scientist working with this important heterocyclic compound and its derivatives in the fields of medicinal chemistry, drug development, and beyond.

References

  • Zakarianezhad, M., Makiabadi, B., Shool, M., & Hasanpour, M. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(6), 582-594.
  • Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry. (2021).
  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study.
  • Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase.
  • Molecular structure of barbituric acid and its resonance forms.
  • Barbituric acid | 67-52-7. ChemicalBook.
  • Absorption Spectra and Structure of Barbituric Acid Deriv
  • [Spectrophotometric and spectrofluorometric study of barbituric acid and thiobarbituric acid derivatives. I. General spectrophotometric and spectrofluorometric properties of barbituric acid derivatives with special reference to proxybarbital (Vasalgin)]. PubMed.
  • The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer.
  • This compound|CAS 223674-01-9. Benchchem.
  • Relative energies of the barbituric acid tautomers calculated at...
  • Barbituric Acid | C4H4N2O3 | CID 6211. PubChem.
  • Synthesis and Characterization of some Barbituric acid Deriv
  • Absorption Spectra and Structure of Barbituric Acid Deriv
  • The crystal structure of ammonium barbitur
  • Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution.
  • Cas 67-52-7,Barbituric acid. LookChem.
  • A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Indian Academy of Sciences.
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
  • Barbituric and thiobarbituric acids: A conformational and spectroscopic study. Request PDF.
  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
  • Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. the NIST WebBook.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum. ChemicalBook.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. the NIST WebBook.
  • Pyrimidine-2,4,5-triol | C4H4N2O3 | CID 73268. PubChem.
  • 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum. ChemicalBook.
  • 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378. PubChem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • nfrared spectrum of 2,4,6-triaminopyrimidine. | Download Scientific Diagram.
  • 13 C NMR spectra for eight nucleic acid bases: purine, adenine,...
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
  • Pyrimidine(289-95-2) IR Spectrum. ChemicalBook.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • 2,4,6-Triaminopyrimidine | C4H7N5 | CID 13863. PubChem.

Sources

Solubility and pKa of Pyrimidine-2,4,6-triol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and pKa of Pyrimidine-2,4,6-triol (Barbituric Acid)

Abstract

This compound, known more commonly as barbituric acid, is a foundational heterocyclic compound that serves as the chemical scaffold for the entire class of barbiturate drugs.[1][2] Although not pharmacologically active itself, its physicochemical properties—namely its acidity (pKa) and solubility—are of paramount importance for the synthesis, formulation, and biological activity of its numerous derivatives.[3][4][5] Understanding these core characteristics is a critical prerequisite for researchers in medicinal chemistry and drug development aiming to design novel therapeutics.[2][6] This guide provides a comprehensive examination of the pKa and solubility profile of this compound, explains the underlying chemical principles, and details robust experimental protocols for their determination.

Core Physicochemical Properties and Molecular Structure

This compound is an odorless, white or light cream-colored crystalline powder.[1][7][8] Its fundamental properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₄N₂O₃[2]
Molecular Weight 128.09 g/mol [2][9]
IUPAC Name Pyrimidine-2,4,6(1H,3H,5H)-trione[1]
Synonyms Barbituric Acid, Malonylurea, 6-Hydroxyuracil[1][7][10]
Melting Point 248-252 °C (with decomposition)[7]
CAS Number 67-52-7[7]
The Critical Role of Tautomerism

The chemical behavior of this compound is dominated by keto-enol tautomerism. It exists as an equilibrium mixture of the tri-keto form (pyrimidine-2,4,6-trione) and various enol forms (hydroxypyrimidines). This equilibrium is fundamental to understanding its acidity. The α-carbon (C5) is positioned between two carbonyl groups, making its hydrogen atoms unusually acidic for a diketone.[1] Deprotonation at this site results in a carbanion that is significantly stabilized by resonance, with the negative charge delocalized across the oxygen atoms of the adjacent carbonyls, conferring an aromatic-like stability to the conjugate base.[1]

Caption: Keto-enol tautomerism of this compound.

Acidity and pKa Profile

The pronounced acidity of the C5 hydrogen is the defining feature of this compound's chemical personality. This property dictates its ionization state at a given pH, which in turn profoundly influences its solubility, membrane permeability, and receptor-binding interactions.[11][12]

ParameterValueConditionsReference(s)
pKa 4.01at 25 °C[1][7][13]

This pKa value, which is comparable to that of acetic acid, indicates that this compound is a moderately strong organic acid.[3][14] At physiological pH (~7.4), it will exist almost entirely in its deprotonated, anionic form. This is a crucial consideration for drug design, as the charged species typically exhibits higher aqueous solubility but lower lipid membrane permeability compared to the neutral form.

Solubility Characteristics

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[15][16][17] this compound exhibits a complex solubility profile, being moderately soluble in water but largely insoluble in most common organic solvents.[14][18]

SolventSolubility ValueTemperatureReference(s)
Water 142 g/L20 °C[7][10][13]
Hot Water 100 mg / 1 mL-[10]
Methanol Slightly soluble-[10]
DMSO Slightly soluble-[10]
Ether Insoluble-[8][14]
Alcohols Insoluble-[8][14][18]
Acetone Insoluble-[18]
Chloroform Insoluble-[18]
Formic Acid (conc.) Soluble-[18]
Formaldehyde (37% aq.) Soluble-[18]
Factors Influencing Solubility
  • pH: As a weak acid, its aqueous solubility is highly pH-dependent.[12] In basic solutions (pH > pKa), it deprotonates to form a barbiturate salt, which is significantly more water-soluble.[14][19] This is the primary strategy for formulating its derivatives.

  • Temperature: Like most solids, the solubility of this compound in water increases with temperature.[10][20][21]

  • Co-solvency: While poorly soluble in many pure organic solvents, mixtures of solvents (co-solvents) can sometimes enhance solubility.[22] For instance, adding a small amount of a highly polar solvent like DMSO to another organic medium might improve dissolution.[22]

Experimental Protocols for pKa and Solubility Determination

The following sections provide detailed, field-proven methodologies for accurately determining the pKa and solubility of this compound and its analogs.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[23][24] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal.[25]

Protocol: Potentiometric Titration

  • Apparatus & Reagents:

    • Calibrated pH meter with a combination glass electrode.[25]

    • Magnetic stirrer and stir bar.

    • Class A burette (10 or 25 mL).

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

    • Standardized 0.1 M Hydrochloric Acid (HCl).

    • Potassium Chloride (KCl) for ionic strength adjustment.

    • High-purity this compound.

    • Deionized, degassed water.

  • Procedure:

    • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[25]

    • Sample Preparation: Accurately weigh and dissolve this compound in degassed, deionized water to a final concentration of approximately 1-10 mM.[11][25] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[25]

    • Inert Atmosphere: Place the solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[25]

    • Titration: Immerse the calibrated pH electrode in the solution. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[11]

    • Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, ΔpH/ΔV).

    • The half-equivalence point is Vₑ / 2.

    • The pH at the half-equivalence point is equal to the pKa of the compound.[25]

potentiometric_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare Analyte Solution (1-10 mM in degassed H₂O) prep1->prep2 prep3 Add KCl for Constant Ionic Strength prep2->prep3 titr1 Purge with N₂ prep3->titr1 titr2 Add NaOH Titrant Incrementally titr1->titr2 Repeat titr3 Record pH at Each Step titr2->titr3 Repeat titr3->titr2 Repeat an1 Plot pH vs. Volume NaOH titr3->an1 an2 Determine Equivalence Point (Vₑ) an1->an2 an3 Calculate Half-Equivalence Point (Vₑ / 2) an2->an3 an4 Find pH at Vₑ / 2 an3->an4 result pKa = pH at Vₑ / 2 an4->result caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[16][26] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, ensuring a true representation of solubility under specific conditions.[17]

Protocol: Shake-Flask Solubility

  • Apparatus & Reagents:

    • Thermostatically controlled shaker bath or incubator.

    • Glass vials with screw caps.

    • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF) to separate solid from the solution.

    • Calibrated analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

    • High-purity this compound.

    • Solvent of interest (e.g., deionized water, buffer of specific pH).

  • Procedure:

    • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" ensures that undissolved solid remains after equilibrium is reached.

    • Equilibration: Seal the vials and place them in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the required equilibration time.[26]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Clarify the solution by centrifugation or by filtering through a syringe filter to completely remove all undissolved particles.

    • Quantification: Dilute the clear, saturated solution with the solvent as necessary to bring the concentration within the linear range of the analytical method. Measure the concentration of the dissolved compound using a pre-validated UV-Vis or HPLC method.

  • Data Analysis:

    • Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.

    • The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Solvent in Vial prep2 Seal Vial prep1->prep2 equil Agitate at Constant Temp (e.g., 24-72 hours) prep2->equil an1 Phase Separation (Centrifuge / Filter) equil->an1 an2 Quantify Concentration of Supernatant (UV-Vis, HPLC) an1->an2 result Calculate Solubility an2->result caption Workflow for solubility determination by the shake-flask method.

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has emerged as a titan in the field of medicinal chemistry. Its inherent biological relevance, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds. This technical guide provides a comprehensive exploration of the biological importance of the pyrimidine core in drug discovery. We will delve into its fundamental physicochemical properties, explore its diverse therapeutic applications with a focus on FDA-approved drugs, and provide detailed experimental protocols for the synthesis and biological evaluation of novel pyrimidine derivatives. This guide is designed to be a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights to accelerate the development of next-generation therapeutics.

The Pyrimidine Core: A Foundation of Biological Significance and Physicochemical Advantages

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This simple structure is deceptive in its versatility, underpinning the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] This intrinsic biological role provides a significant advantage in drug design, as pyrimidine-based molecules can often be recognized and transported by cellular machinery, potentially enhancing their bioavailability and efficacy.[2]

From a medicinal chemistry perspective, the pyrimidine core offers a unique combination of properties:

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while appended amino or hydroxyl groups can serve as hydrogen bond donors. This allows for precise and strong interactions with biological targets such as enzymes and receptors.

  • Aromaticity and π-π Stacking: The aromatic nature of the pyrimidine ring enables it to participate in π-π stacking interactions with aromatic residues in protein binding pockets, contributing to binding affinity.

  • Tunable Electronics: The electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, influences its reactivity and interactions. This property can be modulated by the strategic placement of electron-donating or electron-withdrawing substituents, allowing for fine-tuning of a compound's activity and pharmacokinetic profile.[3]

  • Synthetic Accessibility: The pyrimidine core can be readily synthesized and functionalized through a variety of established chemical reactions, facilitating the creation of diverse compound libraries for screening.[4]

These fundamental characteristics make the pyrimidine scaffold an exceptionally versatile platform for the design of targeted therapies.

Therapeutic Applications of Pyrimidine-Based Drugs: A Journey Through Diverse Disease Landscapes

The remarkable adaptability of the pyrimidine core has led to the development of a wide array of FDA-approved drugs targeting a multitude of diseases.[5][6][7] This section will explore the pivotal role of pyrimidine derivatives in several key therapeutic areas.

Oncology: Targeting the Engines of Cancer

The pyrimidine scaffold is particularly prominent in oncology, with numerous drugs designed to interfere with the cellular machinery that drives cancer cell proliferation and survival.[6]

2.1.1. Kinase Inhibitors: Silencing Aberrant Signaling

A significant number of pyrimidine-based anticancer drugs are kinase inhibitors.[8] These drugs target protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.

Table 1: FDA-Approved Pyrimidine-Based Kinase Inhibitors

Drug NameTarget Kinase(s)Approved Indication(s)Mechanism of Action
Imatinib BCR-Abl, c-Kit, PDGF-RChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)Competitively inhibits the ATP binding site of the target kinases, preventing phosphorylation and activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC) with EGFR mutationsA selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the EGFR, blocking its signaling and inhibiting tumor growth.[1]
Erlotinib EGFRNSCLC, Pancreatic CancerSimilar to Gefitinib, it reversibly inhibits the kinase activity of EGFR, preventing autophosphorylation and downstream signaling.
Lapatinib EGFR, HER2HER2-positive Breast CancerA dual tyrosine kinase inhibitor that blocks both EGFR and HER2 signaling pathways.
Osimertinib EGFR (including T790M mutation)NSCLC with specific EGFR mutationsAn irreversible EGFR tyrosine kinase inhibitor that is effective against tumors harboring the T790M resistance mutation.[2]
Ibrutinib Bruton's Tyrosine Kinase (BTK)B-cell malignancies (e.g., Chronic Lymphocytic Leukemia)Forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity and subsequent disruption of B-cell signaling.[10]

2.1.2. The EGFR Signaling Pathway: A Key Target for Pyrimidine-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine-based inhibitors like Gefitinib, Erlotinib, and Osimertinib have revolutionized the treatment of EGFR-mutant cancers.[1][2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitors (e.g., Osimertinib) Pyrimidine_Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Antiviral Agents: Combating Viral Replication

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[12] These drugs often act as chain terminators or inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[13]

Table 2: FDA-Approved Pyrimidine-Based Antiviral Drugs

Drug NameVirus TargetedMechanism of Action
Zidovudine (AZT) Human Immunodeficiency Virus (HIV)A thymidine analogue that, after intracellular phosphorylation, is incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination.[5]
Lamivudine (3TC) HIV, Hepatitis B Virus (HBV)A cytosine analogue that inhibits both HIV reverse transcriptase and HBV polymerase through chain termination.[5]
Idoxuridine Herpes Simplex Virus (HSV)A thymidine analogue that is incorporated into viral DNA, leading to a non-functional DNA molecule and inhibition of viral replication.[9]
Trifluridine HSVSimilar to idoxuridine, it is a fluorinated pyrimidine nucleoside that inhibits viral DNA synthesis.[9]
Antibacterial Agents: Disrupting Bacterial Processes

While the development of pyrimidine-based antibacterials has been more recent compared to other therapeutic areas, several promising avenues are being explored.[14] These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity.

Table 3: Examples of Pyrimidine-Based Antibacterial Agents

Drug Name/ClassBacterial TargetMechanism of Action
Trimethoprim Dihydrofolate Reductase (DHFR)Selectively inhibits bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolic acid, a necessary precursor for DNA, RNA, and protein synthesis.[12]
Iclaprim Dihydrofolate Reductase (DHFR)A diaminopyrimidine that also inhibits bacterial DHFR.
Thiophenyl-pyrimidine derivatives FtsZInhibit the polymerization of FtsZ, a key protein in bacterial cell division, leading to bactericidal effects.[15]
Central Nervous System (CNS) Disorders: Modulating Neuronal Activity

The ability of pyrimidine derivatives to interact with a variety of receptors and ion channels in the central nervous system has led to their investigation for the treatment of various CNS disorders.[16][17][18]

Table 4: Examples of Pyrimidine-Based CNS-Active Drugs

Drug NameTherapeutic ClassMechanism of Action
Buspirone AnxiolyticA partial agonist of the serotonin 5-HT1A receptor.
Risperidone Atypical AntipsychoticA potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.
Primidone AnticonvulsantMetabolized to phenobarbital and phenylethylmalonamide (PEMA), both of which have anticonvulsant activity. The exact mechanism is not fully understood but is thought to involve potentiation of GABAergic inhibition.

The Drug Discovery and Development Workflow: A Conceptual Overview

The journey of a pyrimidine-based compound from a laboratory curiosity to a life-saving medication is a long and arduous one. The following diagram provides a high-level overview of the typical drug discovery and development process.

Drug_Discovery_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Review & Post-Marketing Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen In_Vitro In Vitro Studies (ADME, Toxicology) Lead_Gen->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval FDA Review & Approval NDA->Approval Phase_IV Phase IV (Post-Marketing Surveillance) Approval->Phase_IV

Caption: A generalized workflow of the drug discovery and development process.[1][19][20][21][22]

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives, reflecting best practices in medicinal chemistry and chemical biology.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives with diverse biological activities.[23][24]

Protocol: One-Pot Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • 4-Methoxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (15 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.2 mL)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (15 mmol), and 5 mL of 95% ethanol.

  • Acid Catalysis: Carefully add 0.2 mL of concentrated HCl to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring. Maintain reflux for 1.5 hours.

  • Crystallization: After the reflux period, cool the reaction flask to room temperature, and then place it in an ice bath to induce crystallization of the product. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold 95% ethanol (~5 mL) to remove any unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Record the mass and melting point of the dried product. Further characterization can be performed using techniques such as NMR and IR spectroscopy to confirm the structure.[25]

Biological Evaluation: Assessing Anticancer Activity

4.2.1. In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol: MTT Assay for Determining the IC50 of a Pyrimidine Derivative

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Test pyrimidine compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

4.2.2. Enzyme Inhibition: EGFR Kinase Assay

This protocol describes a continuous-read kinase assay to measure the potency of a pyrimidine derivative against the EGFR kinase.[2][23][25]

Protocol: In Vitro EGFR Kinase Inhibition Assay

Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox)

  • Test pyrimidine compound (dissolved in DMSO)

  • 384-well white, non-binding surface microtiter plate

  • Fluorescence plate reader (λex 360 nm / λem 485 nm)

Procedure:

  • Reagent Preparation: Prepare stocks of EGFR kinase, ATP, and the peptide substrate in the kinase reaction buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrimidine compound in 50% DMSO.

  • Enzyme and Inhibitor Pre-incubation: In the 384-well plate, add 5 µL of the EGFR kinase solution to each well. Then, add 0.5 µL of the serially diluted compound or 50% DMSO (for control) to the respective wells. Incubate the plate at 27°C for 30 minutes.

  • Reaction Initiation: Prepare a mixture of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this mixture to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence every 71 seconds for 30-120 minutes.

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to calculate the IC50 value.

Conclusion and Future Perspectives

The pyrimidine core has undeniably earned its title as a privileged scaffold in drug discovery. Its fundamental role in biology, coupled with its favorable physicochemical and synthetic properties, has provided a fertile ground for the development of a multitude of life-changing medicines. From potent kinase inhibitors that have transformed cancer treatment to essential antiviral agents, the impact of pyrimidine-based drugs is profound and far-reaching.

The journey, however, is far from over. The ever-present challenges of drug resistance, the need for improved selectivity and safety profiles, and the quest to tackle "undruggable" targets demand continuous innovation. The future of pyrimidine-based drug discovery lies in the exploration of novel chemical space through the development of new synthetic methodologies, the application of computational and structure-based drug design to create more targeted therapies, and the investigation of novel biological targets. As our understanding of disease biology deepens, the versatile pyrimidine core will undoubtedly continue to be a central player in the design and discovery of the next generation of therapeutic agents.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
  • Drug Pipeline Diagram. (n.d.). SciSpace.
  • MTT assay protocol. (n.d.). Abcam.
  • Flowchart of drug-discovery and -development process. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Cell Assay Protocol. (n.d.). MD Anderson Cancer Center.
  • Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templ
  • Schematic flow chart summarizing the process of drug discovery and the main content of the preclinical study. (n.d.).
  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • EGFR Kinase Assay. (n.d.). Promega.
  • A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... (n.d.).
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021).
  • Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. (2018). Taylor & Francis Online.
  • Biginelli reaction. (n.d.). Wikipedia.
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
  • A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.
  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (2014). Mercer University.
  • Synthesis of dihydropyrimidinones/thiones via Biginelli reaction using aliphatic and aromatic aldehydes. (n.d.).
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • List of antiviral drugs. (n.d.). Wikipedia.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.).
  • Approved Antiviral Drugs over the Past 50 Years. (2016). PubMed Central.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). PubMed.
  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.
  • List of antivirals: Uses, common brands, and safety inform
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. (2022). Bentham Science.
  • Pharmacology - ANTIVIRAL DRUGS (MADE EASY). (2020). YouTube.
  • Central nervous system (CNS) drugs. (n.d.).
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). Bentham Science.
  • An analysis of FDA-approved drugs for neurological disorders. (2025).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Pyrimidine. (n.d.). Wikipedia.

Sources

Pyrimidine-2,4,6-triol: A Technical Guide to its Role as the Foundational Core of Barbiturates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of pyrimidine-2,4,6-triol, more commonly known as barbituric acid, as the fundamental chemical scaffold for the vast class of central nervous system depressants known as barbiturates. While pharmacologically inactive itself, the this compound nucleus is the indispensable parent compound from which all barbiturate drugs are derived. This document will elucidate the chemical properties and synthesis of this compound, delve into the synthetic pathways for transforming this core into active pharmaceutical ingredients, and provide a detailed analysis of the structure-activity relationships that govern their pharmacological effects. Furthermore, this guide will detail the mechanism of action of barbiturates at the GABA-A receptor and provide exemplary experimental protocols for the synthesis and evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The this compound Core

This compound, or barbituric acid (CAS 67-52-7), is a heterocyclic organic compound based on a pyrimidine ring.[1] First synthesized in 1864 by Adolf von Baeyer, it is an odorless, white crystalline powder with moderate solubility in water.[1] Although it is the parent compound of all barbiturate drugs, barbituric acid itself does not possess any pharmacological activity as a central nervous system depressant.[1] Its significance lies in its chemical reactivity, particularly at the C-5 position, which allows for the introduction of various substituents that confer a wide range of sedative, hypnotic, anticonvulsant, and anesthetic properties to the resulting molecules.

Chemical Properties and Tautomerism

This compound exists in several tautomeric forms, with the tri-keto form being the most stable in aqueous solution. This tautomerism is a critical aspect of its chemistry and influences its reactivity. The hydrogen atoms on the nitrogen atoms and the C-5 methylene group are acidic, allowing for various chemical modifications.

Synthesis of Barbiturates from this compound

The synthesis of pharmacologically active barbiturates from the this compound core is a cornerstone of medicinal chemistry. The primary strategy involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This reaction forms the heterocyclic barbiturate ring system. The substituents at the C-5 position of the this compound ring are crucial for determining the pharmacological properties of the resulting barbiturate.

The general synthetic pathway is illustrated in the diagram below:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Diethyl Malonate Diethyl Malonate Disubstituted Diethyl Malonate Disubstituted Diethyl Malonate Diethyl Malonate->Disubstituted Diethyl Malonate 1. NaOEt 2. R1-X, R2-X Urea Urea Barbiturate (e.g., Phenobarbital) Barbiturate (e.g., Phenobarbital) Urea->Barbiturate (e.g., Phenobarbital) Disubstituted Diethyl Malonate->Barbiturate (e.g., Phenobarbital) Urea, NaOEt (Condensation)

General Synthetic Pathway for Barbiturates.
Exemplary Synthesis: Phenobarbital

Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a long-acting barbiturate with prominent anticonvulsant properties. Its synthesis is a classic example of the general pathway.

Experimental Protocol: Synthesis of Phenobarbital

  • Preparation of Diethyl Phenylmalonate: Diethyl malonate is reacted with benzyl chloride in the presence of sodium ethoxide to yield diethyl benzylmalonate.

  • Alkylation: The diethyl benzylmalonate is then alkylated with ethyl bromide using sodium ethoxide as a base to introduce the ethyl group at the alpha-carbon, forming diethyl ethylphenylmalonate.

  • Condensation with Urea: The purified diethyl ethylphenylmalonate is then condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated to drive the cyclization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude phenobarbital. The product is then purified by recrystallization from ethanol to yield white crystalline phenobarbital.

Structure-Activity Relationships (SAR) of Barbiturates

The pharmacological properties of barbiturates are exquisitely sensitive to their chemical structure. The key determinants of activity are the substituents at the C-5 position and modifications to the this compound ring itself.

Substituents at the C-5 Position
  • Lipophilicity: The hypnotic activity of barbiturates is strongly correlated with their lipid solubility (lipophilicity), which is often quantified by the logarithm of the octanol-water partition coefficient (logP). A parabolic relationship exists, with optimal hypnotic activity generally observed for compounds with a logP value around 2.0.[2]

  • Branching: Increased branching of the alkyl substituents at C-5 tends to increase lipid solubility and hypnotic potency but decrease the duration of action.[3]

  • Unsaturation: The introduction of double or triple bonds in the C-5 substituents generally increases potency.[3]

  • Aromatic and Alicyclic Rings: The presence of aromatic or alicyclic rings at the C-5 position can enhance potency.[3]

Modifications to the this compound Ring
  • N-Alkylation: Methylation of one of the nitrogen atoms in the ring can decrease the duration of action and increase the rate of metabolic degradation.

  • Thiobarbiturates: Replacement of the oxygen atom at the C-2 position with a sulfur atom results in thiobarbiturates. These compounds are more lipid-soluble, have a more rapid onset of action, and a shorter duration of action compared to their oxybarbiturate counterparts.[3]

Table 1: Quantitative Structure-Activity Relationship of Selected Barbiturates

BarbiturateR1R2logPHypnotic Activity (ED50, mg/kg, mice)Duration of Action
BarbitalEthylEthyl0.65100Long
PhenobarbitalEthylPhenyl1.4790Long
PentobarbitalEthyl1-Methylbutyl2.140Short to Intermediate
SecobarbitalAllyl1-Methylbutyl2.330Short
ThiopentalEthyl1-Methylbutyl3.1~20 (IV)Ultra-short

Note: ED50 values are approximate and can vary depending on the specific study and animal model.

Mechanism of Action: Modulation of the GABA-A Receptor

Barbiturates exert their effects on the central nervous system primarily by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion (Cl-) pore. When GABA binds to its receptor, the channel opens, allowing Cl- to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential.

Barbiturates are positive allosteric modulators of the GABA-A receptor. They bind to a distinct site on the receptor complex, different from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their anesthetic effects and higher toxicity compared to benzodiazepines.

G cluster_0 Ligands cluster_1 GABA-A Receptor cluster_2 Cellular Response GABA GABA GABA-A Receptor Complex GABA-A Receptor Complex GABA->GABA-A Receptor Complex Binds to GABA site Barbiturate Barbiturate Barbiturate->GABA-A Receptor Complex Binds to allosteric site Chloride Influx Chloride Influx GABA-A Receptor Complex->Chloride Influx Increases duration of channel opening Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Inhibition of Neurotransmission Inhibition of Neurotransmission Neuronal Hyperpolarization->Inhibition of Neurotransmission

Mechanism of Action of Barbiturates at the GABA-A Receptor.

Experimental Protocols for Evaluation

In Vitro Assay: Radioligand Binding Assay for the Barbiturate Binding Site

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the barbiturate binding site on the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (prepared and stored at -80°C)

  • [³⁵S]TBPS (t-butylbicyclophosphorothionate) as the radioligand

  • Unlabeled pentobarbital as the reference compound

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Thaw the rat brain membranes on ice and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³⁵S]TBPS) at a fixed concentration (e.g., 2 nM).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled pentobarbital.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis, and the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

In Vivo Assay: Potentiation of Thiopental-Induced Sleeping Time in Mice

This protocol assesses the sedative-hypnotic effect of a test compound by measuring its ability to prolong the sleeping time induced by a sub-hypnotic dose of thiopental.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Thiopental sodium

  • Test compound

  • Vehicle (e.g., saline, DMSO)

  • Animal cages

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Divide the mice into groups (e.g., vehicle control, positive control with a known sedative, and test compound groups at different doses).

  • Administer the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to all mice.

  • Immediately observe the mice for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

  • Record the onset of sleep (time from thiopental injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex).

  • A significant increase in the duration of sleep in the test compound groups compared to the vehicle control group indicates a sedative-hypnotic effect.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation & Data Collection Acclimatize Mice Acclimatize Mice Group Allocation Group Allocation Acclimatize Mice->Group Allocation Administer Test Compound/Vehicle Administer Test Compound/Vehicle Group Allocation->Administer Test Compound/Vehicle Administer Thiopental Administer Thiopental Administer Test Compound/Vehicle->Administer Thiopental 30 min pre-treatment Observe for Loss of Righting Reflex Observe for Loss of Righting Reflex Administer Thiopental->Observe for Loss of Righting Reflex Record Onset and Duration of Sleep Record Onset and Duration of Sleep Observe for Loss of Righting Reflex->Record Onset and Duration of Sleep Data Analysis Data Analysis Record Onset and Duration of Sleep->Data Analysis

Experimental Workflow for Potentiation of Thiopental-Induced Sleeping Time.

Spectroscopic Data

This compound (Barbituric Acid)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.10 (s, 2H, NH), 3.46 (s, 2H, CH₂).[4]

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.79 (C=O), 151.67 (C=O), 39.44 (CH₂).[4]

  • IR (KBr, cm⁻¹): The IR spectrum shows characteristic peaks for N-H stretching, C=O stretching, and C-N stretching.

Phenobarbital
  • ¹H NMR (DMSO-d₆): Signals around δ 7.30 ppm are assigned to the phenyl group protons, and a triplet at approximately δ 0.79 ppm corresponds to the methyl group of the ethyl substituent.[5]

  • IR (KBr, cm⁻¹): The IR spectrum of phenobarbital exhibits characteristic absorption bands for N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C=O stretching.

Conclusion

This compound, while devoid of intrinsic pharmacological activity, stands as a pivotal molecule in medicinal chemistry. Its versatile chemical scaffold has given rise to the entire class of barbiturate drugs, which have had a profound impact on medicine for over a century. A thorough understanding of the synthesis, structure-activity relationships, and mechanism of action of compounds derived from this core is essential for the rational design and development of new therapeutics targeting the central nervous system. The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel barbiturate analogues, contributing to the ongoing exploration of this important class of molecules.

References

  • Kumar K, et al. SF Journal of Pharmaceutical and Analytical Chemistry. 2019 | Volume 2 | Edition 2 | Article 1017. [Link]

  • (PDF) Qsar study on the anaesthetic activity of some barbiturates and thiobarbiturates. [Link]

  • SAR of Barbiturates - Sedatives and Hypnotics - Pharmacy 180. [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. [Link]

  • Barbituric acid - the NIST WebBook. [Link]

  • The structure-activity relationship in barbiturates and its similarity to that in other narcotics - PubMed. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0015305) - Human Metabolome Database. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Phenobarbital (T3D3006) - Exposome-Explorer - IARC. [Link]

  • SAR OF BARBITURATES & BENZODIAZEPINES.docx - Slideshare. [Link]

  • GABA - PDSP. [Link]

  • 1H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. [Link]

  • Phenobarbital - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate - The Royal Society of Chemistry. [Link]

  • Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals - Elektronische Hochschulschriften der LMU München. [Link]

  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. [Link]

  • Sleeping time in mice was induced by the effect of leaves extract on thiopental sodium. [Link]

  • Effect of JM-20 on thiopental-induced sleeping in mice. JM-20 (2, 4, 8,... - ResearchGate. [Link]

  • On the mechanism of potentiation by morphine of thiopental sleeping time - PubMed. [Link]

  • Thiopental sodium-induced sleeping time: Significance and symbolism. [Link]

  • Fig. 4. Structural activity relationship (SAR) of the target... - ResearchGate. [Link]

  • On the Mechanism of Potentiation by Morphine of Thiopental Sleeping Time | Pharmacology. [Link]

  • Barbiturates drug profile | - European Union. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - ResearchGate. [Link]

  • Secobarbital | C12H18N2O3 | CID 5193 - PubChem - NIH. [Link]

Sources

An In-Depth Technical Guide to the Knoevenagel Condensation with Barbituric Acid: Synthesis, Mechanism, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Knoevenagel condensation reaction, with a specific focus on its application to barbituric acid. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction's mechanism, optimization, and its pivotal role in the synthesis of pharmacologically active compounds.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is a modification of the aldol condensation.[1][2][3] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst.[3][4] The reaction is prized for its versatility and efficiency in creating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[2]

Barbituric acid, a cyclic ureide, serves as an exemplary active methylene compound for this transformation.[5][6] While pharmacologically inactive itself, its derivatives, particularly those substituted at the 5-position, exhibit a broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, antimicrobial, and antitumor properties.[5][7][8][9][10][11] The Knoevenagel condensation of barbituric acid with various aldehydes provides a direct and efficient route to a class of compounds known as 5-arylidenebarbituric acids, which are of significant interest in drug discovery and medicinal chemistry.[5][7][12]

This guide will delve into the mechanistic intricacies of this reaction, explore the diverse catalytic systems and reaction conditions that have been developed, and highlight the extensive applications of the resulting products in modern drug development.

The Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation with barbituric acid proceeds through a well-established, base-catalyzed mechanism. The causality behind each step is crucial for understanding how to control and optimize the reaction for desired outcomes.

Formation of the Nucleophile: The Role of the Active Methylene Group

The reaction is initiated by the deprotonation of the active methylene group at the C-5 position of barbituric acid.[13] The two adjacent carbonyl groups act as strong electron-withdrawing groups, significantly increasing the acidity of the C-5 protons. This allows for their facile removal by even a weak base, such as an amine or sodium acetate, to form a resonance-stabilized enolate ion.[3][4] This enolate is the key nucleophile in the reaction.

Diagram 1: The Knoevenagel Condensation Mechanism with Barbituric Acid

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Barbituric_Acid Barbituric Acid Enolate Resonance-Stabilized Enolate Barbituric_Acid->Enolate Deprotonation BH BH+ Enolate_ref Enolate Base Base (B:) Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Enolate_ref->Aldehyde Nucleophilic Attack Product 5-Arylidenebarbituric Acid Intermediate_ref->Product Elimination of H₂O Water H₂O

Caption: A stepwise representation of the Knoevenagel condensation mechanism.

Nucleophilic Addition and Dehydration

The generated enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate.[4] Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, 5-arylidenebarbituric acid.[3] The formation of the conjugated system provides the thermodynamic driving force for this final elimination step.

Optimizing the Reaction: Catalysts and Conditions

The efficiency and yield of the Knoevenagel condensation with barbituric acid are highly dependent on the choice of catalyst and reaction conditions. A wide range of methodologies has been developed, from classical approaches to modern, environmentally benign protocols.

Catalytic Systems: A Comparative Overview

A diverse array of catalysts has been successfully employed for this reaction, each with its own advantages in terms of activity, selectivity, and environmental impact.

Catalyst TypeExamplesKey Advantages
Homogeneous Bases Piperidine, Pyridine, Sodium AcetateReadily available, effective for many substrates.[3][5]
Lewis Acids ZnCl₂, CdI₂, Mg(NTf₂)₂Can activate the carbonyl group, often used in solvent-free conditions.[4][5][14]
Solid Acid Catalysts Acidic Clays, KF-Al₂O₃, Ni-SiO₂Heterogeneous, allowing for easy separation and catalyst recycling.[5][6]
Nanoparticle Catalysts CuO Nanoparticles, Ni NanoparticlesHigh surface area leading to enhanced catalytic activity, often recyclable.[7][15]
Ionic Liquids [bmim]BF₄Act as both solvent and catalyst, considered a "green" alternative.[5]
Microwave-Assisted Basic AluminaDrastically reduced reaction times and improved yields.
Solvent-Free Grinding Sodium Acetate, Various Solid AcidsEnvironmentally friendly, simple workup, and often high yields.[5][16]
The Influence of Solvents and Reaction Conditions

The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ organic solvents like ethanol, recent efforts have focused on more environmentally benign alternatives.[3][17] Water has been shown to be an effective medium for this condensation, and in many cases, the reaction can be performed under solvent-free conditions, particularly with grinding or microwave irradiation techniques.[5][17] These "green" approaches not only reduce environmental impact but also often simplify the product isolation process.[5][7]

Experimental Protocol: A Green Chemistry Approach

The following protocol details a solvent-free synthesis of 5-arylidenebarbituric acid derivatives using a grinding method, which is both efficient and environmentally conscious.

General Procedure for the Synthesis of 5-Arylidenebarbituric Acids via Grinding
  • Reactant Preparation: In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (as a catalyst, typically 10-20 mol%).[5]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few minutes.

  • Workup: Upon completion, wash the solid mixture with water to remove the catalyst and any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-arylidenebarbituric acid derivative.

Diagram 2: Experimental Workflow for Green Synthesis

Green_Synthesis_Workflow Start Start Step1 Combine Aldehyde, Barbituric Acid, and Catalyst in a Mortar Start->Step1 Step2 Grind Mixture with a Pestle at Room Temperature Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Wash Solid with Water Step3->Step4 Reaction Complete Step5 Recrystallize from Ethanol Step4->Step5 End Pure 5-Arylidenebarbituric Acid Product Step5->End

Caption: A streamlined workflow for the solvent-free synthesis of 5-arylidenebarbituric acids.

Applications in Drug Discovery and Development

The derivatives synthesized through the Knoevenagel condensation of barbituric acid are not merely chemical curiosities; they are a rich source of pharmacologically active molecules.[1][10][11]

A Diverse Pharmacological Profile

5-Arylidenebarbituric acid derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. These activities include:

  • Anticancer and Antitumor: Many derivatives have shown potent activity against various cancer cell lines.[5][7]

  • Antimicrobial and Antifungal: These compounds have been effective against a spectrum of bacteria and fungi.[1][18]

  • Antioxidant: The arylidene moiety can impart significant radical scavenging properties.[19]

  • Anti-inflammatory and Antiviral: Some derivatives have shown promise in these therapeutic areas.[1][10][11]

  • Central Nervous System (CNS) Activity: Building upon the legacy of barbiturates, some newer derivatives exhibit anticonvulsant and sedative properties.[5][8]

The versatility of the Knoevenagel condensation allows for the facile synthesis of large libraries of these compounds by varying the aldehyde component. This enables extensive structure-activity relationship (SAR) studies, a critical component of modern drug discovery, to identify lead compounds with enhanced potency and selectivity.[20]

Multicomponent Reactions: Expanding the Chemical Space

Barbituric acid is also a valuable substrate in multicomponent reactions (MCRs), which often incorporate a Knoevenagel condensation as a key step.[21][22] These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single pot, further expanding the accessible chemical space for drug discovery. For instance, the reaction of an aldehyde, barbituric acid, and malononitrile can lead to the formation of pyrano[2,3-d]pyrimidine derivatives, another class of biologically active heterocycles.[23][24]

Conclusion: A Timeless Reaction for Modern Challenges

The Knoevenagel condensation of barbituric acid remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its straightforward mechanism, amenability to a wide range of catalysts and conditions—including environmentally benign approaches—and the profound biological activity of its products underscore its enduring importance. For researchers and drug development professionals, a thorough understanding of this reaction provides a direct pathway to novel molecular entities with the potential to address a multitude of therapeutic challenges. The continued innovation in catalytic systems and reaction methodologies ensures that the Knoevenagel condensation will continue to be a cornerstone of heterocyclic synthesis and drug discovery for the foreseeable future.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Molecules. [Link]

  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Organic Chemistry: An Indian Journal. [Link]

  • Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Research Journal of Chemical Sciences. [Link]

  • Recent applications of barbituric acid in multicomponent reactions. (2015). RSC Advances. [Link]

  • Recent applications of barbituric acid in multicomponent reactions. (2015). RSC Advances. [Link]

  • Synthesis of 5-arylidene barbituric acid derivatives. (2018). ResearchGate. [Link]

  • Barbituric Acid Utility in Multi-Component Reactions. (2014). ResearchGate. [Link]

  • Recent Advances in the Application of Barbituric Acid Derivatives in Multicomponent Reactions. (2022). Bentham Science. [Link]

  • Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Semantic Scholar. [Link]

  • An Efficient Synthesis of 5-Arylidene Barbiuric and Thiobarbituric Acids Catalyzed by Mg(NTf2)2 in Water. (2014). ResearchGate. [Link]

  • Historical aspects and applications of barbituric acid derivatives. A review. (1988). PubMed. [Link]

  • Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic AIumina. (n.d.). SID. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate. [Link]

  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. (2019). Progress in Chemical and Biochemical Research. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). R Discovery. [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). ResearchGate. [Link]

  • Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... (2016). ResearchGate. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Amity University. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]

  • ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. (2021). Jetir.Org. [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences. [Link]

  • A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (2001). ResearchGate. [Link]

  • Regular Article. (2018). Organic Chemistry Research. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Synthesis of 5-Arylidene Barbiturates: A Novel Class of DPPH Radical Scavengers. (2016). ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2010). ResearchGate. [Link]

  • By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. (2021). Jetir.Org. [Link]

  • Knoevenagel condensation between barbituric acid (barb) and vanillin... (2021). ResearchGate. [Link]

  • Antibacterial and Antifungal Activities of 5-Arylidene-N,N-Dimethylbarbiturates Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and DPPH Radical Scavenging Activity of 5-Arylidene-N,Ndimethylbarbiturates. (2015). Bentham Science. [Link]

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (2023). SciELO. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Pyrimidine-2,4,6-triol (Barbituric Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of the synthesis of pyrimidine-2,4,6-triol, the parent compound of the widely recognized class of barbiturate drugs.[1] While barbituric acid itself is not pharmacologically active, its derivatives have been extensively used as sedatives, hypnotics, and anticonvulsants.[2][3] The core synthesis, a classic condensation reaction, involves the reaction of urea with a malonic acid derivative, typically diethyl malonate, in the presence of a strong base.[2] This guide details the reaction mechanism, provides a standardized experimental protocol, summarizes key quantitative data, and illustrates the process through logical diagrams.

Introduction: The Foundation of Barbiturates

This compound, more commonly known as barbituric acid or malonylurea, is a foundational heterocyclic organic compound.[4][5] First synthesized in 1864 by Adolf von Baeyer, it serves as the structural core for all barbiturate drugs.[6] The pharmacological activity of barbiturate derivatives is primarily determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[7] Understanding the synthesis of the parent molecule is therefore a critical first step for researchers engaged in the development of novel central nervous system (CNS) depressants or other therapeutic agents derived from this versatile scaffold.[7][8]

The most reliable and widely adopted synthetic route is the condensation of diethyl malonate with urea, facilitated by sodium ethoxide.[9] This application note will elucidate this specific protocol, emphasizing the chemical principles, practical execution, and safety considerations necessary for a successful and reproducible synthesis.

Reaction Mechanism and Guiding Principles

The synthesis of barbituric acid from diethyl malonate and urea is a classic example of a condensation reaction, specifically a twofold nucleophilic acyl substitution.[2] The reaction's success hinges on the use of a strong base, sodium ethoxide, which is typically prepared in situ by reacting sodium metal with absolute ethanol to ensure anhydrous conditions.[9][10]

The mechanism proceeds through several key stages:

  • Deprotonation of Urea: The strongly basic ethoxide ion (CH₃CH₂O⁻) abstracts a proton from urea. This deprotonation significantly enhances the nucleophilicity of the urea nitrogen atoms.[2]

  • First Nucleophilic Attack: The resulting urea anion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate to form a tetrahedral intermediate.

  • Elimination of Ethoxide (Step 1): This intermediate is unstable and collapses, eliminating a molecule of ethoxide and forming an amide-ester intermediate.

  • Intramolecular Cyclization: A second, intramolecular nucleophilic attack occurs. The remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester group.

  • Ring Closure and Elimination (Step 2): This attack forms a cyclic tetrahedral intermediate, which subsequently eliminates a second molecule of ethoxide. This step forges the stable heterocyclic pyrimidine ring, yielding the sodium salt of barbituric acid.[3]

  • Protonation: In the final work-up step, the addition of a strong acid, such as hydrochloric acid, protonates the sodium barbiturate salt, causing the final product, barbituric acid, to precipitate from the solution.[10]

Visualization of the Reaction Mechanism

G cluster_0 Step 1: Base Formation & Urea Deprotonation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up Na Sodium Metal (Na) NaOEt Sodium Ethoxide (NaOEt) Na->NaOEt in EtOH EtOH Absolute Ethanol (EtOH) EtOH->NaOEt Urea Urea Urea_Anion Urea Anion (Nucleophile) Urea->Urea_Anion Deprotonation by NaOEt Intermediate1 Tetrahedral Intermediate Urea_Anion->Intermediate1 Nucleophilic Attack on DEM DEM Diethyl Malonate (DEM) Intermediate2 Amide-Ester Intermediate Intermediate1->Intermediate2 Elimination of EtOH Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Attack Na_Barbiturate Sodium Barbiturate (Salt) Intermediate3->Na_Barbiturate Elimination of EtOH Final_Product This compound (Barbituric Acid) Na_Barbiturate->Final_Product Protonation HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Reaction mechanism for barbituric acid synthesis.

Detailed Experimental Protocol

This protocol is adapted from the reliable and widely-cited procedure published in Organic Syntheses.[9]

Materials & Apparatus
Materials Apparatus
Sodium metal (11.5 g, 0.5 gram-atom)2 L Round-bottom flask
Absolute ethanol (500 mL)Reflux condenser with calcium chloride guard tube
Diethyl malonate (80 g, 0.5 mol)Heating mantle or oil bath
Dry Urea (30 g, 0.5 mol)Büchner funnel and filter flask
Concentrated Hydrochloric Acid (HCl, ~45 mL)Beakers (various sizes)
Distilled waterIce bath
---Magnetic stirrer and stir bar
Step-by-Step Procedure

Part A: Preparation of Sodium Ethoxide

  • Setup: Assemble a 2 L round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly dried to prevent any reaction with the sodium metal.

  • Sodium Reaction: Carefully add 11.5 g of finely cut sodium metal to 250 mL of absolute ethanol in the flask.[9][10]

    • Expert Insight & Safety: This reaction is highly exothermic and produces flammable hydrogen gas. The addition of sodium should be done in a well-ventilated fume hood. If the reaction becomes too vigorous, the flask can be temporarily cooled in an ice bath.[10][11] Do not seal the system. A calcium chloride guard tube at the top of the condenser is essential to protect the reaction from atmospheric moisture.[10]

  • Completion: Allow the reaction to proceed until all the sodium has completely dissolved, forming a clear solution of sodium ethoxide in ethanol.

Part B: Condensation Reaction 4. Reagent Addition: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate.[9] 5. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[9][10] 6. Reflux: Shake the mixture thoroughly. A white solid, the sodium salt of barbituric acid, should begin to separate rapidly.[9] Heat the mixture to reflux for 7 hours using an oil bath heated to 110°C.[10]

Part C: Work-up and Product Isolation 7. Dissolution: After the reflux period, add 500 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitated sodium salt.[9] 8. Acidification: While stirring, carefully add concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper. This crucial step protonates the salt, causing the desired barbituric acid to precipitate out of the solution.[9][10] 9. Crystallization: Filter the hot, clear solution to remove any minor impurities. Cool the filtrate in an ice bath overnight to facilitate complete crystallization of the product.[9] 10. Collection: Collect the white, crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount (50 mL) of cold water to remove any residual acid and inorganic salts.[9] 11. Drying: Dry the product in an oven at 105–110°C for 3 to 4 hours. The expected yield of barbituric acid is between 46–50 g (72–78% of the theoretical amount).[9]

Visualization of the Experimental Workflow

G A Prepare Sodium Ethoxide (Na in Absolute EtOH) B Add Diethyl Malonate A->B C Prepare and Add Hot Urea Solution B->C D Reflux Mixture (7 hours at 110°C) C->D E Dissolve Sodium Barbiturate Salt (Add Hot Water) D->E F Acidify with HCl to Precipitate Product E->F G Cool in Ice Bath to Crystallize F->G H Filter and Wash with Cold Water G->H I Dry Product in Oven (105-110°C) H->I

Sources

Application Notes and Protocols for the Laboratory Preparation of Barbituric Acid from Diethyl Malonate and Urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbituric acid is the parent compound of a class of drugs known as barbiturates, which have historically been used for their sedative, hypnotic, and anticonvulsant properties.[1] While barbituric acid itself is not pharmacologically active, its derivatives, formed by substitution at the C-5 position of the pyrimidine ring, have significant therapeutic applications.[1][2] The synthesis of barbituric acid, first accomplished by Adolf von Baeyer in 1864, is a classic example of a condensation reaction in organic chemistry.[1][3] This document provides a detailed guide to the laboratory preparation of barbituric acid from diethyl malonate and urea, a common and reliable method.

Reaction Mechanism and Principles

The synthesis of barbituric acid from diethyl malonate and urea is a base-catalyzed condensation reaction, specifically a type of Claisen condensation. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is often prepared in situ from sodium metal and absolute ethanol.[4][5]

The key steps of the mechanism are as follows:

  • Deprotonation of Diethyl Malonate: The ethoxide ion, a strong base, removes a proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.[6][7] This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate ion attacks one of the electrophilic carbonyl carbons of urea.[4] This results in the formation of a tetrahedral intermediate.

  • Elimination of Ethoxide: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming an amide-ester intermediate.[4]

  • Intramolecular Cyclization: The nitrogen atom of the amide attacks the remaining ester carbonyl group in an intramolecular fashion, forming a six-membered ring.[4]

  • Second Elimination of Ethoxide: The resulting cyclic intermediate eliminates a second molecule of ethoxide to form the stable barbiturate ring.[4]

  • Protonation: The reaction mixture is acidified to protonate the barbiturate salt, leading to the precipitation of barbituric acid.[2][8]

Visualization of the Reaction Mechanism

reaction_mechanism cluster_intermediates Reaction Intermediates cluster_product Product Formation diethyl_malonate Diethyl Malonate enolate Enolate Formation (Deprotonation) diethyl_malonate->enolate + NaOEt urea Urea na_ethoxide Sodium Ethoxide (NaOEt) nucleophilic_attack Nucleophilic Attack on Urea enolate->nucleophilic_attack + Urea tetrahedral_intermediate1 Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate1 elimination1 Elimination of Ethoxide tetrahedral_intermediate1->elimination1 - EtOH amide_ester Amide-Ester Intermediate elimination1->amide_ester cyclization Intramolecular Cyclization amide_ester->cyclization tetrahedral_intermediate2 Cyclic Tetrahedral Intermediate cyclization->tetrahedral_intermediate2 elimination2 Elimination of Second Ethoxide tetrahedral_intermediate2->elimination2 - EtOH barbiturate_salt Sodium Barbiturate (Salt) elimination2->barbiturate_salt acidification Acidification (HCl) barbiturate_salt->acidification barbituric_acid Barbituric Acid (Precipitate) acidification->barbituric_acid

Caption: Reaction mechanism for the synthesis of barbituric acid.

Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[8]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.9911.5 g0.5
Absolute Ethanol46.07500 mL-
Diethyl Malonate160.1780 g (76 mL)0.5
Urea (dry)60.0630 g0.5
Concentrated HCl36.46~45 mL-
Distilled Water18.02~550 mL-
Equipment
  • 2 L Round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Ice bath

Procedure
  • Preparation of Sodium Ethoxide: Carefully add 11.5 g of finely cut sodium metal to 250 mL of absolute ethanol in a 2 L round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. If the reaction becomes too vigorous, cool the flask in an ice bath.[9]

  • Addition of Reactants: Once all the sodium has dissolved, add 80 g of diethyl malonate to the sodium ethoxide solution.[8] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the hot urea solution to the reaction mixture.[8][10]

  • Reflux: Shake the mixture well and heat it to reflux for 7 hours using a heating mantle or an oil bath set to 110°C.[5][8] A white solid, the sodium salt of barbituric acid, will begin to precipitate.[10]

  • Work-up and Precipitation: After the reflux period, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitate.[8] Then, carefully add concentrated hydrochloric acid (approximately 45 mL) with stirring until the solution is acidic to litmus paper.[8][9] This will cause the barbituric acid to precipitate.

  • Crystallization and Isolation: Cool the solution in an ice bath overnight to ensure complete crystallization.[8] Collect the white crystalline product by vacuum filtration using a Büchner funnel.[5]

  • Washing and Drying: Wash the collected crystals with 50 mL of cold water to remove any remaining impurities.[8] Dry the product in an oven at 105-110°C for 3-4 hours.[4][8] The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[8]

Experimental Workflow

experimental_workflow start Start prep_naoet Prepare Sodium Ethoxide (Sodium in Ethanol) start->prep_naoet add_reagents Add Diethyl Malonate and Hot Urea Solution prep_naoet->add_reagents reflux Reflux Mixture (7 hours at 110°C) add_reagents->reflux dissolve_salt Dissolve Sodium Barbiturate in Hot Water reflux->dissolve_salt acidify Acidify with HCl to Precipitate Product dissolve_salt->acidify crystallize Cool in Ice Bath to Crystallize acidify->crystallize filter_wash Filter and Wash with Cold Water crystallize->filter_wash dry Dry in Oven (105-110°C) filter_wash->dry end End: Pure Barbituric Acid dry->end

Caption: Experimental workflow for barbituric acid synthesis.

Safety Precautions

  • Sodium Metal: Reacts violently with water and is flammable. Handle with care and in a dry environment.[11]

  • Absolute Ethanol: Flammable liquid. Keep away from open flames and heat sources.[11]

  • Diethyl Malonate: Combustible liquid that can cause eye irritation.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[12][14]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • General: Conduct the entire experiment in a well-ventilated fume hood.

Characterization of Barbituric Acid

The identity and purity of the synthesized barbituric acid can be confirmed using several analytical techniques:

  • Melting Point: Barbituric acid has a reported melting point of 245°C with decomposition.[5]

  • Spectroscopic Methods:

    • FT-IR: The infrared spectrum will show characteristic peaks for N-H, C=O, and C-N bonds.[15]

    • ¹H-NMR and ¹³C-NMR: Nuclear magnetic resonance spectroscopy can confirm the chemical structure of the molecule.[15]

  • Colorimetric Assay: A rapid and simple colorimetric assay can be used for the detection and quantification of barbituric acid. This method involves the formation of a red-violet violuric acid derivative upon reaction with a nitrite salt in an acidic medium.[16][17]

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reflux time and temperature are adequate.
Loss of product during work-upEnsure complete precipitation by cooling for a sufficient time. Be careful during filtration and washing steps.
Impure reagentsUse dry urea and absolute ethanol.
Product is coloredImpurities from starting materials or side reactionsRecrystallize the product from a suitable solvent system, such as a hot ethanol-water mixture.[9] Activated charcoal can be used to decolorize the solution.[9]
Difficulty in dissolving the sodium saltInsufficient water or low temperatureUse the recommended amount of hot water and ensure it is at the specified temperature.

Purification

If the product is impure, recrystallization is a common purification method. Barbituric acid can be recrystallized from boiling water or an ethanol-water mixture.[9][18] Another reported method involves dissolving the crude product in water at 70-90°C, treating with aluminum oxide, filtering, and then cooling the filtrate to crystallize the pure barbituric acid.[18] Unreacted barbituric acid in a reaction mixture can be removed by washing with a sodium bicarbonate solution, as barbituric acid is slightly acidic and will dissolve in a basic solution.[19]

References

  • Dickey, J. B., & Gray, A. R. (1938). Barbituric acid. Organic Syntheses, 18, 8. doi:10.15227/orgsyn.018.0008
  • Filo. (2025). How are barbituric acids synthesized from diethyl malonate? Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024).
  • Unknown. (n.d.). Barbiturate. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

  • Hussein, F. B., et al. (2021). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies, 5(4), 324-336.
  • Pharma Guideline. (2020, July 3). Synthesis of Barbituric Acid from Diethyl Melonate and Urea. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
  • RU2477276C1. (2013). Method of purifying barbituric acid. Google Patents.
  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture? Retrieved from [Link]

  • Chem Experiments. (2023, June 18). Barbituric Acid : Organic synthesis. YouTube. Retrieved from [Link]

  • Al-Jaf, F. D. A., et al. (2022). Synthesis and Characterization of some Barbituric acid Derivatives.
  • Slideshare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016).
  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909-915. doi:10.1016/s0731-7085(02)00168-1

Sources

The Alchemist's Guide to Pyrimidine-2,4,6-triol in Multicomponent Reactions: From Benchtop Synthesis to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered more specific information on experimental protocols for the synthesis of pyrano[2,3-d]pyrimidines and spiro-oxindoles from barbituric acid. The search results provide some concrete examples of reaction conditions, including reactants, catalysts, solvents, and reaction times. I also found information on the biological activities of some of the synthesized compounds, which will be useful for the application notes.

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For the modern medicinal chemist and drug development professional, the quest for novel molecular architectures with potent biological activity is a perpetual endeavor. Multicomponent reactions (MCRs), with their inherent efficiency and atom economy, have emerged as a powerful tool in this pursuit. Among the versatile building blocks employed in MCRs, pyrimidine-2,4,6-triol, commonly known as barbituric acid, holds a place of distinction. Its unique structural features and reactivity profile allow for the rapid assembly of complex heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

This comprehensive guide provides an in-depth exploration of the application of this compound in multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for the synthesis of key compound classes, and discuss their therapeutic potential with a view toward drug discovery and development.

The Power of this compound: A Versatile Synthon

This compound is more than just a historical sedative. Its true value in modern synthetic chemistry lies in its ability to act as a nucleophilic C-H acid at the C-5 position and as a precursor to a variety of reactive intermediates. The presence of the two amide functionalities within the pyrimidine ring acidifies the methylene protons at C-5, making it an excellent Michael donor. This reactivity is the cornerstone of its utility in many MCRs.

Core Application I: The Synthesis of Pyrano[2,3-d]pyrimidines

One of the most well-established and valuable applications of this compound in MCRs is the synthesis of the pyrano[2,3-d]pyrimidine scaffold. These fused heterocyclic systems are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The general reaction involves the one-pot condensation of an aldehyde, malononitrile, and this compound. This transformation typically proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.

Mechanistic Insight: A Stepwise Look at Pyrano[2,3-d]pyrimidine Formation

The reaction mechanism is a beautiful illustration of sequential bond formation in a single pot. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes with different substrates.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization A Aldehyde C Arylidene Malononitrile A->C B Malononitrile B->C E Michael Adduct C->E D This compound (Barbituric Acid) D->E F Pyrano[2,3-d]pyrimidine E->F

Figure 1: General workflow for the synthesis of pyrano[2,3-d]pyrimidines.

The reaction is initiated by the Knoevenagel condensation of the aldehyde and malononitrile, typically catalyzed by a base, to form an electron-deficient arylidene malononitrile intermediate.[4] The acidic C-5 proton of this compound is then abstracted by a base, generating a nucleophilic enolate which undergoes a Michael addition to the arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization afford the final pyrano[2,3-d]pyrimidine product.

Experimental Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile

This protocol provides a reliable and scalable method for the synthesis of a representative pyrano[2,3-d]pyrimidine derivative using a readily available catalyst.

Materials:

  • 1,3-Dimethylbarbituric acid (1 mmol, 156.1 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for TLC and column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 1,3-dimethylbarbituric acid (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature to ensure all solids are suspended.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • A precipitate will form. Filter the solid product and wash with cold ethanol (2 x 5 mL).

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

  • Dry the purified product under vacuum.

Expected Yield: 85-95%

Data Presentation: Impact of Substituents on Reaction Yield

The electronic nature of the substituents on the aromatic aldehyde can significantly influence the reaction yield. The following table summarizes typical yields for the synthesis of various pyrano[2,3-d]pyrimidine derivatives.

EntryAldehyde SubstituentCatalystSolventTime (h)Yield (%)Reference
14-ClPiperidineEthanol392[4]
24-NO₂L-prolineWater195[1]
34-OCH₃DABCOEthanol/Water288[1]
4HNone (Ultrasound)Water0.590[1]

Core Application II: The Synthesis of Spiro-oxindoles

Spiro-oxindoles are another class of medicinally important scaffolds that can be efficiently synthesized using this compound in MCRs. These compounds often exhibit potent anticancer and antiviral activities.[5] The reaction typically involves the condensation of an isatin, an active methylene compound (like malononitrile or cyanoacetate), and this compound.

Mechanistic Insight: Assembling the Spiro-oxindole Core

The formation of the spiro-oxindole framework also proceeds through a cascade of reactions, highlighting the elegance of MCRs.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A Isatin C Isatylidene Intermediate A->C B Active Methylene Compound B->C E Spiro-oxindole C->E D This compound (Barbituric Acid) D->E

Figure 2: General workflow for the synthesis of spiro-oxindoles.

The reaction commences with a Knoevenagel condensation between the isatin and the active methylene compound to generate a reactive isatylidene intermediate. This compound then acts as a nucleophile in a Michael addition reaction with this intermediate. A subsequent intramolecular cyclization leads to the formation of the spirocyclic core.

Experimental Protocol: Synthesis of a Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] Derivative

This protocol outlines a general procedure for the synthesis of a spiro-oxindole derivative incorporating the this compound moiety.

Materials:

  • Isatin (1 mmol, 147.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • This compound (1 mmol, 128.1 mg)

  • Ethanol (15 mL)

  • Triethylamine (0.2 mmol, 28 µL)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for TLC and column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve isatin (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add triethylamine (0.2 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC (4:6 ethyl acetate/hexane).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure spiro-oxindole product.

  • Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Yield: 70-85%

Data Presentation: Substrate Scope and Yields

The versatility of this reaction allows for the synthesis of a diverse library of spiro-oxindoles by varying the substituents on the isatin ring.

EntryIsatin Substituent (R)Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
1HMalononitrileTriethylamineEthanol782[5]
25-BrMalononitrilePiperidineEthanol685[5]
35-NO₂Ethyl CyanoacetateL-prolineWater875[5]
45-MeMalononitrileDABCOAcetonitrile678[5]

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound via MCRs are not merely chemical curiosities. They represent a rich source of potential therapeutic agents.

  • Pyrano[2,3-d]pyrimidines: This class of compounds has demonstrated a wide range of biological activities. Several derivatives have been reported to exhibit potent anticancer activity by targeting various kinases and other cellular pathways.[3][6] For instance, certain pyrano[2,3-d]pyrimidines have shown inhibitory activity against phosphodiesterase, suggesting their potential in the treatment of inflammatory diseases.[7]

  • Spiro-oxindoles: The spiro-oxindole motif is a privileged scaffold in medicinal chemistry, and its combination with the this compound moiety has yielded compounds with promising biological profiles. Many spiro-oxindole derivatives have been investigated as potent inhibitors of p53-MDM2 interaction, a key target in cancer therapy.[5] Furthermore, their rigid three-dimensional structure makes them attractive candidates for targeting protein-protein interactions.

While many of these compounds are in the early stages of preclinical development, the synthetic accessibility and the diverse biological activities of these scaffolds make them highly attractive for further investigation in drug discovery programs. A notable example is the investigation of certain barbituric acid derivatives for their potential in treating hepatocellular carcinoma, even in cases of sorafenib resistance.[8]

Conclusion: A Building Block for the Future

This compound has proven to be an exceptionally versatile and valuable building block in the realm of multicomponent reactions. The ability to rapidly construct complex and biologically relevant heterocyclic scaffolds like pyrano[2,3-d]pyrimidines and spiro-oxindoles in a single synthetic operation underscores the power of MCRs in modern drug discovery. The straightforward and efficient protocols, coupled with the significant therapeutic potential of the resulting compounds, ensure that this compound will continue to be a cornerstone in the synthesis of novel bioactive molecules for years to come. This guide provides a solid foundation for researchers to explore and expand upon the rich chemistry of this remarkable synthon.

References

  • Multicomponent synthesis of new barbituric acid derivatives. (2025). Request PDF. [Link]

  • Historical aspects and applications of barbituric acid derivatives. A review. (1988). Pharmazie. [Link]

  • Multicomponent Crystal of Metformin and Barbital: Design, Crystal Structure Analysis and Characterization. (2021). Molecules. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. [Link]

  • Push–pull (thio)barbituric acid derivatives in dye photosensitized radical and cationic polymerization reactions under 457/473 nm laser beams or blue LEDs. (2015). Polymer Chemistry. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2021). RSC Advances. [Link]

  • Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. (2020). Cancers. [Link]

  • Recent applications of barbituric acid in multicomponent reactions. (2016). RSC Advances. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). R Discovery. [Link]

  • Alloying barbituric and thiobarbituric acids: from solid solutions to a highly stable keto co-crystal form. (2016). Chemical Communications. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate. [Link]

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. (2019). Catalysts. [Link]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2016). ResearchGate. [Link]

  • Recent Applications of Barbituric Acid in Multicomponent Reactions. (2024). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules. [Link]

  • Barbituric Acid. (2024). PubChem. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2014). Chemistry Central Journal. [Link]

  • Barbituric Acid Utility in Multi-Component Reactions. (2011). ResearchGate. [Link]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2016). Scilit. [Link]

  • Plausible mechanism for the synthesis of pyrano[2,3-d]pyrimidines. (2019). ResearchGate. [Link]

  • New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. (2016). Anticancer Agents in Medicinal Chemistry. [Link]

  • Quantitative preparation of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. (2012). ResearchGate. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (2017). Journal of Materials and Environmental Science. [Link]

  • Clean Synthesis of Pyrano[2,3- D]Pyrimidines Using ZnO Nano-Powders. (2016). ResearchGate. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation reaction between barbituric acid and aromatic aldehydes. It moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind various synthetic protocols, and the profound biological significance of the resulting arylidene barbiturate derivatives.

Foundational Principles: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of a carbonyl compound (in this case, an aromatic aldehyde) with a compound containing an active methylene group, such as barbituric acid.[2][3] The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1]

Barbituric acid is an ideal substrate for this reaction due to the high acidity of the methylene protons at the C-5 position, which are flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized carbanion (enolate) even in the presence of a mild base, which then acts as the nucleophile.[2]

The Reaction Mechanism: A Step-by-Step Visualization

The generally accepted mechanism for the Knoevenagel condensation of barbituric acid with an aromatic aldehyde can be broken down into three key stages:

  • Enolate Formation: A basic catalyst abstracts a proton from the active methylene group of barbituric acid, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable arylidene barbiturate product, which is a conjugated enone.[1]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Barbituric_Acid Barbituric Acid Enolate Enolate Intermediate Barbituric_Acid->Enolate + Catalyst Aromatic_Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aromatic Aldehyde Arylidene_Barbiturate Arylidene Barbiturate Aldol_Adduct->Arylidene_Barbiturate - H₂O Water_Elimination H₂O Elimination Catalyst Base Catalyst

Figure 1: Generalized mechanism of the Knoevenagel condensation.

The Biological Significance of Arylidene Barbiturates

The interest in the Knoevenagel condensation of barbituric acid is largely driven by the diverse and potent biological activities of the resulting 5-arylidene barbiturates. While barbituric acid itself is not pharmacologically active, its derivatives are a cornerstone of medicinal chemistry.[2][4] These compounds have demonstrated a wide spectrum of therapeutic potential, including:

  • Anticancer and Antitumor Activity: Certain arylidene barbiturates have shown promise as antitumor and anticancer agents.[2][5]

  • Antimicrobial Properties: Many derivatives exhibit significant antibacterial activity.[5][6]

  • Central Nervous System (CNS) Effects: The parent class of barbiturates is well-known for its sedative, hypnotic, and anticonvulsant properties.[2][4]

  • Enzyme Inhibition: Recent studies have identified 5-arylidene barbiturates as potent and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in acute promyelocytic leukemia.[7]

  • Other Applications: These compounds have also been investigated for their use as anti-AIDS agents, anti-osteoporosis treatments, and local anesthetics.[5]

The pharmacological effects of these derivatives are highly dependent on the nature and position of substituents on the aromatic ring of the aldehyde.[4] This allows for a high degree of tunability in drug design and development.

Experimental Protocols: From Traditional to Green Chemistry

A variety of synthetic methodologies have been developed for the synthesis of 5-arylidene barbiturates, ranging from classical solvent-based approaches to more modern, environmentally friendly techniques. The choice of protocol often depends on factors such as desired yield, reaction time, and the principles of green chemistry.

Protocol 1: Conventional Synthesis in Aqueous Ethanol

This method represents a traditional approach to the Knoevenagel condensation and is often used as a baseline for comparison with newer methods.

Materials:

  • Barbituric acid

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Water

  • Catalyst (e.g., piperidine, sodium acetate)

Procedure:

  • In a round-bottom flask, dissolve barbituric acid (1 equivalent) in a minimal amount of warm water.

  • In a separate beaker, dissolve the aromatic aldehyde (1 equivalent) in ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of barbituric acid with stirring.

  • Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1 equivalents of sodium acetate).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene barbiturate.

Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach)

Solvent-free reactions are a key aspect of green chemistry, as they reduce waste and eliminate the use of potentially toxic and flammable organic solvents.[5] This method is often faster and simpler than traditional solvent-based approaches.

Materials:

  • Barbituric acid

  • Aromatic aldehyde

  • Catalyst (e.g., sodium acetate, copper oxide nanoparticles)[2][5]

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, combine the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and the catalyst (e.g., sodium acetate, 1 mmol).[2]

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 5-15 minutes).

  • After completion, wash the solid product with distilled water to remove the catalyst and any unreacted barbituric acid.[2]

  • Filter the mixture and recrystallize the solid product from a suitable solvent to obtain the pure compound.[2]

Grinding_Workflow Start Start Combine Combine Reactants and Catalyst in Mortar Start->Combine Grind Grind at Room Temperature Combine->Grind Monitor Monitor by TLC Grind->Monitor Wash Wash with Distilled Water Monitor->Wash Reaction Complete Filter Filter Wash->Filter Recrystallize Recrystallize Filter->Recrystallize End Pure Product Recrystallize->End

Figure 2: Workflow for the solvent-free grinding synthesis.

Catalyst Selection: The Key to an Efficient Reaction

A wide array of catalysts have been employed for this condensation, each with its own advantages. The choice of catalyst can significantly impact reaction time, yield, and environmental footprint.

Catalyst TypeExamplesAdvantages
Basic Catalysts Piperidine, Sodium AcetateInexpensive, readily available
Acidic Catalysts Acetic Acid, Sulfamic Acid, Lewis Acids (ZnCl₂, CuCl₂)Effective for certain substrates
Nanoparticle Catalysts CuO, Fe₂O₃, Ni-SiO₂High efficiency, reusability, mild reaction conditions[2][5][8]
Ionic Liquids [TPPHSP]BrGreen catalysts, reusable
Solvent-Free Grinding, Microwave IrradiationRapid, high yields, environmentally friendly[2][5]

Characterization of Arylidene Barbiturates

The synthesized products are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectra of arylidene barbiturates will show characteristic absorption bands for the N-H stretching (around 3400-3000 cm⁻¹), C=O stretching of the barbiturate ring (multiple bands between 1800-1600 cm⁻¹), and C=C stretching of the arylidene group.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons, the vinylic proton of the C=CHAr group, and the N-H protons of the barbiturate ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the carbons of the C=C double bond.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to aid in structural elucidation through fragmentation patterns.

Conclusion and Future Directions

The Knoevenagel condensation of barbituric acid with aromatic aldehydes is a robust and versatile reaction for the synthesis of a medicinally important class of compounds. The development of green and efficient protocols, such as solvent-free grinding and the use of nanoparticle catalysts, has made this reaction even more attractive for both academic research and industrial applications. Future research will likely focus on the discovery of novel catalysts with even higher activity and selectivity, as well as the exploration of the biological activities of new arylidene barbiturate derivatives in the ongoing quest for new therapeutic agents.

References

  • Rajput, J. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98. [Link]

  • Gawande, M. B., & Shelke, S. N. (2012). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal, 8(2), 53-56. [Link]

  • Khan, K. M., Ali, M., Khan, M., Taha, M., & Perveen, S. (2011). NH4Cl Mediated New Protocol for the Synthesis of 5-Arylidene Barbiturates. Letters in Organic Chemistry, 8(1), 28-32. [Link]

  • Al-Ostath, A., Al-Assar, F., & El-Sayed, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(5), 1083. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2017). One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. Inorganic Chemistry Research, 1(1), 1-8. [Link]

  • Guzmán-López, O., et al. (2023). Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. Journal of the Chilean Chemical Society, 68(2), 5851-5860. [Link]

  • Dhonde, M. G., et al. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications, 50(11), 1672-1678. [Link]

  • Li, J., et al. (2006). Efficient Method for Synthesis of the Derivatives of 5‐Arylidene Barbituric Acid Catalyzed by Aminosulfonic Acid with Grinding. Synthetic Communications, 36(6), 789-794. [Link]

  • Parveen, M., et al. (2015). Preparation and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as new efficient ionic liquid catalyst for synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. RSC Advances, 5(5), 3247-3255. [Link]

  • Al-Ostath, A., Al-Assar, F., & El-Sayed, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(5), 1083. [Link]

  • Zare, A., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 65-71. [Link]

  • Dhonde, M. G., et al. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications, 50(11), 1672-1678. [Link]

  • Zare, A., et al. (2017). A green, one-pot, and three-component synthesis of pyrano[2,3-d]pyrimidine derivatives catalyzed by CuCl2·2H2O. Organic Chemistry Research, 3(1), 1-7. [Link]

  • Naik, S., et al. (2019). SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5–ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. Journal of Emerging Technologies and Innovative Research, 6(6), 196-202. [Link]

  • Ma, L., et al. (2018). Optimization of 5-arylidene barbiturates as potent, selective, reversible LSD1 inhibitors for the treatment of acute promyelocytic leukemia. Bioorganic & Medicinal Chemistry, 26(17), 4871-4880. [Link]

  • Wikipedia contributors. (2023, December 22). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Barakat, A., et al. (2016). Molecular Structure, Spectroscopic and DFT Computational Studies of Arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Molecules, 21(9), 1198. [Link]

  • Khan, K. M., et al. (2005). Antibacterial Activities of Some Arylidene Barbiturate Derivatives. Journal of the Chemical Society of Pakistan, 27(4), 437-441. [Link]

Sources

Synthesis of 5-Substituted Pyrimidine-2,4,6-triol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrimidine-2,4,6-triol

This compound, commonly known as barbituric acid, is a cornerstone heterocyclic scaffold in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including sedative, hypnotic, anticonvulsant, and anticancer properties.[1][2] The synthetic accessibility and the ease of functionalization at the 5-position make it a privileged structure for the generation of diverse molecular libraries. The pharmacological effects of these derivatives are predominantly influenced by the nature of the substituent at the C-5 position of the pyrimidine ring.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-substituted this compound derivatives. We will delve into the most common and effective synthetic strategies, explaining the underlying chemical principles and offering practical, field-proven insights to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategies: The Knoevenagel Condensation and Beyond

The introduction of substituents at the 5-position of the this compound ring is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, barbituric acid, with an aldehyde or ketone.[3]

The Knoevenagel Condensation: A Powerful Tool for C-C Bond Formation

The Knoevenagel condensation is a highly efficient method for the synthesis of 5-arylidenepyrimidine-2,4,6-triones. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene group of barbituric acid to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the desired α,β-unsaturated product.[3][4]

The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and yield. While traditional methods often employ organic solvents and heating, greener alternatives such as microwave irradiation and solvent-free grinding have emerged as powerful techniques.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorobenzylidene)pyrimidine-2,4,6-trione via Knoevenagel Condensation (Conventional Heating)

This protocol describes a standard method for the synthesis of a 5-arylidenepyrimidine-2,4,6-trione using conventional heating.

Materials:

  • Barbituric acid

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Piperidine

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve barbituric acid (1.28 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorobenzylidene)pyrimidine-2,4,6-trione.

Expected Yield: 85-95%

Characterization:

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 2H, NH), 8.1 (s, 1H, =CH), 7.5-7.6 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆): δ 164.5 (C=O), 162.9 (C=O), 151.1 (C=O), 150.8 (=CH), 135.2, 132.8, 129.5, 129.1 (Ar-C), 115.8 (C5).

  • IR (KBr, cm⁻¹): 3200-3100 (N-H stretching), 1740-1680 (C=O stretching), 1600 (C=C stretching).

  • MS (EI): m/z (%) = 250 (M⁺).

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 5-Arylidenepyrimidine-2,4,6-triones

This protocol offers a green and efficient alternative to conventional heating, significantly reducing reaction times and eliminating the need for organic solvents.[5]

Materials:

  • Barbituric acid

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Basic alumina (Al₂O₃)

  • Mortar and pestle

  • Microwave oven (domestic or laboratory grade)

  • Beaker

  • Ethanol

Procedure:

  • In a mortar, thoroughly grind a mixture of barbituric acid (10 mmol), the aromatic aldehyde (10 mmol), and basic alumina (5 g).

  • Transfer the ground mixture to a beaker.

  • Place the beaker in a microwave oven and irradiate at a power of 300-450 W for 3-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethanol to the solid mass and heat to dissolve the product.

  • Filter the hot solution to remove the alumina.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the crystals by vacuum filtration and dry them.

Expected Yield: 90-98%[5]

Data Presentation: Comparative Yields of 5-Arylidenepyrimidine-2,4,6-triones

The choice of synthetic methodology can have a significant impact on the yield of the desired product. The following table provides a comparison of yields for the synthesis of various 5-arylidenepyrimidine-2,4,6-triones using different catalytic and reaction conditions.

AldehydeCatalyst/MethodSolventTimeYield (%)Reference
BenzaldehydePiperidine/RefluxEthanol3 h92[6]
4-ChlorobenzaldehydeCuO Nanoparticles/StirringWater30 min95[7]
4-MethoxybenzaldehydeBasic Alumina/MicrowaveSolvent-free4 min96[5]
4-NitrobenzaldehydeAlum/StirringWater2 h94[8]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-substituted this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Barbituric Acid, Aldehyde) Reaction Knoevenagel Condensation (Catalyst, Conditions) Start->Reaction Mixing Workup Work-up (Filtration, Washing) Reaction->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Product Pure 5-Substituted This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of 5-substituted this compound derivatives.

Application Notes: The Pharmacological Significance of 5-Substituted Pyrimidine-2,4,6-triols

The substituent at the 5-position of the this compound ring plays a crucial role in determining the biological activity of the molecule. This section provides an overview of the key therapeutic applications of these derivatives, with a focus on their structure-activity relationships (SAR).

Anticonvulsant Activity

Barbiturates have a long history of use as anticonvulsant agents.[1] The anticonvulsant activity is highly dependent on the nature of the substituent at the 5-position. Generally, the presence of an aryl group at this position is favorable for anticonvulsant activity. For instance, phenobarbital, which has a phenyl group at the 5-position, is a widely used antiepileptic drug.[1] The introduction of different substituents on the aryl ring can modulate the potency and pharmacokinetic properties of the compounds.

Anticonvulsant_SAR cluster_substituents Favorable Substituents Pyrimidine This compound Core Substituent 5-Substituent Activity Anticonvulsant Activity Substituent->Activity Influences Aryl Aryl Group (e.g., Phenyl) Lipophilic Lipophilic Groups

Caption: Key structural features influencing the anticonvulsant activity of 5-substituted pyrimidine-2,4,6-triols.

Anticancer Activity

Numerous 5-substituted this compound derivatives have been reported to exhibit significant anticancer activity.[9] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase. The nature of the 5-substituent is critical for the potency and selectivity of these compounds. For example, derivatives bearing a 5-arylidenemoiety with electron-withdrawing groups on the aromatic ring have shown promising activity against various cancer cell lines.[10]

A series of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been synthesized and shown to exhibit potent anti-diabetic and anticancer activities.[11] The structure-activity relationship studies revealed that the presence of a 4-chlorophenyl group and other substituents at the 5-position significantly influences the biological activity.[11]

Trustworthiness and Self-Validation

The protocols and information presented in this guide are based on established and peer-reviewed scientific literature. Each protocol includes detailed characterization data that serves as a self-validating system. By comparing the spectroscopic data (NMR, IR, MS) of the synthesized compound with the provided reference data, researchers can confidently confirm the identity and purity of their product. Furthermore, the inclusion of expected yields provides a benchmark for the success of the synthesis.

References

  • Alvim, H. G. O., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry, 77(22), 10184-10193.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Farràs, P., et al. (2017). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Chemistry – A European Journal, 23(42), 10051-10058.
  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (2023). Biginelli reaction. In Wikipedia. Retrieved from [Link]

  • JoVE. (n.d.). Aldol Condensation with β-Diesters. Retrieved from [Link]

  • Tu, S., et al. (2005). Catalytic effect of Group IVB transition metal Lewis acids on Biginelli reaction.
  • Alvim, H. G. O., et al. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. The Journal of Organic Chemistry, 77(22), 10184–10193.
  • Scott, K. A., et al. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ChemSusChem, 6(3), 459-465.
  • Yavolovskii, A. A., et al. (2018). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 54(1), 123-130.
  • SpectraBase. (n.d.). 5-(4-(2-Hydroxyethoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • Luzhnova, S. A., et al. (2018). Synthesis and Antimicrobial Activity of 5-(Arylmethylidene)-2,4,6-Pyrimidine-2,4,6(1H,3H,5H)-Triones. Pharmaceutical Chemistry Journal, 52(6), 506-509.
  • Jursic, B. S., et al. (2011). 1 H NMR Assignment for compounds 5 to 12. Letters in Organic Chemistry, 8(8), 586-590.
  • Royal Society of Chemistry. (n.d.). Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate. Retrieved from [Link]

  • Gilli, G., et al. (1981). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of the American Chemical Society, 103(24), 7220-7225.
  • Gholami, M., et al. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. Inorganic Chemistry Research, 10(1), 1-12.
  • Dighore, N. R., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98.
  • Koli, B. P., & Gore, R. P. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1734-1740.
  • Patil, S. B., et al. (2021). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Journal of the Indian Chemical Society, 98(10), 100159.
  • Khan, I., et al. (2024).
  • Prousek, J. (1993). Synthesis of 5-Arylidene-2,4,6(1H,3H,5H)pyrimidinetrione Derivatives.
  • Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Hydroxy-benzylidene)-pyrimidine-2,4,6-trione. Retrieved from [Link]

  • Siddiqui, N., et al. (2011). Barbituric acid derivatives as anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 21(1), 102-105.
  • Haggam, M. G., et al. (2020). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-851.
  • Reddy, C. S., & Jalapathi, P. (2007). A New and Efficient Method for the Synthesis of 5-Arylmethylenepyrimidine-2,4,6-trione under Solvent and Catalyst-Free Conditions. Chinese Journal of Chemistry, 25(11), 1645-1647.
  • Kumar, G. S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642.
  • PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • Okada, J., & Esaki, T. (1974). C-13 NMR spectra of barbituric acid derivatives. II. Chemical & Pharmaceutical Bulletin, 22(7), 1580-1587.
  • Reddy, C. S., et al. (2007). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chinese Journal of Chemistry, 25(11), 1645-1647.
  • Patel, R. B., et al. (2012). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Journal of Sciences, 2(4), 183-188.
  • Andres-Mach, M., et al. (2014). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie, 347(1), 35-46.
  • Reddy, T. S., et al. (2016). Structures of some pyrimidine-based anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3594-3598.
  • Slideshare. (n.d.). Anticonvulsant-agent. Retrieved from [Link]

  • Szymański, P., et al. (2022).
  • Kumar, A., et al. (2020). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n). Bioorganic Chemistry, 103, 104192.
  • Głowacka, I. E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10943.
  • Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6599.
  • Lang, H. J., et al. (2006). New pyrimidine-2,4,6-trione derivatives, processes for their production and pharmaceutical agents containing these compounds. Google Patents. agents containing these compounds*.

Sources

Application Notes and Protocols: Pyrimidine-2,4,6-triol as a Selective Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Matrix Metalloproteinases and the Rise of Pyrimidine-2,4,6-triol Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM), a key process in development, tissue repair, and normal physiological functions.[1][2] However, their dysregulation is implicated in a multitude of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[3] The overexpression of MMPs, such as the gelatinases MMP-2 and MMP-9, facilitates the breakdown of connective tissues, allowing for tumor invasion, angiogenesis, and the spread of cancer cells to distant organs.[2][4]

This has led to significant interest in the development of MMP inhibitors (MMPIs) as therapeutic agents. Early generations of broad-spectrum MMPIs, such as hydroxamic acid derivatives, showed promise in preclinical studies but ultimately failed in clinical trials due to poor oral bioavailability and severe side effects, including musculoskeletal problems.[3][5][6] This highlighted the critical need for selective inhibitors that target specific MMPs involved in disease progression while sparing those with physiological roles.

This compound, also known as barbituric acid, has emerged as a promising scaffold for the design of a new class of potent and selective MMPIs.[7][8][9] Unlike the broad-spectrum inhibitors, derivatives of pyrimidine-2,4,6-trione have demonstrated high selectivity for a small subgroup of MMPs, particularly the gelatinases (MMP-2 and MMP-9) and membrane type 1 MMP (MT1-MMP), which are consistently associated with tumor aggressiveness.[4][7][8] The pyrimidine-trione core acts as a zinc-chelating moiety, while modifications to its substituents allow for optimized interactions with the active site of target MMPs, leading to enhanced potency and selectivity.[7][8]

One such derivative, Ro-28-2653, has shown significant anti-invasive, anti-tumoral, and anti-angiogenic efficacy in preclinical models, with the added advantage of being orally bioavailable.[4] Furthermore, studies on barbiturate-nitrate hybrid compounds have revealed a dual mechanism of action, not only inhibiting MMP enzyme activity but also downregulating MMP-9 gene expression through a cGMP-mediated pathway.[10][11]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound and its derivatives as MMP inhibitors. We will detail the mechanism of action, provide step-by-step protocols for in vitro and cell-based assays to evaluate their inhibitory potential, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: A Tale of Zinc Chelation and Selective Binding

The primary mechanism by which pyrimidine-2,4,6-trione derivatives inhibit MMPs is through the chelation of the catalytic zinc ion within the enzyme's active site. This interaction is crucial for the hydrolytic activity of MMPs on their substrate proteins. The pyrimidine-trione scaffold mimics the peptide backbone of the natural substrate, allowing it to fit into the active site.

X-ray crystallography studies of MMP-8 in complex with a barbiturate inhibitor have provided detailed insights into this interaction. The central 2-hydroxypyrimidine-4,6-dione ring of the inhibitor mimics the interactions of hydroxamate-based inhibitors in binding to the MMP active site.[12] The substituents on the pyrimidine ring play a critical role in determining the inhibitor's selectivity. These side chains extend into the S1' and S2' pockets of the MMP, and their specific chemical properties (e.g., size, charge, hydrophobicity) dictate the strength and specificity of the binding to different MMPs.[12][13] This allows for the rational design of inhibitors with high selectivity for specific MMPs, such as the gelatinases.[7][8]

MMP_Inhibition_Mechanism cluster_MMP MMP Active Site cluster_Inhibitor This compound Derivative Active_Site Catalytic Domain (with Zn2+) S1_pocket S1' Pocket S2_pocket S2' Pocket Pyrimidine_Core Pyrimidine-trione (Zinc Chelator) Pyrimidine_Core->Active_Site Chelates Zn2+ R1_sub R1 Substituent R1_sub->S1_pocket Binds to R2_sub R2 Substituent R2_sub->S2_pocket Binds to

Caption: Mechanism of MMP inhibition by this compound derivatives.

In Vitro Evaluation of MMP Inhibition

A variety of in vitro assays can be employed to determine the inhibitory potency and selectivity of this compound derivatives against different MMPs.

Fluorescence-Based Enzymatic Assay

This is a high-throughput and sensitive method for measuring MMP activity and inhibition. It utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence.

Principle: The assay uses a substrate with a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9) in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

    • Prepare a stock solution of the this compound derivative in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound derivative at various concentrations (or DMSO for control).

      • Recombinant MMP enzyme.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Quantitative Data Summary:

CompoundTarget MMPIC₅₀ (nM)
This compound Derivative XMMP-215
This compound Derivative XMMP-925
This compound Derivative XMMP-1>1000
Positive Control (e.g., Batimastat)MMP-25
Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample.[14] This method is particularly useful for assessing the inhibitory effect of compounds on both the pro- and active forms of these enzymes.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, and the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of gelatin degradation by MMPs appear as clear bands against a blue background.

Protocol:

  • Sample Preparation:

    • Culture cells (e.g., HT1080 fibrosarcoma cells) that secrete MMP-2 and MMP-9 in serum-free media in the presence of various concentrations of the this compound derivative.

    • Collect the conditioned media and centrifuge to remove cell debris.

  • Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix the conditioned media samples with non-reducing sample buffer and load onto the gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • Quantify the band intensity using densitometry software.

Zymography_Workflow Start Conditioned Media (with/without inhibitor) SDS_PAGE SDS-PAGE with Gelatin Start->SDS_PAGE Renaturation Wash with Triton X-100 SDS_PAGE->Renaturation Development Incubate in Developing Buffer Renaturation->Development Staining Stain with Coomassie Blue Development->Staining Destaining Destain Staining->Destaining Visualization Visualize Clear Bands Destaining->Visualization

Caption: Workflow for Gelatin Zymography.

Cell-Based Assays for Evaluating MMP Inhibition

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of MMP inhibitors.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process that is highly dependent on MMP activity.

Principle: Cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant (e.g., serum). Invasive cells degrade the Matrigel and migrate to the lower surface of the insert, where they can be stained and counted.

Protocol:

  • Chamber Preparation:

    • Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free media.

  • Cell Preparation:

    • Harvest and resuspend invasive cancer cells (e.g., MDA-MB-231 breast cancer cells) in serum-free media containing various concentrations of the this compound derivative.

  • Assay Setup:

    • Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the Boyden chamber plate.

    • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface with methanol and stain with a solution such as crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Data Analysis:

  • Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the untreated control.

  • Determine the IC₅₀ for the inhibition of cell invasion.

Pharmacokinetics and In Vivo Efficacy

While detailed in vivo protocols are beyond the scope of these application notes, it is important to consider the pharmacokinetic properties of this compound derivatives for their potential therapeutic application. Studies have shown that some derivatives exhibit good oral bioavailability.[4][15] For in vivo efficacy studies, tumor xenograft models are commonly used, where the administration of the inhibitor is evaluated for its effect on tumor growth, angiogenesis, and metastasis.[4]

Conclusion

This compound and its derivatives represent a promising class of selective MMP inhibitors with significant potential for the development of novel therapeutics, particularly in the context of cancer. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the inhibitory activity of these compounds and to further explore their therapeutic applications. The high selectivity and favorable pharmacokinetic properties of certain derivatives make them attractive candidates for further preclinical and clinical development.

References

  • Maquoi, E., Sounni, N. E., Devy, L., Olivier, F., Frankenne, F., Krell, H. W., Grams, F., Foidart, J. M., & Noël, A. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4307–4316. [Link]

  • Catterall, J. B., & Cawston, T. E. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology, 225, 353–364. [Link]

  • Wang, J., Radomski, M. W., Medina, C., & Gilmer, J. F. (2013). MMP inhibition by barbiturate homodimers. Bioorganic & Medicinal Chemistry Letters, 23(2), 444–447. [Link]

  • A Cellular Based Assay to Monitor the Cleavage of the Extracellular Matrix by Matrix Metalloproteinases as a Tool for Drug Discovery Against Metastasis. (n.d.). ProQuest. Retrieved January 17, 2026, from [Link]

  • O'Sullivan, S., Wang, J., Radomski, M. W., Gilmer, J. F., & Medina, C. (2020). Novel Barbiturate-Nitrate Compounds Inhibit the Upregulation of Matrix Metalloproteinase-9 Gene Expression in Intestinal Inflammation through a cGMP-Mediated Pathway. Biomolecules, 10(5), 808. [Link]

  • Li, G., & Cui, Y. (2012). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 151–159. [Link]

  • Catterall, J. B., & Cawston, T. E. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 353–364). Humana Press. [Link]

  • Design of Barbiturate–Nitrate Hybrids that Inhibit MMP-9 Activity and Secretion. (2012). Journal of Medicinal Chemistry, 55(21), 9478–9489. [Link]

  • Barbiturate derivatives for managing multifaceted oncogenic pathways: A mini review. (2021). Drug Development Research, 82(3), 364-373. [Link]

  • O'Sullivan, S., Wang, J., Radomski, M. W., Gilmer, J. F., & Medina, C. (2020). Novel Barbiturate-Nitrate Compounds Inhibit the Upregulation of Matrix Metalloproteinase-9 Gene Expression in Intestinal Inflammation through a cGMP-Mediated Pathway. Biomolecules, 10(5), 808. [Link]

  • Grams, F., Brandstetter, H., D'Alò, S., Geppert, D., Krell, H. W., Leinert, H., Livi, V., Menta, E., Oliva, A., & Zimmermann, G. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry, 382(8), 1277–1285. [Link]

  • Maquoi, E., Sounni, N. E., Devy, L., & Noël, A. (2004). Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine-2,4,6-trione Derivative, an Orally Active and Selective Matrix Metalloproteinases Inhibitor. Clinical Cancer Research, 10(12), 4038-4047. [Link]

  • Grams, F., Brandstetter, H., D'Alò, S., Geppert, D., Krell, H. W., Leinert, H., Livi, V., Menta, E., Oliva, A., & Zimmermann, G. (2001). Pyrimidine-2,4,6-Triones: A New Effective and Selective Class of Matrix Metalloproteinase Inhibitors. Biological Chemistry, 382(8), 1277-1285. [Link]

  • Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). (n.d.). Elabscience. Retrieved January 17, 2026, from [Link]

  • BMR MMP2/MMP9 Assay Kit. (n.d.). Biomedical Research Service Center. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6496. [Link]

  • Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. (2021). International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Brandstetter, H., Grams, F., Glitz, D., Lang, A., Huber, R., Bode, W., Krell, H. W., & Engh, R. A. (2001). The 1.8-A crystal structure of a matrix metalloproteinase 8-barbiturate inhibitor complex reveals a previously unobserved mechanism for collagenase substrate recognition. The Journal of Biological Chemistry, 276(20), 17405–17412. [Link]

  • Metalloprotease inhibitor. (2023, December 26). In Wikipedia. [Link]

  • Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. (2018). Molecules, 23(10), 2462. [Link]

  • The Interactions of Pyrimidine-2,4,6-Triones with MMP-8. The model was confirmed by X-ray crystallography. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Barbiturate Mechanism. (2019, February 27). News-Medical.Net. [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. (2020). Molecules, 25(23), 5707. [Link]

  • Sandil, A., & Wadhwa, R. (2023). Barbiturates. In StatPearls. StatPearls Publishing. [Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (2007). British Journal of Clinical Pharmacology, 63(5), 545–554. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics, 59(12), 1519–1537. [Link]

  • What MMP1 inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. [Link]

  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (2021). DSpace. [Link]

  • MMP inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Barbiturate derivatives for managing multifaceted oncogenic pathways: A Mini review. (2021). Drug Development Research, 82(3), 364-373. [Link]

  • Matrix metalloproteinase protein inhibitors: highlighting a new beginning. (2016). Drug Design, Development and Therapy, 10, 2393–2404. [Link]

Sources

Application Notes and Protocols for the Inhibition of MMP-2 and MMP-9 with Pyrimidine-Triones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the inhibitory effects of pyrimidine-trione derivatives on Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The protocols detailed herein are designed to ensure scientific integrity and provide a robust methodology for screening and characterizing these potent and selective inhibitors.

Introduction: The Rationale for Targeting Gelatinases with Pyrimidine-Triones

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2][3] Among them, the gelatinases, MMP-2 and MMP-9, are of significant interest in drug discovery, particularly in oncology. Their overexpression is strongly correlated with tumor progression, invasion, and metastasis in various cancers, including breast and colorectal cancer.[1][3] These enzymes degrade type IV collagen, a primary component of the basement membrane, thereby facilitating cancer cell dissemination.[1][2]

Pyrimidine-2,4,6-triones have emerged as a promising class of MMP inhibitors.[4] Unlike broad-spectrum MMP inhibitors that have failed in clinical trials due to severe side effects, many pyrimidine-trione derivatives exhibit high selectivity for the gelatinases.[4][5] Their mechanism of action involves the pyrimidine-trione scaffold acting as a zinc-chelating moiety at the active site of the MMP.[4] This targeted inhibition minimizes off-target effects, offering a potentially more viable therapeutic strategy. One notable example is Ro 28-2653, a pyrimidine-trione derivative with high selectivity for MMP-2 and MMP-9.[5][6][7]

This document outlines a series of validated in vitro protocols to assess the efficacy and cellular effects of novel pyrimidine-trione compounds.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize a novel pyrimidine-trione inhibitor. This workflow begins with the direct assessment of enzymatic inhibition, progresses to cellular activity and cytotoxicity, and culminates in functional assays that measure the impact on cancer cell behavior.

experimental_workflow Experimental Workflow for Pyrimidine-Trione MMP Inhibitor Characterization cluster_preparation Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Solubilization & Stability Assessment FRET_Assay In Vitro MMP Inhibition Assay (FRET) Compound_Prep->FRET_Assay Determine IC50 Cell_Culture Cell Line Selection & Culture Compound_Prep->Cell_Culture Prepare treatment solutions Zymography Gelatin Zymography FRET_Assay->Zymography Compare enzymatic vs. cellular inhibition Cell_Culture->Zymography Assess cellular MMP activity Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Determine non-toxic concentration range Migration_Invasion Migration & Invasion Assays Zymography->Migration_Invasion Correlate with functional effects Cytotoxicity->Migration_Invasion Select concentrations for functional assays

Caption: A logical workflow for the characterization of pyrimidine-trione MMP inhibitors.

Compound Preparation and Handling

Proper preparation of pyrimidine-trione compounds is critical for obtaining reliable and reproducible results in biological assays.

Protocol 3.1: Solubilization and Stability Assessment

  • Initial Solubilization: Most pyrimidine derivatives are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Working Solutions: Prepare working solutions by diluting the stock in a suitable aqueous buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that affects cellular function (typically ≤ 0.5%).

  • Kinetic Solubility Assessment: To assess the kinetic solubility, add the DMSO stock solution to the aqueous buffer and monitor for any precipitation over time. This can be done visually or by measuring the absorbance of the solution.

  • Thermodynamic Solubility Assessment: For a more accurate determination of solubility, add an excess of the solid pyrimidine-trione compound to the aqueous buffer and allow it to equilibrate for an extended period (e.g., 24-48 hours) with agitation.[8] Subsequently, centrifuge the solution to pellet any undissolved solid and measure the concentration of the compound in the supernatant.

  • Stability: The stability of the pyrimidine-trione in the assay medium should be evaluated over the time course of the experiment, especially for longer incubations. This can be assessed by monitoring for compound degradation using analytical techniques such as HPLC.

Biochemical Assay for Direct MMP Inhibition

A direct enzymatic assay is the first step in characterizing a new inhibitor. A Förster Resonance Energy Transfer (FRET)-based assay is a sensitive and continuous method for measuring MMP activity.

Protocol 4.1: In Vitro FRET-based MMP-2 and MMP-9 Inhibition Assay

Principle: This assay utilizes a peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • FRET peptide substrate for MMP-2/MMP-9

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35)

  • Pyrimidine-trione compounds

  • A known MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-trione compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the 96-well plate, add the recombinant MMP-2 or MMP-9 enzyme to each well, followed by the different concentrations of the pyrimidine-trione inhibitor or controls. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50) value.

Parameter Description
Enzyme Concentration Titrate to determine the optimal concentration that yields a linear increase in fluorescence over the assay time.
Substrate Concentration Use a concentration at or below the Michaelis-Menten constant (Km) for sensitive inhibitor screening.
Incubation Time Optimize the pre-incubation time of the enzyme and inhibitor to ensure equilibrium is reached.
Controls Include wells with no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known inhibitor (positive control).

Cell-Based Assays for Evaluating Cellular Efficacy

Cell-based assays are essential for determining the effect of pyrimidine-triones in a more biologically relevant context.

5.1. Cell Line Selection and Culture

The choice of cell line is critical for studying MMP-2 and MMP-9 inhibition. Highly invasive cancer cell lines that are known to express and secrete high levels of these gelatinases are ideal models.

Recommended Cell Lines:

  • MDA-MB-231 (Breast Cancer): Known for its high invasive potential and expression of MMP-2 and MMP-9.[3]

  • MCF-7 (Breast Cancer): Can be used as a low-expressing control in comparison to MDA-MB-231.[3][9]

  • HT-1080 (Fibrosarcoma): A commonly used cell line that constitutively expresses high levels of MMP-2 and MMP-9.

  • U87 MG (Glioblastoma): A highly invasive brain tumor cell line with significant MMP expression.[10]

Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. For experiments investigating secreted MMPs, it is often necessary to switch to serum-free media to avoid interference from MMPs present in the serum.

5.2. Gelatin Zymography

Gelatin zymography is a powerful technique to visualize the activity of MMP-2 and MMP-9 secreted by cells.

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, corresponding to the location of active MMPs.

Protocol 5.2.1: Gelatin Zymography of Conditioned Media

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Once confluent, wash the cells with serum-free medium and then incubate them in fresh serum-free medium containing various concentrations of the pyrimidine-trione inhibitor or vehicle control for 24-48 hours.

  • Sample Collection: Collect the conditioned media and centrifuge to remove any cells or debris.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto a polyacrylamide gel containing gelatin. Run the gel at a constant voltage.

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove the SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing CaCl₂ at 37°C for 16-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.

  • Analysis: The positions of the bands correspond to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa). The intensity of the bands can be quantified using densitometry.

5.3. Cytotoxicity Assay

Before performing functional assays, it is crucial to determine the concentration range at which the pyrimidine-trione compounds are not cytotoxic. The MTT assay is a common method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 5.3.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-trione compound and incubate for a period that is relevant to the planned functional assays (e.g., 24-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

5.4. Cell Migration and Invasion Assays

These assays are crucial for determining the functional consequences of MMP-2 and MMP-9 inhibition by pyrimidine-triones.

Protocol 5.4.1: Transwell (Boyden Chamber) Invasion Assay

Principle: This assay measures the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane). The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells degrade the Matrigel and migrate through the pores to the lower side of the membrane.

Procedure:

  • Chamber Preparation: Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of the pyrimidine-trione inhibitor and seed them into the upper chamber.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields for each insert. The results are expressed as the percentage of invasion relative to the control.

Protocol 5.4.2: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

Procedure:

  • Create a Confluent Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create the Wound: Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the pyrimidine-trione inhibitor or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

  • Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure for each treatment condition.

Mechanism of Action: Signaling Pathway

MMP-2 and MMP-9 are involved in complex signaling pathways that promote cancer cell invasion and metastasis. Their expression is often upregulated by growth factors and cytokines through signaling cascades such as the MEK/ERK pathway.[11] Pyrimidine-triones, by directly inhibiting the enzymatic activity of MMP-2 and MMP-9, block the downstream effects of these pathways on ECM degradation.

signaling_pathway Inhibition of MMP-Mediated Invasion by Pyrimidine-Triones cluster_upstream Upstream Signaling cluster_mmp MMP Regulation & Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor MEK_ERK MEK/ERK Pathway Receptor->MEK_ERK MMP_Expression Increased MMP-2/MMP-9 Gene Expression MEK_ERK->MMP_Expression Pro_MMPs Pro-MMP-2 / Pro-MMP-9 Secretion MMP_Expression->Pro_MMPs Active_MMPs Active MMP-2 / Active MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation (Type IV Collagen) Active_MMPs->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitor Pyrimidine-Trione Inhibitor->Active_MMPs Inhibition (Zinc Chelation)

Caption: Pyrimidine-triones inhibit MMP-2 and MMP-9 activity, blocking ECM degradation.

Data Interpretation and Troubleshooting

  • IC50 Values: A low nanomolar IC50 value in the FRET assay indicates a potent inhibitor.

  • Zymography vs. FRET: Discrepancies between the FRET assay and zymography results may arise from factors in the conditioned medium that affect MMP activity or inhibitor stability.

  • Cytotoxicity: If a compound shows significant cytotoxicity at concentrations where it inhibits MMPs, its therapeutic window may be narrow.

  • Migration/Invasion: A significant reduction in cell migration and invasion at non-toxic concentrations of the pyrimidine-trione provides strong evidence for its anti-metastatic potential.

  • Solubility Issues: Poor solubility can lead to inaccurate results. If precipitation is observed, consider using a different solvent, adjusting the pH, or employing formulation strategies.[12]

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of pyrimidine-trione derivatives as selective inhibitors of MMP-2 and MMP-9. By following this systematic approach, researchers can effectively characterize the potency, selectivity, and cellular efficacy of novel compounds, thereby accelerating the development of new targeted therapies for cancer and other diseases where gelatinase activity is implicated.

References

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Progress of metastasis by MMP-2 and MMP-9. (2023). ResearchGate. Available from: [Link]

  • The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. (2017). Oncology Letters. Available from: [Link]

  • Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. (2004). Clinical Cancer Research. Available from: [Link]

  • Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. (2001). Biological Chemistry. Available from: [Link]

  • Metalloprotease inhibitor. (2023). Wikipedia. Available from: [Link]

  • Potent pyrimidinetrione-based inhibitors of MMP-13 with enhanced selectivity over MMP-14. (2005). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. (2023). Cureus. Available from: [Link]

  • Role of MMP-2 and MMP-9 in cancer progression. (2023). ResearchGate. Available from: [Link]

  • Pyrimidine-2,4,6-triones: A new effective and selective class of matrix metalloproteinase inhibitors (vol 382, pg 1278, 2001). (2001). ResearchGate. Available from: [Link]

  • (PDF) Pyrimidine-2,4,6-Triones: A New Effective and Selective Class of Matrix Metalloproteinase Inhibitors. (2015). ResearchGate. Available from: [Link]

  • The novel synthetic inhibitor of matrix metalloproteinases Ro 28-2653 induces apoptosis in Dunning tumor cells. (2002). Apoptosis. Available from: [Link]

  • The novel synthetic inhibitor of matrix metalloproteinases Ro 28-2653 induces apoptosis in Dunning tumor cells. (2002). Apoptosis. Available from: [Link]

  • Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine- 2,4,6-trione Derivative, an Orally Active and Selective Matrix Metalloproteinases Inhibitor. (2004). ORBi. Available from: [Link]

  • What are the cancer cell lines that express Matrix metalloproteinases (MMP2 &9)?. (2013). ResearchGate. Available from: [Link]

  • Novel 5,5-disubstitutedpyrimidine-2,4,6-triones as selective MMP inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Patterns of MMP-2 and MMP-9 expression in human cancer cell lines. (2009). Clinical & Experimental Metastasis. Available from: [Link]

  • MMP9 expression and characterization in breast cancer cell lines. A... (2017). ResearchGate. Available from: [Link]

  • Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. (2019). Bioorganic Chemistry. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). Molecules. Available from: [Link]

  • Combinatorial Synthesis of New Pyrimidine- and Purine-β-d-Ribonucleoside Nucleolipids: Their Distribution Between Aqueous and Organic Phases and Their In Vitro Activity Against Human- and Rat Glioblastoma Cells In Vitro. (2004). Helvetica Chimica Acta. Available from: [Link]

Sources

Application Note: The Role of Pyrimidine-2,4,6-triol in the Foundational Chemical Synthesis of Riboflavin (Vitamin B2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Foundational Pathway to a Vital Nutrient

Riboflavin, or Vitamin B2, is an essential micronutrient and the precursor to the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1] These flavocoenzymes are indispensable participants in a vast array of metabolic redox reactions crucial for cellular respiration, energy metabolism, and the processing of fats, drugs, and steroids. While modern industrial-scale production has overwhelmingly shifted to more cost-effective and environmentally benign microbial fermentation methods[2][3], the classic chemical synthesis routes remain fundamentally important for understanding the molecule's reactivity and for specialized laboratory applications.

This application note provides a detailed examination of a key chemical pathway for riboflavin synthesis, focusing on the critical role of pyrimidine-2,4,6-triol , more commonly known as barbituric acid .[4] We will explore the underlying chemical principles, provide a representative experimental protocol, and discuss the validation methods and broader context for this synthetic strategy. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a deep, mechanistic understanding of flavin chemistry.

Part 1: The Chemical Rationale and Mechanism

The synthesis of the characteristic isoalloxazine ring system of riboflavin is achieved by constructing the central pyrazine ring through the condensation of an ortho-diamine with a reactive 1,2-dicarbonyl-containing compound. The brilliance of this specific pathway lies in the selection of precursors that provide the necessary functionalities for this ring formation while also incorporating the required ribityl side chain and dimethylbenzene moiety.

The Pivotal Role of this compound (Barbituric Acid)

Barbituric acid is an ideal pyrimidine-based precursor for this condensation for several key reasons.[4][5] Its structure, a pyrimidine ring with three hydroxyl groups (in its tri-enol tautomeric form) or three carbonyl groups (in its tri-keto form), features a methylene group at the 5-position flanked by two carbonyls. This arrangement renders the protons on the C5 carbon unusually acidic (pKa ≈ 4.01), facilitating the formation of a highly stabilized carbanion.[4] This nucleophilic carbanion is primed to react with electrophilic centers, making it a perfect substrate for condensation reactions, such as the Knoevenagel condensation, which is central to this synthesis.[5]

The Overall Synthetic Pathway

The synthesis is a multi-step process that converges on the final condensation reaction. The two primary building blocks are:

  • N-D-ribityl-3,4-dimethylaniline : This component provides the ribityl side chain and the dimethylbenzene portion of the final molecule. It is typically synthesized from D-ribose and 3,4-dimethylaniline.

  • A Pyrimidine Precursor : In this pathway, barbituric acid serves as the foundational pyrimidine ring.

The key cyclocondensation step involves reacting a derivative of the N-D-ribityl-3,4-dimethylaniline with barbituric acid. A common and effective strategy involves first coupling the aniline derivative with a diazonium salt to produce a reactive azo compound. This intermediate then undergoes reductive cleavage and subsequent cyclocondensation with barbituric acid in one pot to form the isoalloxazine ring of riboflavin.[6][7]

Riboflavin_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product DRibose D-Ribose Ribitylamine N-D-ribityl-3,4-dimethylaniline DRibose->Ribitylamine Aniline 3,4-Dimethylaniline Aniline->Ribitylamine BarbituricAcid This compound (Barbituric Acid) Riboflavin Riboflavin BarbituricAcid->Riboflavin AzoCompound Azo Dye Intermediate Ribitylamine->AzoCompound Diazotization & Coupling AzoCompound->Riboflavin Reductive Cyclocondensation

Figure 1: High-level overview of the chemical synthesis of riboflavin.

Part 2: Experimental Protocol: Synthesis of Riboflavin

Disclaimer: This protocol is a representative method synthesized from established chemical principles.[6][7] Researchers should conduct their own risk assessments and optimize conditions as necessary. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Objective

To synthesize riboflavin through the reductive cyclocondensation of an azo intermediate with this compound (barbituric acid).

Materials and Reagents
  • N-D-ribityl-3,4-dimethylaniline

  • Barbituric acid (this compound)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium dithionite (Na₂S₂O₄) or another suitable reducing agent

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware (beakers, flasks, condenser)

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Step-by-Step Methodology

This protocol proceeds in two main stages: (A) formation of the azo intermediate, and (B) reductive condensation to yield riboflavin.

Stage A: Synthesis of the Azo Intermediate Causality: This step creates a reactive intermediate. The azo group will later be reduced to generate the ortho-diamine in situ, which is necessary for the condensation reaction.

  • Diazotization: Prepare a solution of p-nitroaniline (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1 equivalent) in cold water dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve N-D-ribityl-3,4-dimethylaniline (1 equivalent) in a suitable solvent like aqueous ethanol.

  • Slowly add the cold diazonium salt solution to the N-D-ribityl-3,4-dimethylaniline solution. Maintain a cool temperature and stir vigorously. A colored precipitate (the azo dye) should form.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Isolate the azo compound by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the intermediate before proceeding.

Stage B: Reductive Cyclocondensation Causality: The reducing agent (sodium dithionite) cleaves the N=N bond of the azo dye to generate a transient ortho-diamine. This highly reactive species immediately condenses with the activated methylene group of barbituric acid, followed by intramolecular cyclization and dehydration to form the stable, conjugated isoalloxazine ring system of riboflavin.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried azo intermediate (1 equivalent) and barbituric acid (1.1 equivalents) in a solvent mixture, such as glacial acetic acid and water.

  • Reduction and Condensation: Heat the mixture gently (e.g., to 80-90 °C). Add a reducing agent, such as sodium dithionite, portion-wise. The color of the solution should change as the azo dye is consumed.

  • After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath. A yellow to orange crystalline solid should precipitate.

  • Collect the crude riboflavin product by vacuum filtration.

  • Purification: Wash the crude product sequentially with cold water, cold ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.

  • For higher purity, the product can be recrystallized from a suitable solvent, such as dilute acetic acid or by using column chromatography.

Protocol_Workflow cluster_stageA Stage A: Azo Intermediate Formation cluster_stageB Stage B: Riboflavin Synthesis cluster_stageC Stage C: Purification & Analysis A1 1. Prepare Diazonium Salt (p-nitroaniline + NaNO₂/HCl) A3 3. Couple Solutions at < 5 °C A1->A3 A2 2. Dissolve Ribitylamine A2->A3 A4 4. Isolate & Dry Azo Compound A3->A4 B1 5. Suspend Azo Cmpd & Barbituric Acid in Acetic Acid A4->B1 B2 6. Add Reducing Agent (e.g., Na₂S₂O₄) & Reflux B1->B2 B3 7. Cool to Precipitate Product B2->B3 B4 8. Filter, Wash, & Dry Crude Riboflavin B3->B4 C1 9. Recrystallize Product B4->C1 C2 10. Validate Structure & Purity (HPLC, UV-Vis, MP) C1->C2

Figure 2: Step-by-step experimental workflow for riboflavin synthesis.

Part 3: Data Analysis and Product Validation

Ensuring the identity and purity of the synthesized riboflavin is critical. A combination of physical and spectroscopic methods should be employed.

ParameterMethodExpected Result / Rationale
Appearance Visual InspectionYellow to orange-yellow crystalline powder.[8]
Yield Gravimetric AnalysisThe theoretical yield should be calculated based on the limiting reagent. A typical yield for this multi-step synthesis might range from 40-60%.[6]
Melting Point Melting Point Apparatus~290 °C (decomposes). A sharp melting point indicates high purity.
Identity & Purity HPLCA single major peak with a retention time matching a certified riboflavin standard confirms identity and assesses purity.
Structural Confirmation UV-Vis SpectroscopyIn aqueous solution, riboflavin exhibits characteristic absorption maxima at ~223, 267, 373, and 444 nm. This confirms the conjugated isoalloxazine system.
Structural Confirmation ¹H NMR / ¹³C NMRProvides detailed structural information, confirming the presence of the ribityl chain, aromatic protons, and the pyrimidine ring structure.

Part 4: Discussion and Broader Context

While the chemical synthesis detailed here is robust and illustrative of fundamental organic reactions, it is important to place it in the context of modern production.

Advantages of Chemical Synthesis:
  • Mechanistic Control: Allows for the precise, controlled synthesis of analogs and derivatives for research purposes by modifying the starting materials.

  • No Biological Contamination: The final product is free from biological materials like proteins or DNA that can be present in fermentation products.

Comparison with Microbial Fermentation

Today, nearly all commercial riboflavin is produced via fermentation using overproducing strains of microorganisms like Ashbya gossypii or Bacillus subtilis.[3][9]

FeatureChemical SynthesisMicrobial Fermentation
Steps Multi-step (6-8 steps)[10]Single-step fermentation[2]
Raw Materials D-ribose, various organic reagentsGlucose, vegetable oils, other nutrients[6][8]
Yield Moderate (~60%)[6]High, with optimized strains producing >20 g/L[6]
Environmental Impact Requires organic solvents, generates chemical wasteGreener process, uses renewable resources, less waste[3]
Cost High, energy-intensiveLower operational cost, more economical at scale[2]

The shift to biotechnology was driven by significant reductions in cost, waste, and use of hazardous materials, making it the superior method for bulk production.[3]

Conclusion

The synthesis of riboflavin using this compound is a classic example of elegant organic synthesis, demonstrating the power of condensation chemistry to construct complex heterocyclic systems. While largely superseded by fermentation for industrial production, this pathway provides invaluable insights into the chemical properties of flavins. For researchers creating novel flavin-based molecules for therapeutic or materials science applications, a firm grasp of this foundational chemistry is not just instructive, but essential.

References

  • Wikipedia contributors. (2024). Barbituric acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

  • Britannica, The Editors of Encyclopaedia. (2023). Barbituric acid. In Encyclopædia Britannica. Retrieved from [Link][11]

  • IntechOpen. (2023). Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. Retrieved from [Link][5]

  • Thakur, K., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link][2][6]

  • Gyan Sanchay. (n.d.). Riboflavin (Vit B2) Production. Retrieved from [Link][10]

  • Hoffer, M. (1948). Synthesis of riboflavin. U.S. Patent 2,456,395. Retrieved from [12]

  • Bacher, A., et al. (2001). Biosynthesis of riboflavin. Vitamins and Hormones, 61, 1-49. doi:10.1016/s0083-6729(01)61001-x[13]

  • ResearchGate. (n.d.). Biosynthesis of riboflavin. Scientific diagram. Retrieved from [Link][14]

  • Tishler, M., Pfister, K., et al. (1941). The Reaction between o-Aminoazo Compounds and Barbituric Acid. A New Synthesis of Riboflavin. Journal of the American Chemical Society, 63(12), 3232–3237. doi:10.1021/ja01857a021[7]

  • National Center for Biotechnology Information. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of riboflavin. Scientific diagram. Retrieved from [Link][15]

  • Bacher, A., et al. (2000). Biosynthesis of vitamin B2 (riboflavin). Annual Review of Nutrition, 20, 153-167. doi:10.1146/annurev.nutr.20.1.153[16]

  • Wikipedia contributors. (2024). Riboflavin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • UKDiss.com. (2019). Case Study: Industrial Production of Riboflavin. Retrieved from [Link][9]

  • Europabio. (2021). 2000: Vitamin B2 shifts from chemical synthesis to exclusive biotechnological production in less than 15 years. Retrieved from [Link][3]

Sources

Application Notes & Protocols for the Synthesis of 2,4,6-Trichloropyrimidine via Chlorination of Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4,6-Trichloropyrimidine is a cornerstone intermediate in synthetic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and reactive dyes.[1] Its value stems from the high reactivity of its three chlorine atoms, which are susceptible to sequential nucleophilic substitution, allowing for the precise construction of complex molecular architectures. This guide provides an in-depth examination of the robust and widely adopted method for its synthesis: the chlorination of barbituric acid.

This document elucidates the core chemical principles, explores the critical parameters that govern reaction success, and furnishes detailed, field-tested protocols. By explaining the causality behind procedural choices and emphasizing stringent safety measures, this guide is intended to empower researchers, scientists, and drug development professionals to perform this synthesis safely, efficiently, and with high fidelity.

Foundational Chemistry: Mechanism and Rationale

The conversion of barbituric acid to 2,4,6-trichloropyrimidine is not a simple substitution but a transformation of a tri-keto tautomer into a fully aromatic, chlorinated heterocycle.

Tautomerism as the Gateway to Aromaticity:

Barbituric acid exists in a tautomeric equilibrium between its tri-keto and tri-hydroxy forms (2,4,6-trihydroxypyrimidine). The tri-hydroxy tautomer, although a minor component, is crucial as it possesses an aromatic pyrimidine core. The hydroxyl groups of this enolic form are the targets for chlorination.

The Role of the Chlorinating Agent:

Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[1] Its function is to replace the hydroxyl groups of the enol tautomer with chlorine atoms. The reaction with POCl₃ proceeds via the formation of phosphate ester intermediates, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.

In some process variations, a two-step chlorination is employed, first using POCl₃ and subsequently introducing phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine gas (Cl₂).[2][3][4] This staged approach can enhance yields and purity by ensuring complete chlorination.[2]

Catalysis: Accelerating the Transformation:

The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline.[1][2][3] The catalyst activates the phosphorus oxychloride by forming a Vilsmeier-Haack type reagent (a chloroiminium salt), which is a more potent electrophile and chlorinating agent than POCl₃ alone. This significantly increases the reaction rate and allows for milder reaction conditions.

Reaction_Mechanism cluster_0 Barbituric Acid Tautomerism cluster_1 Chlorination Cascade Barbituric_Acid Barbituric Acid (Keto Form) Trihydroxy 2,4,6-Trihydroxypyrimidine (Enol/Aromatic Form) Barbituric_Acid->Trihydroxy Tautomerization TCP 2,4,6-Trichloropyrimidine Trihydroxy->TCP 3x POCl₃ / Catalyst -H₃PO₄ Activated_POCl3 Activated Chlorinating Agent (e.g., Vilsmeier Reagent) Catalyst Catalyst (e.g., DMF) Catalyst->Activated_POCl3 POCl3 POCl₃ POCl3->Activated_POCl3

Caption: General mechanism for the formation of 2,4,6-trichloropyrimidine.

Critical Process Parameters and Optimization

The yield and purity of 2,4,6-trichloropyrimidine are highly dependent on the careful control of several experimental variables. Yields of 80-95% are achievable under optimized conditions.[2][5]

ParameterRecommended RangeRationale & Expert Insights
Temperature 70°C – 120°CThe reaction temperature is a critical determinant of both rate and selectivity. Lower temperatures (<80°C) can lead to incomplete reactions.[4] Conversely, excessively high temperatures can promote the formation of the undesirable byproduct, 2,4,5,6-tetrachloropyrimidine, through chlorination at the C5 position.[2] A staged temperature profile is often optimal.[2]
Reagent Stoichiometry 4-6 moles POCl₃ per mole of Barbituric AcidA significant excess of phosphorus oxychloride is used, as it serves as both the chlorinating agent and the reaction solvent. This ensures the reaction goes to completion and maintains a fluid reaction mixture.
Catalyst Loading Catalytic amounts (e.g., 0.1-0.5 mol eq.)While catalytic, sufficient catalyst is needed to drive the reaction efficiently. For some patented processes, specific molar ratios of amine catalysts are required to achieve high yields.[3]
Reaction Time 4 – 10 hoursMonitoring the reaction progress (e.g., by GC or TLC) is crucial. The reaction is typically complete when gas evolution (HCl) ceases and the starting material is consumed.
Work-up Procedure Non-aqueous (Distillation) vs. Aqueous (Quench)A non-aqueous work-up involving direct distillation of the product from the reaction mixture is superior for industrial applications as it avoids generating large volumes of acidic wastewater and prevents product hydrolysis.[2][4] For lab-scale synthesis, quenching with ice-water followed by extraction is common but requires careful handling due to the violent reaction of POCl₃ with water.[1][6]

Detailed Experimental Protocols

Extreme caution is required when handling phosphorus oxychloride. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: POCl₃ with Catalytic DMF

This protocol is a standard laboratory-scale method balancing efficiency and operational simplicity.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (100 mmol scale)MolesNotes
Barbituric Acid128.0912.81 g0.10Dry thoroughly before use.
Phosphorus Oxychloride (POCl₃)153.3392.0 g (55 mL)0.60Use fresh, high-purity reagent.
N,N-Dimethylformamide (DMF)73.091.83 g (1.9 mL)0.025Anhydrous grade.
Ice-~500 g-For work-up.
Dichloromethane (DCM)84.933 x 100 mL-For extraction.
Saturated Sodium Bicarbonate-~200 mL-For neutralization.
Anhydrous Magnesium Sulfate120.37~10 g-For drying.

Step-by-Step Methodology:

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe. Ensure all glassware is oven-dried.

    • Under an inert atmosphere (e.g., nitrogen), charge the flask with barbituric acid (12.81 g).

    • Carefully add phosphorus oxychloride (55 mL) to the flask with stirring.

    • Slowly add N,N-dimethylformamide (1.9 mL) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 105-110°C) using a heating mantle.[1]

    • Maintain the reflux for 8 hours. The reaction mixture will gradually become a clearer, yellowish solution.[6] Monitor the reaction by TLC or GC if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (2 L), prepare a slurry of crushed ice (~500 g).

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring.[1][6]

    • Once the quench is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).[6]

    • Combine the organic layers and wash sequentially with cold water (100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow liquid or low-melting solid.[1][7]

Protocol 2: Two-Step High-Yield Industrial Process

This method, adapted from patent literature, aims for higher yields and purity by using a sequential chlorination strategy and a non-aqueous work-up.[2][7]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (1.0 mol scale)MolesNotes
Barbituric Acid128.09128.1 g1.0Dry thoroughly before use.
Phosphorus Oxychloride (POCl₃)153.33843 g (500 mL)5.5Serves as initial reagent and solvent.
Phosphorus Trichloride (PCl₃)137.33426 g (270 mL)3.1Added in the second step.
Chlorine (Cl₂)70.90213 g3.0Gaseous; requires careful handling.

Step-by-Step Methodology:

  • Reaction Setup:

    • Assemble a multi-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), a dropping funnel, and a gas inlet tube.

    • Charge the flask with barbituric acid (128.1 g) and phosphorus oxychloride (500 mL).

  • First Reaction Step:

    • Heat the mixture to reflux and maintain for 4 hours.[2][7] This completes the initial reaction with POCl₃.

  • Second Reaction Step:

    • Cool the mixture slightly below reflux temperature (approx. 80-100°C).

    • Simultaneously and slowly, add phosphorus trichloride (270 mL) via the dropping funnel and bubble chlorine gas (213 g) through the gas inlet tube into the reaction mixture.[2][7] The rate of addition should be controlled to manage the exotherm and gas evolution.

    • After the addition is complete, continue to heat at reflux for an additional 1-2 hours to ensure the reaction goes to completion.[7]

  • Work-up and Purification (Non-Aqueous):

    • Reconfigure the apparatus for distillation.

    • First, distill off the excess phosphorus oxychloride and phosphorus trichloride under atmospheric pressure.

    • Next, perform a vacuum distillation to isolate the pure 2,4,6-trichloropyrimidine.[7] This method avoids an aqueous quench, minimizing waste and preventing product hydrolysis.[2] The final product is obtained with high purity (often >99% by GC).[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware in Fume Hood Charge 2. Charge Reagents (Barbituric Acid, POCl₃) Setup->Charge Heat 3. Heat to Reflux (4-10 hours) Charge->Heat Monitor 4. Monitor Completion (GC/TLC) Heat->Monitor Cool 5. Cool to RT Monitor->Cool Quench 6a. Aqueous Quench (Pour onto Ice) Cool->Quench Protocol 1 Distill 6b. Non-Aqueous (Direct Distillation) Cool->Distill Protocol 2 Extract 7. Extract with Solvent Quench->Extract Purify 9. Vacuum Distillation Distill->Purify Dry 8. Dry & Concentrate Extract->Dry Dry->Purify QC 10. Characterize Product (GC, NMR, MP) Purify->QC

Caption: Standard workflow for synthesis and purification of 2,4,6-trichloropyrimidine.

Safety and Hazard Management

The synthesis of 2,4,6-trichloropyrimidine involves highly hazardous materials. A thorough risk assessment is mandatory before commencing any work.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic and corrosive HCl gas.[8][9]

    • Handling: Must be handled in a chemical fume hood at all times.[9] Avoid contact with water or moisture.[9] Store under an inert atmosphere.

    • PPE: Wear chemical-resistant gloves (Neoprene recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[8][10]

  • 2,4,6-Trichloropyrimidine:

    • Hazards: Corrosive, acutely toxic, and a severe irritant.[11]

    • Handling: Avoid inhalation of dust or vapors and prevent skin/eye contact.[12][13]

    • PPE: Standard PPE including gloves, lab coat, and safety glasses is required.

  • General Precautions:

    • An eyewash station and safety shower must be immediately accessible.[9][12]

    • All reaction and work-up steps involving volatile or corrosive reagents must be performed in a well-ventilated fume hood.[8][9]

    • Have appropriate spill kits and neutralizers (e.g., sodium bicarbonate for acid spills) readily available.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1998). Process for preparing 2,4,6-trichloropyrimidine. U.S. Patent 5,712,394.
  • Bayer Aktiengesellschaft. (1996). Process for the preparation of 2,4,6-trichloropyrimidine. European Patent EP0747364A2.
  • Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. U.S. Patent 5,898,073A.
  • Bayer Aktiengesellschaft. (1998). Method for preparing 2,4,6-trichloropyrimidine. Korean Patent KR19980063957A.
  • Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Reaction Between Barbital (Diethylbarbituric Acid) and Phosphorus Pentachloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

  • Wikimedia Commons. (2022). File:POCl3 246trichloropyridine.png. Retrieved from [Link]

Sources

Application Notes & Protocols for Microwave-Assisted Synthesis of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs known as barbiturates. While the parent compound is pharmacologically inactive, its derivatives, typically substituted at the 5-position, exhibit a wide range of central nervous system depressant activities and are utilized as sedatives, hypnotics, and anticonvulsants.[1][2] More recent research has expanded their therapeutic potential into treatments for cancer and osteoporosis.[1]

The conventional synthesis of these derivatives often involves lengthy reaction times, high temperatures, and the use of significant quantities of organic solvents, posing challenges for efficiency and environmental sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4][5] By utilizing microwave energy, MAOS offers dramatic reductions in reaction times (from hours to minutes), improved product yields, and cleaner reaction profiles, often under solvent-free conditions.[6][7][8][9] This acceleration is pivotal in drug discovery, where the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is a critical bottleneck.[7][10]

This guide provides an in-depth exploration of the principles and protocols for the microwave-assisted synthesis of barbituric acid derivatives, designed for researchers and professionals in drug development.

Core Principles: The Mechanics of Microwave Enhancement

Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave synthesis involves direct, "in-core" heating of the reaction mixture.[7][11] This rapid and uniform heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as reagents and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which translates into rapid and efficient heating.[3][11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[3][5][13]

This volumetric heating mechanism not only accelerates reactions but can also promote unique reaction pathways that are less accessible under traditional heating conditions, expanding the accessible chemical space for drug discovery.[7][12]

The most prevalent reaction for synthesizing 5-substituted barbituric acid derivatives is the Knoevenagel condensation , an aldol-type condensation between an active methylene compound (barbituric acid) and a carbonyl compound (typically an aldehyde).[14][15]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration BA Barbituric Acid (Active Methylene) Enolate Enolate Intermediate BA->Enolate Base or Catalyst Aldehyde Aromatic Aldehyde Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde->Adduct Product 5-Arylidine Barbituric Acid (Final Product) Adduct->Product -H2O

Caption: General mechanism of the Knoevenagel condensation.

Microwave irradiation dramatically accelerates this process by rapidly heating the polar intermediates and facilitating the dehydration step, leading to high yields in minutes.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated by comparing reaction outcomes with traditional methods.

Table 1: Comparison of Synthesis Methods for Barbituric Acid Derivatives

Derivative Method Catalyst/Solvent Time Yield (%) Reference
5-(4-Chlorobenzylidene) Conventional Refluxing Water 2 hours 92%
5-(4-Chlorobenzylidene) Microwave Basic Alumina (Solvent-free) 3 min 95%
Product 2a* Conventional Rectified Spirit/Water (Reflux) 18 hours 77% [1][16]
Product 2a* Microwave Rectified Spirit/Water 5 min 98% [1][16]
Product 2c** Conventional Rectified Spirit/Water (Reflux) 18 hours 81% [17]

| Product 2c** | Microwave | Rectified Spirit/Water | 10 min | 96.48% |[17] |

Product from condensation of barbituric acid with arylidene acetophenone. *Product from condensation of barbituric acid with a different arylidene acetophenone.

Application Protocols

Protocol 1: Solvent-Free Knoevenagel Condensation of Aromatic Aldehydes

This protocol describes a rapid, efficient, and environmentally friendly method for synthesizing 5-arylidine barbituric acid derivatives using a solid support catalyst under solvent-free conditions.

Rationale: The absence of solvent aligns with green chemistry principles, simplifies work-up, and reduces waste.[5] Basic alumina acts as a solid support and a catalyst, providing a high surface area for the reaction. Microwave irradiation provides the energy to drive the condensation and subsequent dehydration efficiently.

Workflow_Protocol_1 A 1. Mix Reagents (Barbituric Acid, Aldehyde, Basic Alumina) B 2. Place in Microwave Reactor (Open Vessel) A->B C 3. Irradiate (e.g., 450W, 3-5 min) B->C D 4. Cool to RT C->D E 5. Add Ethanol D->E F 6. Filter Catalyst E->F G 7. Evaporate Solvent F->G H 8. Recrystallize Product G->H

Caption: Experimental workflow for solvent-free synthesis.

Materials & Equipment:

  • Barbituric acid

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde)

  • Basic alumina

  • Ethanol (for work-up)

  • Microwave synthesis reactor (a domestic microwave oven can be adapted, but a dedicated scientific unit with temperature and pressure control is highly recommended for safety and reproducibility)

  • Beaker or flask (microwave-safe)

  • Stirring rod

  • Filtration apparatus

Step-by-Step Methodology:

  • Reagent Preparation: In a beaker, thoroughly mix barbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and basic alumina (approx. 1 g). The mixture should be a free-flowing powder.

  • Reaction Setup: Place the beaker containing the reaction mixture into the microwave reactor. If using a domestic oven, place it in the center of the turntable.

  • Microwave Irradiation: Irradiate the mixture for 3-5 minutes at a moderate power level (e.g., 450-720 W).[9] Monitor the reaction to prevent charring. The reaction progress can be checked by TLC after a short irradiation time.

  • Work-up: After irradiation, allow the mixture to cool to room temperature. Add approximately 20 mL of ethanol and stir to dissolve the product.

  • Purification: Filter the mixture to remove the alumina catalyst. Wash the alumina with a small amount of hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Final Product: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-arylidine barbituric acid derivative.

Table 2: Synthesis of 5-Arylidine Barbituric Acid Derivatives via Microwave-Assisted Knoevenagel Condensation

Entry Aldehyde Time (min) Yield (%) Reference
1 Benzaldehyde 4 90%
2 4-Chlorobenzaldehyde 3 95%
3 4-Methoxybenzaldehyde 5 96%
4 4-Nitrobenzaldehyde 3 94%
5 3,4,5-Trimethoxybenzaldehyde 2-3 98% [14]

| 6 | 4-Hydroxy-3-methoxybenzaldehyde | 2-3 | 97% |[14] |

Protocol 2: One-Pot Synthesis of Fused Pyrano[2,3-d]pyrimidinones

This protocol demonstrates a more complex, multi-component reaction to synthesize fused heterocyclic systems, which are of significant interest in drug discovery.[18]

Rationale: This reaction involves the condensation of barbituric acid with a chalcone (benzylidene acetophenone) derivative. Using a polar, high-boiling solvent like glacial acetic acid allows for efficient microwave energy absorption and higher reaction temperatures.[11] Phosphorous pentoxide (P₂O₅) acts as a dehydrating agent and catalyst to facilitate the cyclization.

Materials & Equipment:

  • Barbituric acid or 2-thiobarbituric acid

  • Substituted benzylidene acetophenone

  • Glacial acetic acid

  • Phosphorous pentoxide (P₂O₅)

  • Microwave synthesis reactor with a sealed vessel option

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe sealed reaction vessel equipped with a magnetic stir bar, combine barbituric acid (1 mmol), the substituted benzylidene acetophenone (1 mmol), and a catalytic amount of phosphorous pentoxide.

  • Add Solvent: Add glacial acetic acid (5-10 mL) to the vessel.

  • Reaction Setup: Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring at a set temperature (e.g., 100-120 °C) for 5-10 minutes. The internal pressure should be monitored.

  • Work-up: After the reaction is complete, cool the vessel to room temperature (using compressed air if available on the reactor). Pour the reaction mixture into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrano[2,3-d]pyrimidinone derivative.

Field Insights & Troubleshooting

  • Temperature Control is Critical: While power control is common, temperature monitoring is superior for reproducibility. Overheating can lead to decomposition and charring, especially in solvent-free reactions. Use a fiber-optic probe or IR sensor for accurate measurement.

  • Solvent Choice: For solvent-based reactions, choose polar solvents with a high dielectric loss tangent (e.g., DMF, NMP, ethanol, acetic acid) for efficient heating. Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively unless a polar catalyst or reagent (a "susceptor") is present.[3]

  • Sealed vs. Open Vessels: Sealed vessels allow for heating solvents well above their atmospheric boiling points, dramatically accelerating reactions.[7] However, this generates high pressure, requiring specialized, pressure-rated vessels and careful monitoring to ensure safety. Open-vessel reactions are simpler and safer for reactions that proceed readily at or below the solvent's boiling point.

  • Scalability: Translating a small-scale microwave reaction to a larger scale is not always linear due to changes in microwave penetration depth and heat distribution.[6] For larger quantities, batch reactors designed for scale-up or flow chemistry systems are often necessary.

  • Stirring: Efficient stirring is crucial in microwave synthesis to prevent localized hot spots and ensure uniform temperature distribution, leading to cleaner reactions and higher yields.

Conclusion: A New Paradigm in Derivative Synthesis

Microwave-assisted synthesis provides a robust, rapid, and sustainable alternative to conventional methods for producing barbituric acid derivatives.[1] The technology's ability to reduce reaction times from hours to minutes while often increasing yields is a significant advantage in the fast-paced environment of drug discovery and medicinal chemistry.[6][7][10] By leveraging the principles of microwave heating and adopting optimized protocols, researchers can accelerate the synthesis of novel compounds, streamline lead optimization, and contribute to a greener, more efficient scientific enterprise.[4]

References

  • Khalafi-Nezhad, A., & Hashemi, A. (2001). Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina. Iranian Journal of Chemistry and Chemical Engineering, 20(1), 9-12. [Link]

  • European Pharmaceutical Contractor (EPC). (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 3(3), 209-228. [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Drug Discovery Today: Technologies, 2(4), 359-366. [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug Discovery Today, 6(8), 406-416. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(19), 5849. [Link]

  • Berrino, E., & Supuran, C. T. (2018). Advances in Microwave-Assisted Synthesis and the Impact of Novel Drug Discovery. Expert Opinion on Drug Discovery, 13(9), 861-873. [Link]

  • Gawande, A. A., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

  • Kumar, V., & Rawat, M. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 3(2), 26-44. [Link]

  • Sattar, M. A., et al. (2015). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-6. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2022). Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives. Frontiers in Chemistry, 10, 968925. [Link]

  • Unacademy. (2020, March 22). Green Chemistry: Microwave assisted synthesis [Video]. YouTube. [Link]

  • Sattar, M. A., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Journal of Applied Pharmaceutical Science, 5(11), 038-042. [Link]

  • Sattar, M. A., Khatun, M., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Semantic Scholar. [Link]

  • Al-Marhoon, Z. A., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules, 23(11), 2976. [Link]

  • Sattar, M. A., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Journal of Applied Pharmaceutical Science. [Link]

  • de la Cruz, P., et al. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 22(8), 1273. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2022). Benzylidene barbituric acid derivatives obtained via the Knoevenagel condensation of benzaldehyde derivatives and barbituric acid using Bi2O3 nano-catalyst [Image]. ResearchGate. [Link]

  • Al-Marhoon, Z. A., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. MDPI. [Link]

  • Sattar, M. A., et al. (2015). (PDF) Synthesis of bioactive barbituric acid derivatives using Microwave Irradiation method and In vitro antimicrobial and cytotoxic evaluation. ResearchGate. [Link]

  • Nasrin, D., et al. (2012). Microwave Assisted Synthesis of Pyrano [2, 3-d] Pyrimidinone Derivatives. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2022). Comparison of various methods for the synthesis of (thio)barbituric acid [Image]. ResearchGate. [Link]

  • Dabholkar, V. V., & Syed, R. Y. (2010). Synthesis of Biginelli products of thiobarbituric acids and their antimicrobial activity. Journal of the Serbian Chemical Society, 75(8), 1035-1042. [Link]

  • Dalal, A., & Narasimhan, B. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Pharmaceutical Chemistry, 2(3). [Link]

  • Wagh, P. D., & Wagh, S. P. (2018). By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. JETIR, 5(8). [Link]

  • Sebti, S., et al. (2009). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 14(3), 1303-1312. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-2,4,6-triol (Barbituric Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrimidine-2,4,6-triol, commonly known as barbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the success of your experiments.

Introduction: The Chemistry of this compound Synthesis

The classical and most prevalent method for synthesizing this compound is the condensation reaction between diethyl malonate and urea.[1] This reaction is typically catalyzed by a strong base, most commonly sodium ethoxide, which is often prepared in situ from sodium metal and absolute ethanol.[2] The overall reaction involves the formation of a stable six-membered heterocyclic ring, a cornerstone of many pharmacologically active molecules.[3] While the synthesis is robust, its success is highly sensitive to reaction conditions, particularly the exclusion of water.

This guide will provide a detailed exploration of the common pitfalls in this synthesis and offer practical, evidence-based solutions.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

I. Reaction Initiation and Progression

Question 1: The reaction between sodium and absolute ethanol to form sodium ethoxide is extremely vigorous and difficult to control. How can I manage this safely?

Answer:

The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas, posing a significant safety risk if not properly managed.

  • Causality: Sodium is a highly reactive alkali metal that readily donates an electron to the protic ethanol, leading to the formation of sodium ethoxide and hydrogen gas. This reaction has a large negative enthalpy of formation, releasing substantial heat.

  • Solution:

    • Control the rate of addition: Instead of adding all the sodium at once, add it in small, manageable pieces to the absolute ethanol. This allows you to control the rate of hydrogen evolution and heat generation.[2]

    • Utilize a cooling bath: Place the reaction flask in an ice-water bath to dissipate the heat generated during the reaction. This is particularly important during the initial stages of the reaction.[2]

    • Ensure adequate ventilation: Perform the reaction in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.

    • Proper setup: Use a flask that is large enough to accommodate the reaction volume and any potential foaming. A reflux condenser should be fitted to the flask to prevent the loss of ethanol vapor.[2]

Question 2: My reaction mixture did not produce a white precipitate, or the yield of the precipitate is very low. What are the likely causes?

Answer:

The formation of a white precipitate (the sodium salt of barbituric acid) is a key indicator of a successful reaction. A low yield or absence of precipitate points to several potential issues.

  • Causality and Solutions:

    • Presence of Moisture: This is the most common reason for low or no yield.

      • Mechanism of Interference: Sodium ethoxide is a strong base that is highly sensitive to water.[4][5] Any moisture present in the reactants or glassware will rapidly hydrolyze the sodium ethoxide to sodium hydroxide and ethanol.[4] Sodium hydroxide is a weaker base than sodium ethoxide and is less effective at deprotonating urea, which is a crucial step for the subsequent nucleophilic attack on diethyl malonate. Furthermore, water can hydrolyze diethyl malonate to malonic acid, which can undergo side reactions.[6]

      • Preventative Measures:

        • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.

        • Anhydrous Reagents: Use absolute (anhydrous) ethanol. Ensure the urea is thoroughly dried.[2] Diethyl malonate should also be anhydrous.

        • Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere of nitrogen or argon can further minimize exposure to atmospheric moisture.[7]

    • Incomplete Reaction:

      • Insufficient Reflux Time or Temperature: The condensation reaction requires sufficient time and temperature to proceed to completion. The literature often recommends refluxing for several hours at around 110°C.[2]

      • Solution: Ensure the reaction is refluxed for the recommended duration and that the temperature of the heating bath is maintained at the target level.

    • Incorrect Stoichiometry:

      • Molar Ratios: The molar ratios of the reactants (diethyl malonate and urea) and the base (sodium ethoxide) are critical. An excess or deficit of any component can lead to incomplete reaction or the formation of side products.

      • Solution: Carefully calculate and accurately measure the amounts of all reactants and the sodium used to prepare the sodium ethoxide.

II. Product Isolation and Purification

Question 3: After acidification, my product "oiled out" instead of precipitating as a solid. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This is often due to the melting point of the impure product being lower than the temperature of the solution.[8][9]

  • Causality and Solutions:

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of the product, causing it to separate as an oil.[10]

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Inappropriate Solvent Concentration: If too little solvent (water, in this case) is present during acidification and cooling, the product may not have enough medium to crystallize properly.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot water and then allow the solution to cool slowly.[8]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[9]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure barbituric acid from a previous synthesis, add a "seed crystal" to the cooled solution to induce crystallization.[9]

Question 4: My final product is off-white or colored, and the melting point is broad and lower than the literature value (decomposes around 245-250°C). How can I purify it effectively?

Answer:

A discolored product with a broad melting point range indicates the presence of impurities. Recrystallization is the primary method for purifying crude barbituric acid.

  • Common Impurities and Their Origin:

    • Malonuric Acid: Formed from the reaction of one molecule of urea with one molecule of diethyl malonate without cyclization.

    • Unreacted Urea and Diethyl Malonate: Resulting from an incomplete reaction.

    • Hydrolysis Products: Malonic acid from the hydrolysis of diethyl malonate.[11][12]

    • Side-products from Knoevenagel Condensation: If aldehydes are present as impurities, they can react with the active methylene group of barbituric acid.[3]

  • Purification Protocol: Recrystallization

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For barbituric acid, hot water is a common and effective solvent.[2] A mixture of ethanol and water can also be used.[13][14]

    • Procedure:

      • Dissolve the crude barbituric acid in a minimal amount of boiling water.

      • If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

      • Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. This step is crucial and should be done quickly to prevent premature crystallization in the funnel.

      • Allow the filtrate to cool slowly to room temperature.

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water.

      • Dry the crystals thoroughly in an oven at a temperature below their decomposition point (e.g., 100-110°C).[2]

Table 1: Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Vigorous reaction of Sodium with Ethanol Highly exothermic nature of the reaction.Add sodium in small portions, use a cooling bath, ensure adequate ventilation.
Low or No Precipitate Formation Presence of moisture, incomplete reaction, incorrect stoichiometry.Use dry glassware and anhydrous reagents, ensure proper reflux time and temperature, double-check reactant calculations.
Product "Oils Out" During Isolation High impurity levels, rapid cooling, insufficient solvent.Re-heat and add more solvent, cool slowly, scratch the flask, use a seed crystal.
Colored and Impure Final Product Presence of side-products and unreacted starting materials.Recrystallize from hot water, use activated charcoal for decolorization.

Frequently Asked Questions (FAQs)

Q1: What are the key visual indicators of a successful this compound synthesis?

A1: A successful synthesis typically proceeds with the following visual cues:

  • Formation of Sodium Ethoxide: The sodium metal will completely dissolve in the absolute ethanol, often forming a clear to slightly hazy solution.

  • Formation of Sodium Barbiturate: Upon adding the urea and diethyl malonate and heating to reflux, a white, solid precipitate of the sodium salt of barbituric acid should begin to form.[2]

  • Acidification: After the reaction is complete and the reaction mixture is dissolved in hot water, the addition of a strong acid (like HCl) should cause the clear solution to become cloudy, followed by the formation of a white crystalline precipitate of barbituric acid.[2]

  • Final Product: After purification by recrystallization, pure this compound should be a white crystalline solid.

Q2: Can I use a different base instead of sodium ethoxide?

A2: While sodium ethoxide is the most common base, other strong bases like sodium methoxide can also be used.[10] The key is that the base must be strong enough to deprotonate urea effectively. It's important to use an alkoxide that corresponds to the alcohol used as the solvent to avoid transesterification of the diethyl malonate.[15]

Q3: How can I confirm the identity and purity of my final product?

A3: Several analytical techniques can be used:

  • Melting Point: Pure this compound has a characteristic decomposition point around 245-250°C. A sharp melting/decomposition point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3100-3200 cm⁻¹), C=O stretching (strong absorptions around 1700-1750 cm⁻¹), and C-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆): You would expect to see a singlet for the two N-H protons (around 11.1 ppm) and a singlet for the CH₂ protons (around 3.5 ppm).[16]

    • ¹³C NMR will show characteristic peaks for the carbonyl carbons and the methylene carbon.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

Q4: What are the primary safety precautions I should take during this synthesis?

A4:

  • Sodium Metal: Handle with care. It is highly reactive with water and flammable.

  • Strong Base: Sodium ethoxide is corrosive and will cause chemical burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Ethanol is flammable. Heat the reaction using a heating mantle or oil bath, not an open flame.

  • Hydrogen Gas: The reaction of sodium with ethanol produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

Visualizing the Synthesis and Potential Pitfalls

Diagram 1: The Main Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_base Base Preparation cluster_reaction Condensation Reaction cluster_workup Workup and Purification Urea Urea Reaction_Mix Reaction Mixture Urea->Reaction_Mix DEM Diethyl Malonate DEM->Reaction_Mix Na Sodium Metal EtOH Absolute Ethanol Na->EtOH + NaOEt Sodium Ethoxide EtOH->NaOEt NaOEt->Reaction_Mix Catalyst Sodium_Barbiturate Sodium Barbiturate (Precipitate) Reaction_Mix->Sodium_Barbiturate Reflux Acidification Acidification (HCl) Sodium_Barbiturate->Acidification Crude_Product Crude this compound Acidification->Crude_Product Recrystallization Recrystallization (Hot Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: The synthetic workflow for this compound.

Diagram 2: Common Side Reactions and Impurities

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions & Impurities Urea_DEM Urea + Diethyl Malonate Barbituric_Acid This compound Urea_DEM->Barbituric_Acid NaOEt (Anhydrous) Incomplete_Cyclization Incomplete Cyclization Urea_DEM->Incomplete_Cyclization Suboptimal Conditions Moisture Moisture (H₂O) NaOEt_H2O NaOEt + H₂O Moisture->NaOEt_H2O DEM_H2O Diethyl Malonate + H₂O Moisture->DEM_H2O NaOH_EtOH NaOH + Ethanol NaOEt_H2O->NaOH_EtOH Hydrolysis Malonic_Acid Malonic Acid DEM_H2O->Malonic_Acid Hydrolysis Malonuric_Acid Malonuric Acid Incomplete_Cyclization->Malonuric_Acid

Caption: Potential side reactions leading to common impurities.

References

  • PubChem. (n.d.). Malonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nikolaenkova, E. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1842–1848.
  • Wikipedia. (2023, December 27). Sodium ethoxide. Retrieved from [Link]

  • Sciencemadness. (2019, July 12). Sodium ethoxide. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Diethyl malonate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Walker, J. J. (1969). Synthesis of Barbituric Acid Derivatives (Thesis). Georgia Institute of Technology.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Kinetics of thermal decomposition of sodium methoxide and ethoxide. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2024).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Filo. (2025, December 9). How are barbituric acids synthesized from diethyl malonate?. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • DigitalCommons@UNO. (2002, July 31). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Walker, J. J. (1969). Synthesis of Barbituric Acid and 1,3-Dimethylbarbituric Acid Derivatives (Thesis). Georgia Institute of Technology.
  • Fahad, A. J., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
  • CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]

  • ResearchGate. (2011, November 21). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

  • ACS Publications. (2019, December 18). Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. Journal of Agricultural and Food Chemistry, 68(2), 549-556.

Sources

Technical Support Center: Optimizing Barbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of barbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this foundational synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a deeper understanding and more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing barbituric acid?

The most common and reliable method for synthesizing barbituric acid is the condensation reaction between diethyl malonate and urea.[1][2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is often prepared in situ by reacting sodium metal with absolute ethanol.[3][4] The overall reaction involves the formation of a pyrimidine ring, which is the core structure of barbituric acid.[5]

Q2: Why is the choice of base so critical in this synthesis?

The base plays a crucial role in deprotonating urea, which significantly increases its nucleophilicity.[3] The resulting urea anion is a more potent nucleophile that can efficiently attack the electrophilic carbonyl carbons of diethyl malonate. Sodium ethoxide is a commonly used base for this purpose.[3] It's important to use an alkoxide base that corresponds to the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a side reaction that can reduce the yield of the desired product.[6][7]

Q3: What is a typical expected yield for the synthesis of barbituric acid?

With a well-optimized protocol and careful execution, the yield of barbituric acid from the condensation of diethyl malonate and urea is typically in the range of 72-78%.[8] However, yields can be influenced by various factors, including the purity of reagents, the efficiency of the base formation, and the exclusion of moisture from the reaction.[9]

Troubleshooting Guide: Enhancing Your Barbituric Acid Yield

This section addresses specific issues that can arise during the synthesis of barbituric acid, providing explanations and actionable solutions.

Problem 1: Low or No Yield of Barbituric Acid

Q: I followed the standard procedure, but my yield of barbituric acid is significantly lower than expected, or I obtained no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in barbituric acid synthesis is a common issue that often points to problems with the reaction conditions, particularly the presence of moisture or issues with the base.

Causality and Solutions:

  • Moisture Contamination: The primary culprit for low yields is often the presence of water in the reaction mixture.[9] Sodium ethoxide, the strong base required for the reaction, readily hydrolyzes in the presence of water to form sodium hydroxide and ethanol.[10] Sodium hydroxide is not a strong enough base to efficiently deprotonate urea, thus hindering the initial and crucial step of the condensation reaction. Furthermore, any water present can lead to the hydrolysis of the starting material, diethyl malonate, into malonic acid and ethanol, further reducing the availability of the ester for the desired reaction.[11][12][13]

    • Solution:

      • Use Anhydrous Reagents and Solvents: Ensure that the ethanol used is absolute (anhydrous). Dry the urea thoroughly in an oven before use.[9]

      • Dry Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (like nitrogen or argon) before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., using a nitrogen-filled balloon or a Schlenk line) to prevent atmospheric moisture from entering the reaction vessel. A calcium chloride drying tube on top of the reflux condenser is also recommended.[4]

  • Inefficient Formation of Sodium Ethoxide: If the sodium metal is not fully dissolved in the absolute ethanol, the concentration of the sodium ethoxide base will be insufficient to drive the reaction to completion.

    • Solution:

      • Freshly Cut Sodium: Use freshly cut sodium metal to ensure a clean, unoxidized surface for reaction.

      • Adequate Reaction Time: Allow sufficient time for all the sodium to react with the ethanol before adding the other reagents. The solution should be clear with no visible sodium particles.

      • Gentle Heating: Gentle heating can facilitate the dissolution of sodium, but it should be done cautiously as the reaction is exothermic.

  • Incomplete Reaction: The condensation reaction requires a specific duration and temperature to proceed to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for the recommended time (typically around 7 hours) at the appropriate temperature (around 110°C).[8]

      • Proper Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Visualizing the Impact of Moisture:

Moisture_Effects cluster_ideal Anhydrous Conditions cluster_problem Presence of Moisture Sodium Sodium Sodium Ethoxide Sodium Ethoxide Sodium->Sodium Ethoxide reacts with Absolute Ethanol Absolute Ethanol Absolute Ethanol->Sodium Ethoxide Deprotonated Urea Deprotonated Urea Sodium Ethoxide->Deprotonated Urea deprotonates Urea Urea Urea->Deprotonated Urea Barbituric Acid Barbituric Acid Deprotonated Urea->Barbituric Acid reacts with Diethyl Malonate Diethyl Malonate Diethyl Malonate->Barbituric Acid Sodium_m Sodium Sodium Hydroxide Sodium Hydroxide Sodium_m->Sodium Hydroxide forms Ethanol_m Ethanol (with H2O) Ethanol_m->Sodium Hydroxide (hydrolysis) Malonic Acid Malonic Acid Ethanol_m->Malonic Acid Low Yield Low Yield Sodium Hydroxide->Low Yield leads to Diethyl_Malonate_m Diethyl Malonate Diethyl_Malonate_m->Malonic Acid hydrolyzes to Malonic Acid->Low Yield leads to

Caption: The detrimental effects of moisture on barbituric acid synthesis.

Problem 2: Difficulty in Product Isolation and Purification

Q: I seem to have a decent amount of crude product, but I'm struggling to isolate and purify it effectively. My final product is off-color or has a low melting point. What should I do?

A: Purification of barbituric acid can be challenging due to its solubility properties and the potential for impurities. Recrystallization is the most common method for purification.

Causality and Solutions:

  • Incomplete Precipitation: After acidification of the reaction mixture, barbituric acid precipitates out. However, if the solution is not sufficiently acidic or not cooled properly, precipitation will be incomplete.

    • Solution:

      • Check pH: Ensure the solution is distinctly acidic (pH 1-2) after the addition of hydrochloric acid. Use pH paper to verify.

      • Adequate Cooling: Cool the solution in an ice bath for a sufficient amount of time (overnight is recommended) to maximize crystallization.[8]

  • Impurities in the Crude Product: The crude product can contain unreacted starting materials, side products, or colored impurities.

    • Common Impurities:

      • Unreacted urea and diethyl malonate.

      • Malonic acid from the hydrolysis of diethyl malonate.

      • Side products from the self-condensation of urea at high temperatures.[14][15]

      • Colored impurities of unknown structure.[9]

    • Solution: Recrystallization Recrystallization is a highly effective method for purifying crude barbituric acid.[1][16]

      Recommended Solvents for Recrystallization:

      • Water: Barbituric acid can be recrystallized from hot water.[1]

      • Ethanol-Water Mixture: A mixture of ethanol and water (e.g., 70:30) can also be used.[9]

      • Methanol-Water Mixture: A mixture of methanol and water is also reported to be effective.[16]

      Recrystallization Protocol:

      • Dissolve the crude barbituric acid in a minimum amount of the chosen hot solvent.

      • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9]

      • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals in an oven at 105-110°C.[8]

Visualizing the Purification Workflow:

Purification_Workflow Crude Product Crude Product Dissolve Dissolve in minimal hot solvent Crude Product->Dissolve Hot Filtration Hot Filtration (with activated charcoal if colored) Dissolve->Hot Filtration Crystallization Slow Cooling & Ice Bath Hot Filtration->Crystallization Vacuum Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Vacuum Filtration Drying Drying in Oven Vacuum Filtration->Drying Pure Barbituric Acid Pure Barbituric Acid Drying->Pure Barbituric Acid

Caption: A typical workflow for the purification of barbituric acid.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid

This protocol is adapted from a well-established procedure and is known to provide good yields.[8]

Materials:

  • Sodium metal: 11.5 g (0.5 gram-atom)

  • Absolute Ethanol: 500 mL

  • Diethyl malonate: 80 g (0.5 mol)

  • Urea (dry): 30 g (0.5 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle or oil bath

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 11.5 g of freshly cut sodium metal to 250 mL of absolute ethanol in portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the hot urea solution to the reaction flask.

  • Condensation Reaction: Heat the mixture to reflux at 110°C using a heating mantle or oil bath and maintain reflux for 7 hours with continuous stirring. A white precipitate of the sodium salt of barbituric acid will form.

  • Work-up and Precipitation: After the reflux is complete, allow the mixture to cool slightly. Add 500 mL of hot (50°C) water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (pH 1-2).

  • Crystallization and Isolation: Cool the acidified solution in an ice bath overnight to allow for complete crystallization of the barbituric acid.

  • Purification: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water.

  • Drying: Dry the purified barbituric acid in an oven at 105-110°C for 3-4 hours.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Sodium22.9911.50.5
Diethyl Malonate160.17800.5
Urea60.06300.5
Product
Barbituric Acid128.0946-50 (Typical)0.36-0.39 (Typical)

Theoretical Yield: 64.05 g Expected Percent Yield: 72-78%[8]

Reaction Mechanism

The synthesis of barbituric acid proceeds through a base-catalyzed condensation reaction.

Barbituric_Acid_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Urea Urea Deprotonated_Urea Deprotonated Urea (Nucleophile) Urea->Deprotonated_Urea DEM Diethyl Malonate Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 DEM->Tetrahedral_Intermediate1 NaOEt Sodium Ethoxide (Base) NaOEt->Deprotonated_Urea 1. Deprotonation Deprotonated_Urea->Tetrahedral_Intermediate1 2. Nucleophilic Attack Amide_Ester Amide-Ester Intermediate Tetrahedral_Intermediate1->Amide_Ester 3. Elimination of Ethoxide Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Amide_Ester->Tetrahedral_Intermediate2 4. Intramolecular Attack Cyclic_Intermediate Cyclic Intermediate Tetrahedral_Intermediate2->Cyclic_Intermediate 5. Ring Closure Barbituric_Acid Barbituric Acid Cyclic_Intermediate->Barbituric_Acid 6. Elimination of Ethoxide

Caption: The stepwise mechanism of barbituric acid synthesis.

References

  • KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents.

  • RU2477276C1 - Method of purifying barbituric acid - Google Patents.

  • Ch21: Malonic esters - University of Calgary.

  • How Urea-Formaldehyde Is Made and What It's Used In - Capital Resin Corporation.

  • THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES | The Journal of Physical Chemistry - ACS Publications.

  • Diethyl malonate - Wikipedia.

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals.

  • synthesis of barbituric acid from urea and malonic acid - Benchchem.

  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit.

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

  • Barbituric Acid : Organic synthesis - YouTube.

  • How Does Urea Decompose? - Chemistry For Everyone - YouTube.

  • Urea - Wikipedia.

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES.

  • and 5,5-alkyl-substituted barbituric acids - Canadian Science Publishing.

  • Sodium ethoxide - Sciencemadness Wiki.

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

  • Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC.

  • US2278374A - Condensation products of aldehydes and urea derivatives - Google Patents.

  • Barbituric Acid Impurities and Related Compound - Veeprho.

  • Claisen Condensation - Organic Chemistry Portal.

  • Barbituric acid synthesis - ChemicalBook.

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part - CORE.

  • Barbituric acid - Organic Syntheses Procedure.

  • Barbituric acid - Wikipedia.

  • Claisen Condensation Practice Problems | Test Your Skills with Real Questions - Pearson.

  • Barbiturate.

  • Claisen Condensation Reaction Mechanism - Chemistry Steps.

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.

  • To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware.

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts.

  • (PDF) Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess - ResearchGate.

  • What condensation products would you expect to obtain by treatment of the following substances with sodium ethoxide in ethanol? (a) ethyl butanoate. (b) cycloheptanone. (c) 3,7-nonanedione. (d) 3-phenylpropanal..

  • Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess - Science Publishing Group.

Sources

Minimizing side product formation in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Knoevenagel condensation reactions, with a specific focus on minimizing the formation of unwanted side products.

Troubleshooting Guide: Minimizing Side Product Formation

This section addresses common issues related to side product formation during the Knoevenagel condensation, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a Michael addition product. How can I prevent this?

Answer: The formation of a Michael addition product is a common side reaction in the Knoevenagel condensation.[1][2] This occurs when a second molecule of the active methylene compound attacks the α,β-unsaturated product.[2]

Root Cause Analysis:

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the Michael addition.[2]

  • Stoichiometry: An excess of the active methylene compound increases the probability of the secondary addition reaction.

  • Catalyst: The strength and concentration of the base catalyst can influence the rate of both the desired condensation and the subsequent Michael addition.

Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to the active methylene compound to limit the availability of the nucleophile for the secondary reaction.[1]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating (e.g., 40-80°C) is often sufficient to drive the condensation without promoting the Michael addition.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[2][3][4] Quench the reaction as soon as the starting materials are consumed to prevent the accumulation of the Michael adduct.

  • Catalyst Selection: Employ a weaker base as a catalyst. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[3] If using a stronger catalyst, consider reducing its concentration.

Question 2: My reaction is yielding a complex mixture, and I suspect self-condensation of my aldehyde/ketone starting material. What is causing this and how can I suppress it?

Answer: Self-condensation of the aldehyde or ketone, an aldol-type reaction, can compete with the Knoevenagel condensation, especially when using strong bases.[2][3]

Root Cause Analysis:

  • Catalyst Strength: Strong bases can deprotonate the α-carbon of the carbonyl compound, initiating self-condensation.[3][5]

  • Reactivity of Carbonyl Compound: Aldehydes are generally more prone to self-condensation than ketones.

Solutions:

  • Use a Weaker Base: This is the most critical parameter to adjust. Catalysts like piperidine, pyridine, or ammonium salts are generally preferred over stronger bases like sodium hydroxide or potassium hydroxide.[3] The use of a highly reactive methylene compound can also help prevent self-condensation of aldehydes with α-hydrogens.[6]

  • Catalyst Loading: Ensure the correct stoichiometric amount of the catalyst is used; too much, even of a weak base, can lead to side reactions.[2]

  • Gradual Addition: In some cases, slow addition of the catalyst or one of the reactants can help to maintain a low concentration of the reactive intermediates that lead to self-condensation.

Question 3: I am using malonic acid as my active methylene compound and observing significant decarboxylation without efficient condensation. How can I improve this?

Answer: This issue is common in the Doebner modification of the Knoevenagel condensation, where decarboxylation is an intended subsequent step.[5][7][8] However, premature or uncontrolled decarboxylation can lead to low yields of the desired α,β-unsaturated acid.

Root Cause Analysis:

  • High Temperatures: Unintended decarboxylation can occur at elevated temperatures.[1]

  • Solvent and Catalyst System: The choice of solvent and catalyst, typically pyridine and piperidine, plays a crucial role in promoting both condensation and subsequent decarboxylation.[5][7]

Solutions:

  • Temperature Control: Carefully control the reaction temperature. The condensation step can often be performed at a lower temperature before heating to induce decarboxylation.

  • Doebner Modification Protocol: When using malonic acid, the Doebner modification is often employed. This typically involves using pyridine as the solvent and a catalytic amount of piperidine.[5][7] The pyridine not only acts as a base but also facilitates the decarboxylation step.[7]

  • Stepwise Approach: Consider a two-step, one-pot procedure. First, perform the condensation at a moderate temperature. Once the condensation is complete (as monitored by TLC), increase the temperature to initiate decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation, and where do side reactions typically occur?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5][9] The process is typically catalyzed by a weak base.[3]

Mechanism Steps:

  • Enolate Formation: The base deprotonates the active methylene compound to form a resonance-stabilized enolate.[9][10]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product.[9][11]

  • Dehydration: The intermediate alcohol is eliminated as a water molecule to form the α,β-unsaturated product.[9]

Side reactions can branch off from this main pathway. For instance, the α,β-unsaturated product can be attacked by another enolate, leading to a Michael addition product.[2] Alternatively, the carbonyl compound can react with itself in an aldol condensation if a sufficiently strong base is used.[3]

Q2: How does the choice of solvent affect the Knoevenagel condensation and side product formation?

A2: The solvent plays a significant role in the Knoevenagel condensation by influencing reactant solubility, reaction rate, and equilibrium.[3]

  • Polar Protic Solvents (e.g., Ethanol): These are commonly used and can facilitate the reaction by solvating the ionic intermediates.[1][12] However, the water produced during the reaction can inhibit the reaction equilibrium.[2]

  • Aprotic Solvents (e.g., Toluene, Benzene): These solvents allow for the removal of water via azeotropic distillation using a Dean-Stark apparatus, which can drive the reaction to completion and improve yields.[3]

  • Solvent-Free Conditions: In some cases, running the reaction neat or with minimal solvent can be a "greener" and efficient alternative.[13]

The choice of solvent can also impact side reactions. For instance, a solvent that poorly solubilizes the desired product may cause it to precipitate out of the reaction mixture, effectively protecting it from subsequent reactions like Michael addition.

Q3: Can using a heterogeneous catalyst help in minimizing side products?

A3: Yes, heterogeneous catalysts are gaining prominence in optimizing Knoevenagel condensations.[14][15] They offer several advantages:

  • Enhanced Selectivity: Many solid catalysts, such as zeolites, functionalized mesoporous silica, and metal-organic frameworks (MOFs), can provide active sites that favor the desired reaction pathway, thus improving selectivity.[14][16][17]

  • Milder Reaction Conditions: Heterogeneous catalysts can often promote the reaction under milder conditions (e.g., lower temperatures), which inherently reduces the likelihood of temperature-dependent side reactions.[18]

  • Easy Separation and Recyclability: The ease of separating the catalyst from the reaction mixture by simple filtration can prevent further reactions during workup and allows for catalyst reuse, contributing to greener chemistry.[15]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Piperidine Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).

  • Add the active methylene compound (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[3]

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).[3]

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 1.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of Benzaldehyde with Malononitrile

CatalystCatalyst TypeCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Basic-Meso-ZSM-5Heterogeneous20 mg-500.5 h>95[17]
In/AlMCM-41Heterogeneous0.1 gEthanolRT25 min95[17]
PiperidineHomogeneous0.1 mmolEthanolReflux1-3 hVaries[2]
L-prolineOrganocatalystVaries80% EthanolVariesVariesHigh[19]

Visualizations

Knoevenagel_Mechanism cluster_main Knoevenagel Condensation Pathway cluster_side Side Reactions Start Aldehyde/Ketone + Active Methylene Compound Enolate Enolate Formation (Base Catalyst) Start->Enolate + Base Self_Condensation Self-Condensation Product Start->Self_Condensation + Strong Base Aldol_Adduct Nucleophilic Attack (Aldol Adduct) Enolate->Aldol_Adduct + Carbonyl Product Dehydration (α,β-Unsaturated Product) Aldol_Adduct->Product - H2O Michael_Adduct Michael Addition Product Product->Michael_Adduct + Enolate (Excess Time/Temp)

Caption: Knoevenagel condensation pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Side_Product Identify Major Side Product (e.g., by NMR, MS) Start->Identify_Side_Product Is_Michael Is it a Michael Adduct? Identify_Side_Product->Is_Michael Is_SelfCondensation Is it a Self-Condensation Product? Identify_Side_Product->Is_SelfCondensation Adjust_Stoichiometry Adjust Stoichiometry (1:1) Reduce Temperature/Time Is_Michael->Adjust_Stoichiometry Yes Weaker_Base Use Weaker Base (e.g., Piperidine) Reduce Catalyst Loading Is_SelfCondensation->Weaker_Base Yes Optimize Re-run and Monitor by TLC Adjust_Stoichiometry->Optimize Weaker_Base->Optimize Success Desired Product Optimize->Success

Caption: Troubleshooting workflow for minimizing side products.

References

  • Kumar, A., & Singh, R. (2022). Recent developments in Knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research, 13(5), 17-25.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tang, W., et al. (2025). Covalent organic frameworks with engineered active sites for selective Knoevenagel condensation catalysis.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • Dalton Transactions. (2021).
  • PubMed. (2022).
  • van Beurden, M. C., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Tang, W., et al. (2025). Covalent organic frameworks with engineered active sites for selective Knoevenagel condensation catalysis.
  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism.
  • Dalton Transactions. (2021).
  • BenchChem. (n.d.).
  • Purechemistry. (2023).
  • Mini-Reviews in Organic Chemistry. (2020).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Khare, R., & Kumar, S. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research in Science and Engineering, 7(4).
  • ACS Publications. (2017).
  • YouTube. (2023).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2016).
  • Organic Reactions. (n.d.).
  • Pearson+. (n.d.).
  • Chemca. (n.d.). Knoevenagel Condensation: Mechanism & Active Methylene Reactions.
  • ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling.
  • Scribd. (n.d.).
  • J&K Scientific LLC. (2021).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of Crude Pyrimidine-2,4,6-triol (Barbituric Acid)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Pyrimidine-2,4,6-triol. As a foundational building block in the synthesis of numerous pharmaceuticals, including vitamins and CNS depressants, achieving high purity of this compound is paramount for successful downstream applications.[1][2] Crude this compound, often synthesized via the condensation of diethyl malonate and urea, can be contaminated with unreacted starting materials, side-products, and colored oxidation species.[3][4]

This guide provides field-proven troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of this versatile heterocyclic compound.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific experimental hurdles in a question-and-answer format.

Question 1: My final product is yellow or brownish, not a white crystalline powder. How can I fix this?

Answer: A yellow to brown discoloration is a classic sign of oxidation byproducts.[3] Solutions of barbituric acid are susceptible to air oxidation, which intensifies over time.[3] The key to removing these colored impurities is treatment with an adsorbent during recrystallization.

  • Causality: High molecular weight, colored organic impurities are effectively adsorbed onto the high surface area of activated carbon (charcoal).

  • Protocol: During the recrystallization procedure (detailed below), after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Keep the solution hot and swirl for a few minutes to ensure adequate mixing. Perform a hot filtration to remove the charcoal, which will have the colored impurities adsorbed onto its surface. The resulting filtrate should be colorless.[5]

Question 2: After acidification and cooling, my barbituric acid is not precipitating or the yield is very low. What went wrong?

Answer: Failure to precipitate is a common issue that typically points to one of three problems: excessive solvent, incomplete acidification, or supersaturation.

  • Excessive Solvent: Barbituric acid has a finite solubility even in cold water.[6] If too much solvent was used to dissolve the crude sodium barbiturate salt, the final concentration after acidification may be too low for crystallization to occur.

    • Solution: Gently heat the solution under reduced pressure to evaporate some of the solvent. Once you observe initial crystal formation, allow the solution to cool slowly.[7]

  • Incomplete Acidification: The synthesis yields the sodium salt of barbituric acid, which is highly water-soluble.[8] To precipitate the free acid, the solution must be made definitively acidic.

    • Solution: Check the pH of the mother liquor with pH paper or a calibrated meter. The pH should be adjusted to 1-2 by dropwise addition of concentrated hydrochloric acid.[4] Ensure thorough mixing after each addition.

  • Supersaturation: Sometimes a solution can be cooled below its saturation point without forming crystals. This is a metastable state that requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the liquid level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure barbituric acid, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[7] If no seed crystal is available, you can attempt to create one by taking a small aliquot of the solution in a separate tube and flash-freezing it in a dry ice/acetone bath to force solidification.[7]

Question 3: My purified product has a broad melting point range. What are the likely impurities?

Answer: A broad or depressed melting point is a strong indicator of impurities. For this compound, the most common culprits are residual starting materials or inorganic salts.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it down.

  • Likely Impurities:

    • Unreacted Urea or Diethyl Malonate: These are common organic contaminants from the synthesis.[9]

    • Inorganic Salts (e.g., NaCl): Formed during the neutralization/acidification step.

  • Solution:

    • Thorough Washing: Ensure the filtered crystals are washed adequately with several portions of ice-cold water. This will remove most of the highly water-soluble inorganic salts and any remaining urea.[4]

    • Re-recrystallization: If purity issues persist, a second recrystallization is often necessary. The process of dissolving and re-precipitating is a powerful technique for excluding impurities from the growing crystal lattice.

Question 4: I need to remove unreacted barbituric acid from my reaction mixture, but my desired product is also an acid. What should I do?

Answer: This requires exploiting differences in acidity or solubility. Barbituric acid is a stronger acid than a typical carboxylic acid (pKa ≈ 4.0).[6]

  • Solution (Selective Extraction): You can perform a careful basic wash. A dilute solution of sodium bicarbonate (NaHCO₃) can selectively deprotonate and solubilize the more acidic barbituric acid, potentially leaving your less acidic product in the organic phase.[10] This must be approached with caution and tested on a small scale, as the pKa of your target compound is critical. If your product is also significantly deprotonated by bicarbonate, this method will not be effective.

Frequently Asked Questions (FAQs)

  • What is the correct chemical name for Barbituric Acid?

    • Its systematic IUPAC name is Pyrimidine-2,4,6(1H,3H,5H)-trione. It is also known as malonylurea.[2][11] It exists in tautomeric forms, including this compound.[9]

  • What is the typical solubility profile of this compound?

    • It is sparingly soluble in cold water but freely soluble in hot water (e.g., 142 g/L at 20°C).[12][13] It is also slightly soluble in methanol and ethanol but generally insoluble in nonpolar organic solvents like ether.[6][12][14]

  • How should I store purified this compound?

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture to prevent degradation and oxidation.[3][15]

  • What analytical techniques are recommended for purity assessment?

    • Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][16] Melting point determination is a simple and effective method to gauge purity.[13] A sharp melting point around 248-255°C (with decomposition) indicates high purity.[6][13]

Key Purification Protocols

Protocol 1: Recrystallization from Hot Water

This is the most common and environmentally friendly method for purifying crude barbituric acid.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water (start with approximately 10 mL of water per 1 gram of crude product).

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil. Add small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[17]

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions of ice-cold deionized water.

  • Drying: Dry the purified crystals in an oven at 90-110°C to a constant weight.[18]

Protocol 2: Recrystallization from Water/Alcohol Mixture

This method is useful when water alone is not sufficient to remove certain organic impurities.

  • Solvent Preparation: Prepare a mixed solvent system. A common mixture is a 1:1 or 6:4 ratio of distilled water to methanol or ethanol.[19]

  • Dissolution: In a flask, add the crude product and the mixed solvent. Heat the mixture to 60-80°C with stirring until the solid is completely dissolved.[19]

  • Cooling & Crystallization: Slowly cool the transparent solution to room temperature (e.g., over 1-2 hours) to allow for the formation of well-defined crystals. Further cooling to 25-35°C is recommended.[19]

  • Isolation & Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold mixed solvent, and dry under reduced pressure or in an oven.

Data Presentation

Table 1: Recrystallization Solvent Systems for this compound

Solvent SystemTemperature for Dissolution (°C)Key AdvantagesConsiderationsReference(s)
Deionized Water90-100Green solvent, effective for removing inorganic salts.May require larger volumes due to high solubility at boiling.[17]
Water/Methanol (1:1)60-80Lower dissolution temperature, good for general impurities.Methanol is flammable and toxic.[19]
Water/Ethanol (e.g., 3:7)~80 (Boiling)Effective for decolorizing with charcoal.Ethanol is flammable.[5]

Visualization of Workflows

General Purification Workflow

crude Crude Product dissolve Dissolve in Hot Solvent (e.g., Water) crude->dissolve charcoal Add Activated Charcoal (If Colored) dissolve->charcoal Optional hot_filter Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry in Oven wash->dry pure Pure this compound dry->pure

Caption: Standard recrystallization workflow for crude this compound.

Troubleshooting Decision Tree

start Problem After Cooling no_xtal No Crystals Formed start->no_xtal low_yield Low Yield start->low_yield colored_xtal Product is Colored start->colored_xtal ph_check Check pH (Should be 1-2) no_xtal->ph_check mother_liquor Too much solvent or insufficient cooling? low_yield->mother_liquor re_dissolve Re-dissolve in Hot Solvent colored_xtal->re_dissolve evap Evaporate Excess Solvent ph_check->evap If pH OK seed Scratch Flask or Seed evap->seed re_cool Ensure thorough cooling (Ice Bath) mother_liquor->re_cool concentrate Concentrate Mother Liquor mother_liquor->concentrate add_charcoal Add Activated Charcoal re_dissolve->add_charcoal filter_hot Perform Hot Filtration add_charcoal->filter_hot Proceed with Crystallization Proceed with Crystallization filter_hot->Proceed with Crystallization

Caption: Decision tree for common purification problems.

References

  • Sciencemadness Wiki. (2021, March 1). Barbituric acid. Sciencemadness.
  • Benchchem. This compound | CAS 223674-01-9. Benchchem.
  • Waring, D. R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909–915.
  • International Journal of Science and Research Archive. (2024).
  • United Nations Office on Drugs and Crime.
  • ChemicalBook. Barbituric acid | 67-52-7.
  • Google Patents. (2013). RU2477276C1 - Method of purifying barbituric acid.
  • Waring, D. R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO.
  • Google Patents. (2003).
  • Veeprho.
  • Mallak Specialties Pvt Ltd. Barbituric Acid.
  • ChemicalBook. Barbituric acid synthesis.
  • Chemister.ru. barbituric acid.
  • YouTube. (2023, June 18). Barbituric Acid : Organic synthesis.
  • Wikipedia. Barbituric acid.
  • Loba Chemie. BARBITURIC ACID AR.
  • AMC Group. Barbituric acid.
  • ResearchGate. (2016).
  • PubChem. Barbituric Acid.
  • Sciencemadness.org. (2023).
  • Organic Syntheses. Barbituric acid.

Sources

Technical Support Center: Recrystallization Methods for Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of barbituric acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on high-purity compounds for their work. The pharmacological activity of barbiturates is highly sensitive to their substitution patterns, making the removal of synthetic by-products and starting materials a critical step in their development.[1][2][3] Recrystallization remains a powerful, efficient, and scalable method for achieving the requisite purity.

This document moves beyond a simple protocol, offering a deeper dive into the causality behind experimental choices, providing robust troubleshooting guides for common issues, and grounding all recommendations in authoritative sources.

Section 1: The Critical Role of Solvent Selection

The success of any recrystallization hinges almost entirely on the choice of solvent. An ideal solvent will solubilize the barbituric acid derivative completely at an elevated temperature but will have poor solubility for it at lower temperatures.[4][5] This differential solubility is the fundamental principle that allows for the separation of the desired compound from soluble impurities.

Q1: What are the ideal characteristics of a recrystallization solvent for a barbituric acid derivative?

A good solvent system should meet the following criteria:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated to near its boiling point.[6]

  • Low Solvency at Low Temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, promoting crystal formation and maximizing yield.[7]

  • Impurity Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or be completely unable to dissolve them (allowing for hot filtration).

  • Non-Reactive: The solvent must not react with the barbituric acid derivative. For example, using hot water with certain anhydride derivatives could cause hydrolysis.[8]

  • Volatility: The solvent should have a boiling point low enough to be easily removed from the purified crystals during the drying step.[9]

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

Q2: How do the chemical properties of my specific barbituric acid derivative influence solvent choice?

The structure of your target molecule is the primary determinant. Key factors include:

  • Acidity and Form (Free Acid vs. Salt): Barbituric acid and its 5-substituted derivatives are acidic.[3] The free acid forms are generally soluble in organic solvents like alcohols and ethyl acetate but have poor water solubility.[10][11] Conversely, their sodium or calcium salts are often readily soluble in water but insoluble in nonpolar organic solvents.[10] This dichotomy is crucial for selecting an appropriate solvent or for purification strategies involving acid-base extractions prior to recrystallization.

  • Substituents at the C-5 Position: The nature of the alkyl or aryl groups at the C-5 position dictates the molecule's overall lipophilicity.[12] Derivatives with longer, branched, or aromatic substituents will be more soluble in less polar organic solvents. The general principle of "like dissolves like" is a useful starting point.[4]

Q3: What are some proven solvent systems for barbituric acid derivatives?

While the optimal solvent must be determined empirically for each new derivative, several systems have proven effective for this class of compounds.

Compound Class/ExampleSolvent System(s)Rationale & Key ConsiderationsSource(s)
Barbituric Acid (unsubstituted) Water / Lower Alcohol (Methanol, Ethanol) MixturesA Korean patent details a high-purity manufacturing process using 10-90 wt% mixtures, dissolving at 60-80°C and crystallizing at 25-35°C.[13] This mixed-solvent system effectively balances polarity for purification.[13]
Phenobarbital Ethanol, Alkali HydroxidesFreely soluble in ethanol and aqueous alkali solutions, but has poor water solubility.[10][11] Recrystallization often involves an alcohol-based system.[10][11]
5-Allyl Barbituric Acid EthanolA straightforward single-solvent system suitable for derivatives with moderate polarity.[1][1]
Amobarbital Glycols / Glycol Derivatives + Water (Antisolvent)A method for producing microcrystals involves dissolving the compound in a hot glycol and precipitating by adding it to cold water.[14] This is an example of antisolvent crystallization.[14]
General Derivatives Glacial Acetic AcidCan be an effective solvent for Knoevenagel condensation products, but its high boiling point can make it difficult to remove.[2][2]

Section 2: Standard Recrystallization Protocol & Workflow

The following is a generalized, self-validating protocol. Always begin with a small-scale test to confirm solvent suitability before committing the bulk of your material.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add MINIMUM amount of near-boiling solvent A->B C Heat until fully dissolved B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes G Cool slowly to room temp D->G No F Collect hot, clear filtrate E->F F->G H Cool further in ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with minimal ICE-COLD solvent I->J K Dry crystals thoroughly J->K L L K->L Pure Product

Caption: General workflow for the recrystallization of barbituric acid derivatives.

Step-by-Step Methodology
  • Dissolve the Crude Solid: Place the impure barbituric acid derivative in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add a small portion of the hot solvent to the flask, swirl, and heat. Continue adding the hot solvent dropwise until the solid just dissolves completely.[7][15] Causality Check: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which is necessary for maximizing crystal recovery upon cooling.[7]

  • Decolorize and Filter (If Necessary): If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes. If there are insoluble solid impurities, perform a hot gravity filtration to remove them. Causality Check: Vacuum filtration is not used here because the reduced pressure would cause the hot solvent to boil rapidly, leading to premature crystallization and loss of product.[9]

  • Crystallize: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[6] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[16]

  • Collect and Wash Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold recrystallization solvent to ensure it seals against the funnel.[9] Turn on the vacuum and pour the cold crystal slurry into the funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering soluble impurities.[7][15] Causality Check: Using warm or excessive amounts of wash solvent will redissolve some of your product, leading to a significant loss of yield.[7]

  • Dry the Product: Continue to draw air through the crystals on the filter for several minutes to help evaporate the solvent. Then, transfer the purified crystals to a watch glass and allow them to dry completely. The purity can then be assessed by techniques such as melting point determination.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of barbituric acid derivatives.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' Start->Q2 Q3 Yield is Very Low Start->Q3 Q4 Crystals are Impure/Colored Start->Q4 A1 Is solution clear? Q1->A1 B1 Possible Causes Q2->B1 C1 Possible Causes Q3->C1 D1 Possible Causes Q4->D1 A1_Yes Supersaturated Solution A1->A1_Yes Yes A1_No Too much solvent used A1->A1_No No (or very few crystals) Sol1 1. Scratch inside of flask 2. Add a seed crystal 3. Cool further in ice/salt bath A1_Yes->Sol1 Sol2 Boil off some solvent to reconcentrate the solution and cool again. A1_No->Sol2 B1_Cause1 M.P. of solid < B.P. of solvent B1->B1_Cause1 B1_Cause2 High level of impurity B1->B1_Cause2 Sol3 Reheat to dissolve oil. Add more solvent. Cool VERY slowly. Or, choose a lower-boiling solvent. B1_Cause1->Sol3 B1_Cause2->Sol3 C1_Cause1 Too much solvent used initially C1->C1_Cause1 C1_Cause2 Washed with too much or warm solvent C1->C1_Cause2 C1_Cause3 Premature crystallization during hot filtration C1->C1_Cause3 Sol4 Concentrate mother liquor to recover a second crop. Optimize solvent volume next time. C1_Cause1->Sol4 Sol5 Always use MINIMAL amount of ICE-COLD solvent for washing. C1_Cause2->Sol5 C1_Cause3->Sol4 D1_Cause1 Crystallization was too rapid D1->D1_Cause1 D1_Cause2 Colored impurities present D1->D1_Cause2 Sol6 Redissolve and cool more slowly. Consider adding slightly more solvent to slow crystal growth. D1_Cause1->Sol6 Sol7 Redissolve and add activated charcoal, then perform hot filtration before recrystallizing. D1_Cause2->Sol7

Caption: Troubleshooting decision tree for common recrystallization problems.

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a classic case of either using too much solvent or forming a supersaturated solution.[7]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[7][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If scratching doesn't work, add a "seed crystal"—a tiny speck of the original crude solid.[17] This provides a perfect template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If neither of the above methods works, you have likely used too much solvent.[17][18] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

Q: My product separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9][18] This is common if the compound is significantly impure (which depresses the melting point) or if the solvent's boiling point is much higher than the compound's melting point.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly.[17][18] You can insulate the flask to encourage gradual cooling. If the problem persists, you may need to select a different solvent with a lower boiling point.

Q: My final yield of purified crystals is very low. Where did my product go?

A: A low yield is most often a result of procedural errors.[17]

  • Excessive Solvent: The most common culprit is using too much solvent to dissolve the initial solid. A significant portion of your product will remain in the "mother liquor" after cooling.[17] You can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.

  • Washing Errors: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a substantial amount of your product.[7]

  • Premature Crystallization: If you performed a hot filtration, the solution may have cooled too much during the transfer, causing product to crystallize on the filter paper or in the funnel. To prevent this, use a small excess of hot solvent before filtering and keep your apparatus hot.[9][16]

Q: The recovered crystals are still colored. How do I remove the color?

A: Colored impurities can often be removed with activated charcoal.[6] Redissolve the impure crystals in the minimum amount of hot solvent, then add a very small quantity (e.g., the tip of a spatula) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with the cooling and crystallization steps as usual.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I just put my hot flask directly into the ice bath to speed things up?

A: This is strongly discouraged. Rapid cooling, or "crashing out," leads to the formation of very small crystals that can trap impurities within their lattice.[6][8] Slow, gradual cooling is essential for growing large, pure crystals and achieving effective purification.[6]

Q: How do I know when my crystals are fully dry?

A: The crystals should be a fine, free-flowing powder with no solvent smell. If the crystals are clumpy, they likely still contain solvent. You can gently press them with a spatula on the watch glass to break them up and increase the surface area for evaporation. For rigorous drying, a vacuum oven can be used.

Q: I have to use a mixed-solvent system. How do I do that?

A: For a mixed-solvent system (e.g., ethanol/water), you dissolve the compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble, like ethanol). Then, you add the hot "bad" solvent (the one in which it is less soluble, like water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[8][19]

Section 5: Safety Precautions

Handling barbituric acid and its derivatives, along with organic solvents, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[20][21]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating flammable organic solvents.[22] Avoid breathing in dust or vapors.[20]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20]

  • Storage: Store compounds in a cool, dry, well-ventilated place in tightly closed containers.[20]

  • Disposal: Dispose of all chemical waste, including solvents and surplus product, in accordance with your institution's approved waste disposal procedures.[20][21]

  • Fire Safety: Never heat flammable organic solvents with an open flame. Use a steam bath, water bath, or heating mantle.[16] Ensure fire extinguishers and safety showers are accessible.[20]

References

  • SDFine. (n.d.). BARBITURIC ACID MSDS. Retrieved from [Link]

  • Kato, Y., Watanabe, H., Maeyama, N., & Kide, K. (1979). Microcrystallization Method for Amobarbital and the Physicochemical Properties of the Products. Chemical and Pharmaceutical Bulletin, 27(2), 366-371. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Barbituric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Barbituric acid ≥99 %, extra pure. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 329-373. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Kim, J. H., et al. (2004). Method for manufacturing high purity barbituric acid by recrystallization. KR100387696B1. Google Patents.
  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • SWGDRUG.org. (1999). PHENOBARBITAL. Retrieved from [Link]

  • Semanticscholar.org. (n.d.). Solubility of straight-chain and branched alkyl barbiturates in straight-chain alcohols. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (1969). Barbituric acid derivatives and a process for preparation thereof. US3428640A. Google Patents.
  • Al-Juboori, S. A. A. (2018). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 9(7). Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Sadeghi, F., et al. (2015). Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note. Iranian Journal of Pharmaceutical Research, 14(3), 945–950. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Walker, J. J. (1967). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Pearson+. (2024). The effectiveness of a barbiturate as a sedative is related to it.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Pharmacy180. (n.d.). SAR of Barbiturates. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Dr. Nurse. (2013). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. Retrieved from [Link]

  • R Discovery. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Multicomponent Reactions with Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing multicomponent reactions (MCRs) involving barbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these versatile reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common challenges in MCRs. The causes can range from suboptimal reaction conditions to reactant instability.

Potential Causes and Solutions:

  • Suboptimal Catalyst Choice or Concentration: The catalyst is crucial for activating the substrates. An inappropriate catalyst or incorrect loading can stall the reaction.

    • Solution: Screen a variety of catalysts. For Knoevenagel-Michael type reactions, organocatalysts like L-proline (15-30 mol%) are often effective, especially in aqueous media.[1][2] For other transformations, bases like triethylamine or piperidine, or even acidic catalysts like p-toluenesulfonic acid, might be more suitable.[3][4] It's also worth exploring catalyst-free conditions, as some MCRs can proceed efficiently without one, simplifying purification.[5]

  • Incorrect Solvent System: The solvent plays a critical role in reactant solubility and reaction kinetics.

    • Solution: The choice of solvent can dramatically impact yield. While ethanol is a common choice, consider screening others like water, acetonitrile, or solvent-free conditions (heating the neat reactants).[6][7] Green solvents like water or ethanol/water mixtures have proven effective and offer environmental benefits.[1][7] A table summarizing solvent effects is provided below.

  • Inappropriate Reaction Temperature: Temperature affects reaction rates and can influence side product formation.

    • Solution: Many MCRs with barbituric acid proceed well at room temperature.[8][9] However, if the yield is low, gentle heating (e.g., 60-80 °C) can be beneficial.[10] Conversely, if side products are an issue, lowering the temperature might be necessary. Some reactions have been successfully performed under reflux conditions.[2][3]

  • Poor Reactant Quality or Stoichiometry: Impure starting materials or an incorrect molar ratio of reactants can significantly hinder the reaction.

    • Solution: Ensure the purity of your barbituric acid, aldehyde, and other components. Recrystallize or purify them if necessary. The stoichiometry should be carefully controlled, typically starting with a 1:1:1 ratio for a three-component reaction, though optimization may be required.

Problem 2: Formation of Multiple Products or Significant Side Products

The complexity of MCRs can sometimes lead to a mixture of products, making purification difficult and reducing the yield of the desired compound.

Potential Causes and Solutions:

  • Competing Reaction Pathways: The reactants may be able to combine in different ways, leading to various products.

    • Solution: The choice of catalyst can often direct the reaction down a specific pathway. For example, enantioselective catalysis can favor the formation of a single stereoisomer.[1] Adjusting the order of addition of reactants can also sometimes influence the outcome. The initial formation of an intermediate, like an alkylidene barbituric acid, is a key step in many of these reactions.[3]

  • Decomposition of Reactants or Products: Harsh reaction conditions (e.g., high temperature or very strong acids/bases) can lead to the degradation of starting materials or the final product.

    • Solution: Use milder reaction conditions. If heating, try to keep the temperature as low as possible while still achieving a reasonable reaction rate. If using a catalyst, opt for a milder one if possible. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to decomposition.[11][12]

  • Self-Condensation of Aldehydes: Some aldehydes, particularly those without alpha-hydrogens, can undergo self-condensation reactions.

    • Solution: This can sometimes be mitigated by slowly adding the aldehyde to the reaction mixture containing the other components and the catalyst.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Potential Causes and Solutions:

  • Unreacted Barbituric Acid: Barbituric acid has limited solubility in many organic solvents, which can complicate purification.[13]

    • Solution: A common and effective method to remove unreacted barbituric acid is to wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[13] Barbituric acid is acidic and will be deprotonated to form a water-soluble salt.

  • Product Insolubility or Crystallinity Issues: The desired product may crash out of the solution during the reaction or be difficult to recrystallize.

    • Solution: For products that precipitate during the reaction, simple filtration may be sufficient for purification.[1] If recrystallization is necessary, screen a variety of solvents or solvent mixtures to find the optimal conditions.

  • Chromatographic Challenges: Some highly polar products derived from barbituric acid can be difficult to purify by column chromatography.

    • Solution: If possible, try to achieve a catalyst- and chromatography-free synthesis by carefully optimizing the reaction conditions.[5] If chromatography is unavoidable, consider using a more polar mobile phase or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my multicomponent reaction with barbituric acid?

The optimal catalyst depends on the specific transformation you are trying to achieve. For the common synthesis of pyranopyrimidines or similar heterocycles via a Knoevenagel condensation followed by a Michael addition, simple organocatalysts like L-proline or bases such as piperidine or triethylamine are excellent starting points.[1][3] For enantioselective syntheses, chiral catalysts like Cinchona-based thioureas may be required.[1] It is always recommended to perform a small-scale screen of a few different types of catalysts (acidic, basic, organocatalyst) to identify the most promising candidate for your specific reaction.

Q2: What is the most suitable solvent for these reactions?

There is no single "best" solvent, as the optimal choice is highly dependent on the specific reactants. However, a trend towards "green" and user-friendly solvents has been observed.[1]

Solvent SystemAdvantagesCommon ApplicationsReferences
Water Environmentally friendly, inexpensive, can promote certain reactions through hydrophobic effects.Synthesis of chromano[2,3-d]pyrimidine-triones.[1]
Ethanol Good solvent for many organic reactants, relatively non-toxic, easily removed.Synthesis of various pyranopyrimidines and thiazole derivatives.[6][7]
Ethanol/Water Mixtures Combines the advantages of both solvents, tunable polarity.Synthesis of pyranopyrimidines.[7]
Acetonitrile Aprotic polar solvent, good for a wide range of organic reactions.Synthesis of 5-alkylated barbituric acids.[5]
Solvent-Free Environmentally friendly, can lead to faster reaction times and higher yields.Synthesis of pyranopyrimidines and naphthopyranopyrimidines.[7]

Q3: How can I effectively monitor the progress of my reaction?

Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is a powerful tool. It can help identify the desired product and any side products by their mass-to-charge ratio.[12][14]

  • Colorimetric Assays: For the detection of unreacted barbituric acid, a simple colorimetric spot test can be used, which produces a red-violet color in the presence of barbituric acid.[15]

Q4: What are some common N-substituted barbituric acid derivatives used in these reactions?

While barbituric acid itself is frequently used, N,N'-dimethylbarbituric acid is also a very common starting material. The methyl groups can improve solubility in organic solvents and prevent unwanted side reactions at the nitrogen atoms.[4][9]

Experimental Protocols & Visualizations

Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Product Yield check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_catalyst Screen Catalysts & Optimize Loading check_reactants->check_catalyst If no improvement success Improved Yield check_reactants->success If improved check_solvent Screen Solvents (Water, EtOH, Solvent-free) check_catalyst->check_solvent If no improvement check_catalyst->success If improved check_temp Optimize Temperature (Room Temp, Heat, Cool) check_solvent->check_temp If no improvement check_solvent->success If improved check_temp->success If improved

Caption: A decision tree for troubleshooting low yields in MCRs.

General Protocol for a Three-Component Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).[7]

    • Add the chosen solvent (e.g., 5 mL of ethanol/water 1:1) and the catalyst (e.g., L-proline, 0.2 mmol, 20 mol%).[2][7]

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to the desired temperature (e.g., 60 °C).

    • Monitor the reaction progress by TLC every 30 minutes until the starting materials are consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. To remove any unreacted barbituric acid, the crude product can be dissolved in an organic solvent like ethyl acetate and washed with saturated NaHCO3 solution.[13]

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the product by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

This guide provides a starting point for optimizing your multicomponent reactions with barbituric acid. Remember that each reaction is unique, and a systematic approach to troubleshooting and optimization is key to success.

References

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. (2019). MDPI. [Link]

  • Recent applications of barbituric acid in multicomponent reactions. (2016). RSC Advances. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health. [Link]

  • Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. (2002). DigitalCommons@UNO. [Link]

  • Barbituric Acid Utility in Multi-Component Reactions. (2011). ResearchGate. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (n.d.). ResearchGate. [Link]

  • Optimization studies of barbituric acid derivatives. (n.d.). ResearchGate. [Link]

  • PPL catalyzed four-component PASE synthesis of 5-monosubstituted barbiturates: Structure and pharmacological properties. (n.d.). PubMed. [Link]

  • Recent applications of barbituric acid in multicomponent reactions. (n.d.). RSC Publishing. [Link]

  • Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. (n.d.). ACS Publications. [Link]

  • Recent Applications of Barbituric Acid in Multicomponent Reactions. (2024). ResearchGate. [Link]

  • Multicomponent synthesis of new barbituric acid derivatives. (2022). ResearchGate. [Link]

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. (n.d.). National Institutes of Health. [Link]

  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. (2017). PubMed Central. [Link]

  • The Analysis of Barbiturate Drugs. (2025). Royal Society of Chemistry. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive. [Link]

  • Synthesis of 5-arylidene barbituric acid derivatives. (n.d.). ResearchGate. [Link]

  • Barbituric Acid Utility in Multi-Component Reactions. (2011). Scribd. [Link]

  • Catalyst- and chromatography-free multi-component domino synthesis of 5-alkyl barbituric acids at room temperature. (2024). Taylor & Francis Online. [Link]

  • How to remove unreacted barbituric acid from a reaction mixture?. (2016). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine-2,4,6-triol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrimidine-2,4,6-triol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility issues encountered with this compound. Here, you will find practical troubleshooting advice, in-depth frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound in organic solvents, ensuring the success of your experiments.

Understanding the Challenge: The Intrinsic Properties of this compound

This compound, more commonly known as barbituric acid, is a heterocyclic compound with a planar structure. Its poor solubility in many organic solvents stems from its ability to form strong intermolecular hydrogen bonds in the solid state, creating a stable crystal lattice that is difficult for solvent molecules to disrupt. Additionally, its tautomeric nature, existing in equilibrium between keto and enol forms, influences its polarity and interactions with solvents. The tri-keto form is predominant and its high polarity contributes to its limited solubility in non-polar organic solvents.

Troubleshooting Guide: Quick Solutions to Common Problems

This section provides direct answers to specific issues you might be facing in the lab.

Q1: I'm trying to dissolve this compound in a non-polar solvent like hexane or toluene for a reaction, but it's not dissolving at all. What should I do?

A1: Direct dissolution of this compound in non-polar solvents is highly unlikely due to the significant polarity mismatch. The strong hydrogen bonding network of this compound in its solid state requires a polar solvent to effectively solvate it. For reactions requiring a non-polar environment, consider synthesizing a more lipophilic derivative or using a phase-transfer catalyst.

Q2: My this compound is only sparingly soluble in methanol and ethanol. How can I increase its concentration in these solvents?

A2: To enhance solubility in protic solvents like methanol or ethanol, you can employ a co-solvent system. The addition of a small amount of a more polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly disrupt the crystal lattice of this compound and improve solvation. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for dissolution. Gentle heating and stirring can also aid this process.

Q3: I need to dissolve this compound in a reaction mixture that is sensitive to water. What are my options?

A3: In anhydrous conditions, the use of highly polar aprotic solvents is your best approach. Solvents like anhydrous DMSO or DMF are excellent choices for dissolving this compound. If your reaction is compatible with these solvents, they can be used as the primary solvent system. If not, you may need to explore the synthesis of a more soluble, non-polar derivative of this compound.

Q4: I've noticed that upon adding a basic reagent to my suspension of this compound in an organic solvent, it dissolves. Why does this happen?

A4: this compound is acidic (pKa ≈ 4.0) due to the active methylene protons and the enolizable keto groups.[1] In the presence of a base, it can be deprotonated to form a barbiturate salt. This salt is ionic and often exhibits significantly higher solubility in polar organic solvents compared to the neutral parent compound. This principle can be intentionally used to enhance solubility.

Frequently Asked Questions (FAQs)

This section delves deeper into the science behind the solubility of this compound and the methods to overcome its challenges.

Q1: What is the underlying reason for the poor solubility of this compound in most organic solvents?

A1: The poor solubility of this compound is primarily due to its strong intermolecular hydrogen bonding and high crystal lattice energy. In the solid state, the molecules are tightly packed and held together by a network of hydrogen bonds between the N-H and C=O groups.[2] Organic solvents, especially non-polar ones, cannot provide sufficient energy to overcome these strong interactions and effectively solvate the individual molecules. While it is moderately soluble in water (14.2 g/100 ml at 20 °C), it is almost insoluble in solvents like glacial acetic acid, acetone, acetonitrile, alcohols, chloroform, and toluene.[3]

Q2: How does the tautomerism of this compound affect its solubility?

A2: this compound exists in several tautomeric forms, with the tri-keto form being the most stable in the solid state and in aqueous solution.[2][4] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in this form facilitates the strong intermolecular hydrogen bonding mentioned earlier. The enol forms, while less stable, can influence the molecule's polarity and its ability to interact with different solvents. Understanding the tautomeric equilibrium is crucial for predicting and manipulating solubility.[5]

Q3: What are the most effective strategies for enhancing the solubility of this compound in organic solvents?

A3: Several strategies can be employed, often in combination:

  • Co-solvency: This involves using a mixture of solvents to achieve a desired polarity and solvating power. A small amount of a highly polar aprotic solvent like DMSO or DMF can act as a "bridge" to help dissolve this compound in a less polar solvent.[3]

  • pH Adjustment (Salt Formation): By adding a base, this compound can be converted to its more soluble salt form.[6][7] This is a very effective method for use in polar protic solvents.

  • Co-crystal Formation: Co-crystallization with a suitable co-former can disrupt the crystal packing of this compound and introduce new intermolecular interactions, leading to enhanced solubility.[8][9][10]

  • Prodrug Synthesis: Chemical modification of the this compound molecule to create a more soluble prodrug is a common strategy in drug development. This usually involves masking the polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active compound.

Q4: Are there any safety considerations when using solvents like DMSO or DMF?

A4: Yes, both DMSO and DMF are powerful solvents and require careful handling. They are readily absorbed through the skin and can carry dissolved substances with them. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each solvent before use.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
Water14.2 g/100 mL (20 °C)[3]
EthanolSparingly soluble[1]
Diethyl EtherSoluble[1]
AcetoneInsoluble[3]
ChloroformInsoluble[3]
TolueneInsoluble[3]
Aqueous Formaldehyde (37%)Good solubility[3]
Concentrated Formic AcidGood solubility[3]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Solubility Enhancement using a Co-solvent System (DMSO/Methanol)

This protocol describes how to use Dimethyl Sulfoxide (DMSO) as a co-solvent to increase the solubility of this compound in methanol.

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Initial Attempt: In a volumetric flask, attempt to dissolve the desired amount of this compound in the required volume of methanol by stirring at room temperature for 15-20 minutes.

  • Co-solvent Addition: If the compound does not fully dissolve, add anhydrous DMSO dropwise while continuously stirring. Start with 1% (v/v) of the total final volume.

  • Observation and Incremental Addition: Observe for dissolution. If the solid persists, continue adding DMSO in 1-2% increments, allowing for adequate mixing time (5-10 minutes) between additions.

  • Gentle Heating (Optional): If necessary, gently warm the solution to 30-40°C while stirring to aid dissolution. Be cautious not to exceed the boiling point of methanol.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add methanol to reach the final desired volume.

  • Documentation: Record the final percentage of DMSO required for complete dissolution. This will be your optimized co-solvent system for this concentration.

Co_Solvent_Workflow start Start: Undissolved This compound in Methanol add_dmso Add DMSO (1% v/v increments) start->add_dmso stir Stir at RT (5-10 min) add_dmso->stir check_dissolution Completely Dissolved? stir->check_dissolution heat Gentle Heating (30-40°C) check_dissolution->heat No end End: Solubilized Solution check_dissolution->end Yes heat->add_dmso

Caption: Workflow for enhancing solubility with a co-solvent.

Protocol 2: pH-Mediated Solubilization via Salt Formation

This protocol details the process of increasing the solubility of this compound in a polar protic solvent (e.g., ethanol) by forming a soluble salt with a base.

Materials:

  • This compound

  • Ethanol (or other suitable polar protic solvent)

  • A suitable base (e.g., 1 M Sodium Hydroxide in ethanol, Triethylamine)

  • pH indicator strips or a pH meter calibrated for organic solvents

  • Stirring plate and stir bar

Procedure:

  • Suspension Preparation: Suspend the desired amount of this compound in the chosen organic solvent.

  • Base Addition: While stirring, add the basic solution dropwise to the suspension.

  • Monitoring pH and Dissolution: Monitor the pH of the solution. As the base is added, the this compound will deprotonate to form the corresponding salt, which should then dissolve. Continue adding the base until all the solid has dissolved.

  • Final pH: Note the final pH at which complete dissolution occurs. This will be the minimum pH required for solubilization at that concentration.

  • Caution: Be aware that the resulting solution will be basic. Ensure this is compatible with your intended downstream application. If a neutral pH is required, this method may not be suitable, or a subsequent neutralization step would be necessary, which would likely cause precipitation.

Salt_Formation_Workflow cluster_0 pH Adjustment for Solubilization A Suspend this compound in organic solvent B Add base dropwise (e.g., NaOH in Ethanol) A->B C Monitor pH and observe dissolution B->C D Is the solid fully dissolved? C->D D->B No E Record final pH and use the solution D->E Yes

Caption: Workflow for pH-mediated salt formation to enhance solubility.

Protocol 3: Co-crystal Formation for Enhanced Solubility

This protocol provides a general guideline for preparing co-crystals of this compound to improve its solubility. Co-former selection is critical and may require screening. Urea is a potential co-former due to its complementary hydrogen bonding sites.

Materials:

  • This compound

  • Co-former (e.g., Urea)

  • Suitable solvent for both compounds (e.g., ethanol/water mixture)

  • Crystallization dish

  • Stirring plate and stir bar

  • Heating plate

Procedure:

  • Stoichiometric Measurement: Accurately weigh equimolar amounts of this compound and the chosen co-former.

  • Dissolution: In a beaker, dissolve both compounds in a minimal amount of a suitable solvent or solvent mixture with gentle heating and stirring. The goal is to create a clear, saturated solution.

  • Slow Evaporation: Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over time (hours to days), co-crystals should form.

  • Isolation and Characterization: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Characterize the resulting solids using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.[9]

  • Solubility Testing: Test the solubility of the co-crystals in the target organic solvent and compare it to the solubility of the parent this compound.

CoCrystal_Workflow cluster_1 Co-Crystal Formation Workflow start Weigh equimolar amounts of This compound and Co-former dissolve Dissolve in minimal hot solvent start->dissolve evaporate Slow solvent evaporation dissolve->evaporate crystallize Co-crystals form evaporate->crystallize isolate Isolate and dry crystals crystallize->isolate characterize Characterize (PXRD, DSC) isolate->characterize test Test solubility characterize->test end Enhanced Solubility test->end

Caption: General workflow for co-crystal formation.

References

  • Barbituric acid. Sciencemadness Wiki. Available at: [Link]

  • From molecular crystals to salt co-crystals of barbituric acid via the carbonate ion and an improvement of the solid state properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. ACS Omega - ACS Publications. Available at: [Link]

  • Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. PubMed. Available at: [Link]

  • barbituric acid. Chemister.ru. Available at: [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology. Available at: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available at: [Link]

  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. ScienceDirect. Available at: [Link]

  • A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Indian Academy of Sciences. Available at: [Link]

  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications. Available at: [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Available at: [Link]

  • Barbituric acid. Organic Syntheses Procedure. Available at: [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Available at: [Link]

  • Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Barbituric acid, 5-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Barbituric acid. Wikipedia. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. Available at: [Link]

  • Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • BARBITURIC ACID FOR SYNTHESIS. RXSOL GROUP. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. CordenPharma. Available at: [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. IJSDR. Available at: [Link]

  • How to remove unreacted barbituric acid from a reaction mixture?. ResearchGate. Available at: [Link]

  • To prepare barbituric acid from urea and diethyl malonate.. CUTM Courseware. Available at: [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

Sources

Preventing the formation of dialkylated barbiturate side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of barbiturates. Our goal is to provide in-depth, experience-based solutions to common problems, particularly the formation of undesired N,N'-dialkylated side products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry of barbiturate alkylation.

Q1: What is the general mechanism of barbiturate N-alkylation?

The N-alkylation of a barbiturate is a nucleophilic substitution reaction. The process begins with the deprotonation of one of the nitrogen atoms (N-H) on the barbiturate ring by a suitable base. This generates a resonance-stabilized anion, which then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) to form a new N-C bond.[1][2]

The key mechanistic steps are:

  • Deprotonation: The N-H protons of the barbiturate ring are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.[3] A base removes a proton to form an ambident nucleophile, the barbiturate anion.

  • Nucleophilic Attack: The anionic nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., R-X), displacing the leaving group (X⁻).

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Mono-alkylation) Barbiturate Barbiturate (R'-NH) Anion Barbiturate Anion (R'-N⁻) Barbiturate->Anion B: Protonated_Base Protonated Base (BH⁺) Barbiturate->Protonated_Base H⁺ transfer Base Base (B:) Anion_2 Barbiturate Anion (R'-N⁻) Anion->Anion_2 Proceeds to Alkylation Alkyl_Halide Alkyl Halide (R-X) Leaving_Group Leaving Group (X⁻) Mono_Product N-Mono-alkylated Product Anion_2->Mono_Product + R-X Anion_2->Leaving_Group displaces X⁻

Caption: General mechanism of barbiturate N-alkylation.

Q2: Why does dialkylation occur as a problematic side reaction?

Dialkylation occurs because the product of the first alkylation, the N-mono-alkylated barbiturate, still possesses a second acidic N-H proton. This proton can also be removed by the base present in the reaction mixture, creating a new anion. This new anion can then react with another molecule of the alkylating agent to form the N,N'-dialkylated side product.[4]

The mono-alkylated product is often more nucleophilic than the starting barbiturate, which can sometimes lead to a faster second alkylation, exacerbating the problem. This competition between the starting material and the mono-alkylated product for the alkylating agent is the primary cause of product mixture issues.

Q3: What are the key experimental factors that influence the mono- vs. dialkylation ratio?

Several factors critically determine the selectivity of the reaction. Controlling these is essential to favor the desired mono-alkylated product:

  • Stoichiometry: The molar ratio of the base and the alkylating agent relative to the barbiturate is paramount. Using a stoichiometric excess of either can significantly promote dialkylation.

  • Base Strength: The pKa of the base relative to the pKa of the first and second N-H protons of the barbiturate is crucial. A base that is too strong can deprotonate both the starting material and the mono-alkylated product indiscriminately.

  • Reaction Temperature: Higher temperatures often provide enough energy to overcome the activation barrier for the second alkylation, leading to more dialkylated product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the anionic intermediates, thereby affecting reaction rates and selectivity.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodides are more reactive than bromides or chlorides) can impact selectivity.

Troubleshooting Guide: Suppressing Dialkylation

This section provides direct answers and protocols for specific issues encountered during synthesis.

Problem: My reaction yields a high percentage of the N,N'-dialkylated product. How can I suppress this?

This is the most common issue in barbiturate alkylation. The formation of a significant amount of dialkylated product points to reaction conditions that do not sufficiently differentiate between the first and second deprotonation/alkylation events.

Root Cause Analysis & Solutions:

  • Excess Base or Alkylating Agent: Using more than one equivalent of base or alkylating agent is a primary driver of dialkylation. The excess reagents will inevitably react with the mono-alkylated intermediate.

    • Corrective Protocol:

      • Precise Stoichiometry: Carefully measure and use no more than 1.0 equivalent of the barbiturate starting material, 1.0 equivalent of the base, and 1.0 equivalent of the alkylating agent.

      • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated barbiturate at a low temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant initial anion.

  • Inappropriate Base Strength: A very strong base (e.g., sodium hydride, n-butyllithium) can rapidly deprotonate both N-H protons, leading to a mixture of products. Barbituric acid has a pKa of about 4.0 for the C5 protons, but the N-H protons are less acidic.[5][6][7] A milder base is often preferred for selective mono-N-alkylation.

    • Solution: Switch to a weaker base. Carbonate bases are often an excellent choice.

BaseTypical SolventTemperature (°C)Selectivity for Mono-alkylationNotes
Sodium Hydride (NaH) DMF, THF0 to 25Low to ModerateHighly reactive; often leads to dialkylation if stoichiometry is not precisely controlled.
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile25 to 60Good to ExcellentA milder, heterogeneous base that provides good control and is a preferred starting point for optimization.
Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile25 to 50ExcellentOften provides superior selectivity due to the "cesium effect," which can favor mono-alkylation.[8][9]
Sodium Ethoxide (NaOEt) EthanolRefluxVariableA classic choice, but can promote dialkylation, especially with reactive alkylating agents.[10][11]

Recommended Starting Protocol for Selective Mono-N-Alkylation:

  • To a stirred suspension of the 5,5-disubstituted barbituric acid (1.0 eq) and potassium carbonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon consumption of the starting material (or when the reaction stalls), quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the mono-alkylated product from any starting material and dialkylated side product.

Problem: My reaction is slow and incomplete. Forcing conditions (e.g., high heat) leads to side products. What should I do?

A sluggish reaction indicates either insufficient reactivity of the nucleophile or the electrophile, or poor solubility. Simply increasing the temperature is a blunt tool that often accelerates the undesired dialkylation reaction more than the desired mono-alkylation.

G Start Reaction is Slow or Stalled Check_Reactivity Assess Reagent Reactivity Start->Check_Reactivity Check_Solubility Assess Solubility Start->Check_Solubility Increase_Reactivity Increase Reactivity of Alkylating Agent Check_Reactivity->Increase_Reactivity Use_Catalyst Add Phase Transfer or Iodide Catalyst Check_Reactivity->Use_Catalyst Change_Solvent Change Solvent System Check_Solubility->Change_Solvent Iodide Solution: Switch from R-Cl/R-Br to R-I Increase_Reactivity->Iodide Solvent_DMF Solution: Use Polar Aprotic Solvent (DMF, DMSO) Change_Solvent->Solvent_DMF Catalyst_TBAI Solution: Add catalytic NaI or TBAI Use_Catalyst->Catalyst_TBAI Result_Improved Improved Reaction Rate Iodide->Result_Improved Solvent_DMF->Result_Improved Catalyst_TBAI->Result_Improved

Caption: Troubleshooting workflow for slow alkylation reactions.

Solutions:

  • Enhance Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide, the reaction may be slow.

    • Action: Switch to the corresponding alkyl iodide. If the alkyl iodide is not available or unstable, you can use an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to a reaction involving an alkyl chloride or bromide. This generates the more reactive alkyl iodide in the reaction mixture.

  • Improve Solubility: If the barbiturate salt is not sufficiently soluble in the chosen solvent, the reaction will be slow.

    • Action: Ensure you are using a polar aprotic solvent like DMF or DMSO, which are excellent for dissolving polar organic molecules and their salts.

Problem: Are there alternative synthetic strategies to obtain N-mono-alkylated barbiturates cleanly?

Yes. When direct alkylation proves difficult to control, alternative methods can provide the desired product with high selectivity. One common strategy involves a condensation reaction rather than a post-synthesis alkylation.

  • Alternative Route: Condensation with an N-Alkylurea: Instead of alkylating a pre-formed barbiturate ring, you can build the ring with the alkyl group already in place. This involves the condensation of a 5,5-disubstituted malonic ester with an N-mono-alkylated urea in the presence of a strong base like sodium ethoxide.[1][10] This method completely avoids the possibility of dialkylation.

G Malonic_Ester 5,5-Disubstituted Malonic Ester Product N-Mono-alkylated Barbiturate Malonic_Ester->Product Condensation Alkyl_Urea N-Mono-alkyl Urea Alkyl_Urea->Product Base Base (e.g., NaOEt) Base->Product Catalyzes

Caption: Alternative synthesis via condensation.

This approach is particularly useful when the desired alkyl group is simple and the corresponding N-alkylurea is commercially available or easily synthesized.

References

  • N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships. Arzneimittelforschung. Available at: [Link]

  • Barbituric acid and Barbiturates. Chemistry Education. Available at: [Link]

  • Barbituric acid - Wikipedia. Wikipedia. Available at: [Link]

  • Chemistry Matters—Barbiturates. LibreTexts Chemistry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • and 5,5-alkyl-substituted barbituric acids. Canadian Science Publishing. Available at: [Link]

  • Barbiturates - Structure, Properties, uses, Assay, Synthesis, Dose, Storage. Pharmacy 180. Available at: [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Available at: [Link]

  • The pKa of barbituric acid is 4.01. What is the... Chegg.com. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

  • The N-alkylation of some barbiturates and other acidic drugs. CSIRO Publishing. Available at: [Link]

  • Synthesis of Conjugates for a Barbiturate Screening Assay. Bioconjugate Chemistry. Available at: [Link]

Sources

Technical Support Center: Addressing Steric Hindrance in Reactions of Pyrimidine-2,4,6-triol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Pyrimidine-2,4,6-triol (also known as barbituric acid) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic endeavors. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding steric hindrance in the context of this compound and its derivatives.

Q1: What is steric hindrance and why is it a significant issue with this compound derivatives?

A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of this compound derivatives, bulky substituents on the pyrimidine ring or on the reacting partner can physically block the approach of reagents to the reactive sites. This is particularly relevant at the C-5 position, which is an active methylene group, and at the nitrogen atoms for N-alkylation reactions.[1][2] The planarity of the pyrimidine ring, combined with the presence of multiple carbonyl groups, creates a crowded environment that can be exacerbated by the introduction of large functional groups.[3]

Q2: Which reactions of this compound are most commonly affected by steric hindrance?

A2: Several key reactions are susceptible to steric effects:

  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene group at C-5 with aldehydes or ketones.[4][5] Bulky substituents on either the pyrimidine ring or the carbonyl compound can significantly impede the reaction.

  • N-Alkylation/N-Arylation: Introducing alkyl or aryl groups onto the nitrogen atoms of the pyrimidine ring can be challenging if either the electrophile or the pyrimidine derivative itself is sterically demanding.[1]

  • Michael Addition: The addition of nucleophiles to 5-alkenylidene barbiturates can be hindered by substituents around the double bond or on the nucleophile.

  • Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura coupling, where a pyrimidine boronic acid derivative might be used, bulky groups near the boron atom or the coupling partner can lead to low yields.[6]

Q3: How can I quickly assess if steric hindrance is the primary cause of my failed reaction?

A3: A good starting point is to run a control experiment with a less sterically hindered analog of your substrate or reagent. For example, if you are attempting a Knoevenagel condensation with a bulky aldehyde, try the same reaction with a smaller aldehyde like formaldehyde or acetaldehyde under the same conditions. If the reaction with the smaller aldehyde proceeds smoothly, it is a strong indication that steric hindrance is a key factor in the original reaction's failure. Additionally, molecular modeling can provide insights into the spatial arrangement of your molecules and potential steric clashes.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental problems, presented in a question-and-answer format.

Scenario 1: Low to No Yield in Knoevenagel Condensation
Q: I am attempting a Knoevenagel condensation between a 1,3-disubstituted barbituric acid and a sterically bulky aromatic aldehyde, but I am observing very low conversion even after prolonged reaction times. What are my options?

A: This is a classic case of steric hindrance at the C-5 position. The bulky substituents on the nitrogens and the aromatic aldehyde are likely preventing the necessary bond formation. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Solvent Optimization:

  • Rationale: The choice of catalyst and solvent can dramatically influence the reaction rate by altering the reactivity of the substrates and stabilizing the transition state.

  • Troubleshooting Steps:

    • Switch to a stronger base: If you are using a mild base like piperidine or pyridine, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate.

    • Employ a Lewis acid catalyst: In some cases, a Lewis acid can activate the aldehyde, making it more susceptible to nucleophilic attack.

    • Solvent polarity: Vary the solvent. While polar aprotic solvents like DMF or DMSO are common, sometimes less polar solvents like toluene can be effective, especially with microwave heating.

    • Microwave Irradiation: Microwave-assisted synthesis can often overcome activation energy barriers in sterically hindered reactions by providing rapid and uniform heating.[7]

2. Modifying Reaction Conditions:

  • Rationale: Increasing the kinetic energy of the system can help overcome the steric barrier.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature. Be mindful of potential side reactions or decomposition of your starting materials.

    • High-Pressure Conditions: In some extreme cases, applying high pressure can favor the formation of the more compact transition state, thereby accelerating the reaction.

3. Structural Modification of Reactants:

  • Rationale: If reaction conditions optimization fails, modifying the reactants to reduce steric bulk might be necessary.

  • Troubleshooting Steps:

    • Use a less hindered aldehyde: If your synthetic route allows, consider using a less substituted aldehyde.

    • Protecting groups: If the steric hindrance is coming from substituents on the barbituric acid, consider if these can be replaced with smaller protecting groups that can be removed later in the synthesis.[8]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol provides a starting point for optimizing a sterically hindered Knoevenagel condensation.

Parameter Recommended Starting Condition Notes
Reactants 1,3-Disubstituted Barbituric Acid (1.0 eq), Bulky Aldehyde (1.1 eq)
Catalyst DBU (0.2 eq)Can be screened against other bases.
Solvent Toluene or DMF
Microwave Power 100-300 WAdjust to maintain the target temperature.
Temperature 120-150 °CMonitor for decomposition.
Reaction Time 15-60 minMonitor by TLC or LC-MS.
Scenario 2: Failed N-Alkylation of a 5,5-Disubstituted Barbituric Acid
Q: I am trying to perform a dialkylation on the nitrogen atoms of a 5,5-disubstituted barbituric acid using a bulky alkyl halide, but the reaction is stalling after mono-alkylation, or not proceeding at all. How can I drive the reaction to completion?

A: The nucleophilicity of the second nitrogen is significantly reduced after the first alkylation due to steric hindrance from the newly introduced alkyl group and the substituents at the C-5 position.

1. Choice of Base and Electrophile:

  • Rationale: A strong, non-nucleophilic base is crucial to deprotonate the N-H bond without competing in the alkylation. The nature of the leaving group on the electrophile is also critical.

  • Troubleshooting Steps:

    • Stronger Base: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.

    • More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or a triflate, which have better leaving groups.

2. Solvent and Temperature:

  • Rationale: The solvent must be able to dissolve the deprotonated barbiturate and should not react with the strong base. Higher temperatures can provide the necessary energy to overcome the steric barrier.

  • Troubleshooting Steps:

    • Anhydrous Polar Aprotic Solvents: Use anhydrous DMF or DMSO to ensure the base is not quenched and to facilitate the SN2 reaction.

    • Elevated Temperatures: Gradually increase the reaction temperature, but monitor for potential elimination side reactions with the alkyl halide.

3. Alternative Alkylation Strategies:

  • Rationale: If direct alkylation is not feasible, alternative synthetic routes may be necessary.

  • Troubleshooting Steps:

    • Mitsunobu Reaction: This reaction can be effective for introducing bulky groups under milder conditions, although it requires an alcohol instead of an alkyl halide.

    • Protecting Group Strategy: It might be more efficient to introduce the N-substituents before creating the C-5 disubstitution.

Workflow for Troubleshooting Failed N-Alkylation

Caption: Decision tree for troubleshooting N-alkylation reactions.

Section 3: Advanced Strategies and Methodologies

For particularly challenging cases, more advanced synthetic strategies may be required.

Utilizing Protecting Groups

A well-thought-out protecting group strategy can be instrumental in circumventing steric hindrance.[8] For instance, if a bulky group is required at a specific nitrogen, it might be advantageous to introduce it early in the synthesis before other sterically demanding groups are installed. Common protecting groups for the nitrogen atoms in pyrimidines include Boc and benzyl groups, which can be removed under specific conditions.

Catalyst Design for Sterically Hindered Cross-Coupling

In cross-coupling reactions involving pyrimidine derivatives, the choice of ligand for the metal catalyst is paramount.[6] For sterically hindered substrates, bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), are often effective. These ligands promote the formation of a highly reactive, coordinatively unsaturated metal center that can more readily undergo oxidative addition and reductive elimination.[6]

Diagram of Catalyst-Ligand Interaction

Catalyst_Ligand Pd Pd(0) ActiveCatalyst Active Catalyst [Pd(0)L2] Pd->ActiveCatalyst Ligand1 Bulky Ligand Ligand1->ActiveCatalyst Ligand2 Bulky Ligand Ligand2->ActiveCatalyst Substrate Sterically Hindered Substrate ActiveCatalyst->Substrate Facilitates Reaction Product Product Substrate->Product

Caption: Role of bulky ligands in activating the catalyst.

By systematically applying the principles and protocols outlined in this guide, researchers can develop robust strategies to overcome the challenges posed by steric hindrance in the synthesis of this compound derivatives, ultimately accelerating their research and development efforts.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between barbituric acid (barb) and vanillin... Retrieved from [Link]

  • Walker, J. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • SciELO. (2023). Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • JETIR. (n.d.). By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. Retrieved from [Link]

  • MDPI. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Retrieved from [Link]

  • Imanzadeh, G., et al. (n.d.). Solvent-free c-Alkylation of barbituric acid in the Nanocrystalline mordenite media. Retrieved from [Link]

  • IJSDR. (n.d.). Synthesis and Characterization of some Barbituric acid Derivatives. Retrieved from [Link]

  • Geacintov, N. E., & Broyde, S. (2017). Repair-Resistant DNA Lesions. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Effects of Pre-Organization, Rigidity, and Steric Interactions in Synthetic Barbiturate Receptors. Retrieved from [Link]

  • NIH. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Biomedicine and Chemical Sciences. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Retrieved from [Link]

  • Fahad, A. S. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. Retrieved from [Link]

  • NIH. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS. Retrieved from [Link]

  • PubMed. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Retrieved from [Link]

  • PubMed Central. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Bioactivity of Novel Pyrimidine-2,4,6-triol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Among these, Pyrimidine-2,4,6-triol, also known as barbituric acid, and its derivatives have emerged as a versatile class of compounds with significant potential in drug discovery.[5][6][7] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[5][6][8] This guide provides a comprehensive framework for validating the bioactivity of novel this compound derivatives, offering a comparative analysis against established alternatives and detailing the essential experimental protocols.

The Therapeutic Promise of this compound Derivatives

This compound serves as a privileged structure, a molecular framework that is recurrently found in bioactive compounds.[9] The versatility of this scaffold lies in the ease of substitution at its C-5 position, allowing for the generation of a diverse library of derivatives with distinct pharmacological profiles.[5] The biological activity of these derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain derivatives have shown potent anticancer activity by inhibiting protein kinases crucial for cell growth and proliferation.[10] Others have exhibited antimicrobial properties against a range of bacterial and fungal strains.[7][11][12]

Experimental Roadmap for Bioactivity Validation

A systematic and rigorous approach is paramount to validating the bioactivity of novel this compound derivatives. The following experimental workflow outlines the key stages, from initial synthesis to in-depth mechanistic studies.

Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action (MOA) Studies cluster_3 Comparative Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Assays (MTT, SRB) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays Anticancer->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis Antimicrobial->Pathway_Analysis Molecular_Docking Molecular Docking Studies Enzyme_Inhibition->Molecular_Docking Pathway_Analysis->Molecular_Docking Comparison Comparison with Standard Drugs Molecular_Docking->Comparison

Caption: A streamlined workflow for validating the bioactivity of novel compounds.

Synthesis and Structural Elucidation

The journey begins with the synthesis of novel this compound derivatives. A common and efficient method is the Knoevenagel condensation, which involves the reaction of barbituric acid with various aldehydes.[5][13] Microwave-assisted synthesis has also gained traction due to its ability to significantly reduce reaction times and improve yields.[7]

Step-by-Step Synthesis Protocol (Knoevenagel Condensation):

  • Dissolution: Dissolve equimolar amounts of barbituric acid and the desired aromatic aldehyde in a suitable solvent, such as ethanol or glacial acetic acid.

  • Catalysis: Add a catalytic amount of a base, like piperidine or pyridine, to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified duration, typically ranging from 2 to 8 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent to remove impurities, and purify it further by recrystallization.

Following synthesis, it is crucial to confirm the chemical structures of the novel derivatives using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13]

In Vitro Bioactivity Screening

The next phase involves screening the synthesized compounds for their potential biological activities. The choice of assays will depend on the intended therapeutic application.

The antiproliferative effects of the derivatives against various cancer cell lines can be evaluated using standard cytotoxicity assays.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Table 1: Hypothetical Anticancer Activity of Novel this compound Derivatives

CompoundTarget Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Derivative AMCF-7 (Breast Cancer)8.51.2
Derivative BA549 (Lung Cancer)12.32.5
Derivative CHepG2 (Liver Cancer)6.80.9

The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are key parameters to determine.[12][15][16]

Broth Microdilution Method for MIC Determination:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

To determine the MBC/MFC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.[12]

Table 2: Hypothetical Antimicrobial Activity of Novel this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Standard Drug MIC (µg/mL)
Derivative DS. aureus (Gram-positive)16Ciprofloxacin (2)
Derivative EE. coli (Gram-negative)32Ciprofloxacin (4)
Derivative FC. albicans (Fungus)8Fluconazole (1)

The antioxidant capacity of the derivatives can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.

DPPH Radical Scavenging Assay:

  • Reaction Mixture: Mix a solution of the test compound at different concentrations with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[17][18][19]

ABTS Radical Cation Decolorization Assay:

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add the test compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the reduction in absorbance at 734 nm after a specific incubation period.

  • Calculation: Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).[17][20][21]

Table 3: Hypothetical Antioxidant Activity of Novel this compound Derivatives

CompoundDPPH IC50 (µM)ABTS (TEAC value)
Derivative G25.41.8
Derivative H18.92.3
Ascorbic Acid (Standard)15.21.0

Delving Deeper: Mechanism of Action Studies

Identifying the bioactivity of novel compounds is only the first step. Understanding their mechanism of action (MOA) is crucial for further drug development.[22][23]

Mechanism of Action cluster_0 Anticancer MOA cluster_1 Antimicrobial MOA Compound_A Pyrimidine Derivative EGFR EGFR Compound_A->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Compound_B Pyrimidine Derivative DNA_Gyrase DNA Gyrase Compound_B->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication

Caption: Hypothetical signaling pathway inhibition by pyrimidine derivatives.

Enzyme Inhibition Assays

Many bioactive compounds exert their effects by inhibiting specific enzymes. For instance, if a this compound derivative shows anticancer activity, it could be targeting key kinases in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or mTOR.[2][10] Enzyme inhibition assays can be performed using commercially available kits or by developing specific in-house assays.

Signaling Pathway Analysis

To understand the broader cellular effects of the compounds, techniques like Western blotting can be employed to investigate their impact on key signaling pathways.[24][25] For example, a decrease in the phosphorylation of proteins like Akt and mTOR in cancer cells treated with a novel derivative would suggest its involvement in the PI3K/Akt/mTOR pathway.

Molecular Docking

Computational methods like molecular docking can provide valuable insights into the potential binding modes of the novel derivatives with their target proteins.[11] This can help in understanding the structure-activity relationship and in designing more potent analogs.

Comparative Analysis: Benchmarking Against the Gold Standard

A critical aspect of validating novel compounds is to compare their performance against existing drugs or well-established compounds in the field. This provides a clear perspective on the potential advantages of the new derivatives. For instance, the anticancer activity of a novel this compound derivative should be compared with standard chemotherapeutic agents like 5-Fluorouracil, which is itself a pyrimidine analog.[26][27] Similarly, for antimicrobial activity, comparisons should be made with clinically relevant antibiotics.[3][28]

Conclusion: A Path Forward

The validation of the bioactivity of novel this compound derivatives is a multi-faceted process that requires a combination of synthetic chemistry, in vitro biological assays, and mechanistic studies. By following a systematic and comparative approach, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The versatility of the pyrimidine scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will continue to be a rich source of new therapeutic agents.[29][30][31]

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Discovery Molecules. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Determining the mode of action of bioactive compounds. (2012). PubMed. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

  • Mechanisms of action of food bioactive compounds based on network pharmacology. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. [Link]

  • New Barbiturate Derivatives as Biological Active Agents. (2024). ResearchGate. [Link]

  • Synthesis and biological activity of novel barbituric and thiobarbituric acid derivatives against non-alcoholic fatty liver disease. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). R Discovery. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. (2017). ARC Journals. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). National Center for Biotechnology Information. [Link]

  • Bioactive Molecules and Their Mechanisms of Action. (2020). National Center for Biotechnology Information. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2021). MDPI. [Link]

  • Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. (2016). National Center for Biotechnology Information. [Link]

  • Pyrimidine Analogs. (2001). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). SpringerLink. [Link]

  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Altai State University. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

  • Antioxidant activity measured by DPPH, ABTS, FRAP, β-carotene bleaching assays, and XOI activity of rice leaf EO in terms of IC 50 values. ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Assiut University. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Some potentially active pyrimidine analogues. (2022). ResearchGate. [Link]

Sources

A Comparative Guide to Pyrimidine-2,4,6-triol Based MMP Inhibitors and Batimastat: Efficacy, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the pursuit of highly effective and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, have long been implicated in a myriad of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This has rendered them attractive targets for therapeutic intervention. Batimastat (BB-94), a first-generation, broad-spectrum MMP inhibitor, paved the way for our understanding of the therapeutic potential of MMP inhibition. However, its clinical development was hampered by a lack of oral bioavailability and significant side effects. This has spurred the development of novel classes of MMP inhibitors with improved pharmacological profiles. Among these, the pyrimidine-2,4,6-triol based inhibitors have emerged as a promising alternative, demonstrating enhanced selectivity and efficacy in preclinical models.

This guide provides a comprehensive comparison of the efficacy of this compound based MMP inhibitors and batimastat, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their inhibitory profiles through experimental data, and explore the implications of their differing selectivity.

The Evolving Landscape of MMP Inhibition: From Broad-Spectrum to Selective Targeting

MMPs are crucial for the degradation of extracellular matrix (ECM) components, a process vital for normal tissue development and repair. However, their dysregulation is a hallmark of numerous diseases. The initial strategy in MMP inhibitor development focused on broad-spectrum inhibition, aiming to block the activity of multiple MMPs simultaneously. Batimastat, a hydroxamate-based peptidomimetic, exemplifies this approach. While potent, its lack of selectivity led to off-target effects and the emergence of dose-limiting toxicities, most notably musculoskeletal syndrome[1]. This highlighted the critical need for inhibitors with greater specificity for individual MMPs or a select subset implicated in a particular pathology.

The pyrimidine-2,4,6-trione scaffold represents a significant advancement in the quest for selectivity. These non-hydroxamate inhibitors utilize the pyrimidine-trione moiety as a novel zinc-chelating group[2][3]. Through rational drug design and combinatorial chemistry, substituents at the 5-position of the pyrimidine-trione core have been optimized to achieve high affinity and selectivity for specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and membrane type 1-MMP (MT1-MMP), which are strongly associated with tumor progression and invasion[4][5].

Mechanism of Action: A Tale of Two Zinc Binders

The inhibitory activity of both batimastat and this compound based inhibitors hinges on their ability to chelate the catalytic zinc ion within the active site of MMPs. However, their binding modes and the resulting selectivity profiles differ significantly.

Batimastat: As a hydroxamate-based inhibitor, batimastat mimics the peptide substrate of MMPs. The hydroxamic acid moiety forms a strong bidentate coordination with the active site zinc ion, effectively blocking its catalytic activity[6]. Its broad-spectrum activity arises from the conserved nature of the active site across many MMP family members.

This compound based inhibitors: This class of inhibitors presents a distinct binding mechanism. The pyrimidine-2,4,6-trione core acts as the zinc-binding pharmacophore[2][3]. X-ray crystallography studies have revealed that the substituents at the C5 position of the pyrimidine-trione ring extend into the S1' and S2' specificity pockets of the MMP active site[7]. The precise nature of these substituents dictates the inhibitor's affinity and selectivity for different MMPs. This modularity allows for the fine-tuning of the inhibitor's profile to target specific MMPs, a significant advantage over the broad-spectrum approach of batimastat[4][5].

cluster_MMP MMP Active Site cluster_inhibitors Inhibitor Binding S1_pocket S1' Pocket Catalytic_Zinc Catalytic Zn²⁺ S2_pocket S2' Pocket Batimastat Batimastat (Hydroxamate) Batimastat->Catalytic_Zinc Broad-Spectrum Chelation Pyrimidine_Trione This compound (Zinc-Binding Core) Pyrimidine_Trione->Catalytic_Zinc Selective Chelation R_groups R Groups (Determine Selectivity) R_groups->S1_pocket R_groups->S2_pocket FRET_Substrate_Intact Intact FRET Substrate (Low Fluorescence) MMP Active MMP FRET_Substrate_Intact->MMP Cleavage FRET_Substrate_Cleaved Cleaved Substrate (High Fluorescence) MMP->FRET_Substrate_Cleaved Inhibitor MMP Inhibitor Inhibitor->MMP Inhibition

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Pyrimidine-2,4,6-triol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the tautomeric forms of pyrimidine-2,4,6-triol (barbituric acid). It synthesizes theoretical calculations with proven experimental methodologies to offer a comprehensive framework for structural elucidation, critical for understanding its physicochemical properties and biological activity.

Introduction: The Dynamic Nature of a Core Medicinal Scaffold

This compound, known more commonly as barbituric acid, is the foundational structure for a vast class of drugs with significant therapeutic applications.[1] Its biological function is intrinsically linked to its molecular structure. However, this structure is not static. Due to the mobility of protons, barbituric acid exists as a dynamic equilibrium of several structural isomers known as tautomers.[2][3] This phenomenon, primarily involving keto-enol and lactam-lactim conversions, profoundly impacts the molecule's hydrogen bonding capacity, polarity, and shape, thereby dictating its interactions with biological targets.[4]

Theoretical and experimental studies have consistently shown that barbituric acid predominantly exists in a tri-keto form in the gas phase and in nonpolar solvents.[3][5][6] However, the energetic landscape is delicate; the equilibrium can shift towards various enol forms depending on the environment.[7] In the solid state and polar solvents, intermolecular forces, particularly hydrogen bonding, can stabilize enol tautomers, sometimes to the point of them becoming the thermodynamically preferred species.[7][8]

This guide will dissect the structural nuances of the principal tautomers of this compound. We will explore the causality behind selecting specific analytical techniques, provide validated experimental protocols, and demonstrate how to integrate computational and empirical data for a holistic and definitive structural assignment.

The Principal Tautomers: A Structural Overview

Barbituric acid can exhibit multiple tautomeric forms arising from the migration of a proton from either a nitrogen (lactam-lactim) or the C5 carbon (keto-enol) to a carbonyl oxygen.[2][5] While numerous forms are theoretically possible, the equilibrium is overwhelmingly dominated by a few key structures. Computational studies have found the tri-keto form to be the most stable, followed by the 4-hydroxy tautomer.[5]

Below is a diagram illustrating the equilibrium between the most significant tautomers.

Tautomers cluster_main Major Tautomeric Equilibrium cluster_minor Minor Contributor triketo Pyrimidine-2,4,6(1H,3H,5H)-trione (Tri-Keto Form) enol4 4-Hydroxy-1,5-dihydropyrimidine-2,6-dione (4-Enol Form) triketo->enol4 H⁺ shift (C5⇌O4) enol2 6-Hydroxy-1,5-dihydropyrimidine-2,4-dione (6-Enol Form) triketo->enol2 H⁺ shift (N1/N3⇌O2/O6) dienol This compound (Tri-Enol Form) enol4->dienol H⁺ shifts

Caption: Tautomeric equilibrium of this compound.

Comparative Stability: A Tale of Two Environments

The relative stability of the tautomers is not absolute but is critically dependent on the surrounding medium. This environmental dependence is the primary reason why a multi-faceted analytical approach is necessary.

Theoretical Predictions (In Silico Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers in the gas phase and simulating solvent effects.[6][9][10] These methods calculate the heats of formation or relative energies, providing a quantitative measure of stability.

Causality of Method Selection: We employ DFT (e.g., with the B3LYP functional and a basis set like 6-31G*) because it offers a robust balance between computational cost and accuracy for organic molecules.[6][11] It reliably models electron correlation, which is crucial for accurately describing the delocalized π-systems present in the enol forms.

Table 1: Calculated Relative Energies of this compound Tautomers

Tautomer Method Relative Energy (kcal/mol) (Gas Phase) Reference
Tri-Keto AM1 0.0 (Most Stable) [5]
4-Enol AM1 +11.4 [5]
Tri-Keto B3LYP/6-31G * 0.0 (Most Stable) [6]
4-Enol B3LYP/6-31G* +1.03 [6]
2-Enol B3LYP/6-31G* +6.02 [6]

| Tri-Enol | B3LYP/6-31G* | +12.89 |[6] |

Data compiled from multiple theoretical studies. The tri-keto form is consistently predicted as the most stable in the gas phase.

Experimental Validation

While computational models provide a powerful predictive framework, experimental validation is non-negotiable for definitive structural assignment. The choice of technique is dictated by the sample's physical state (solid vs. solution) and the specific structural questions being asked.

Workflow start Structural Question: Dominant Tautomer? comp Computational Analysis (DFT Calculations) start->comp exp Experimental Analysis start->exp correlation Data Correlation & Structural Confirmation comp->correlation solution Solution State exp->solution solid Solid State exp->solid nmr NMR Spectroscopy (¹H, ¹³C) solution->nmr uvvis UV-Vis Spectroscopy solution->uvvis ir IR Spectroscopy solution->ir xrd X-ray Diffraction solid->xrd nmr->correlation uvvis->correlation ir->correlation xrd->correlation

Caption: Integrated workflow for tautomer analysis.

Key Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for structural elucidation in solution. It provides direct evidence of the protonation state and connectivity of atoms. For barbituric acid, the key diagnostic signals are the protons and carbon of the C5 methylene group in the tri-keto form, which are absent in the enol forms.[5] The disappearance of the methylene signal upon exchange with D₂O is a classic confirmatory test.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve both polar and nonpolar forms and for its high boiling point.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Look for a singlet peak around 3.5 ppm corresponding to the C5-CH₂ protons and a broad singlet around 11.1 ppm for the N-H protons.[12]

    • Validation Step: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and C5-CH₂ signals should diminish or disappear, confirming their acidic nature and the presence of the keto form.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The tri-keto form will show characteristic peaks for the C5 methylene carbon and the three carbonyl carbons. These chemical shifts can be compared with DFT-calculated values for validation.[10][13]

Table 2: Characteristic NMR and IR Spectroscopic Data

Tautomer Technique Key Signal / Band Characteristic Value
Tri-Keto ¹H NMR (DMSO-d₆) C5-H₂ ~3.5 ppm (singlet) [12]
N-H ~11.1 ppm (broad singlet)[12]
Enol ¹H NMR (DMSO-d₆) C5-H Absent (or shifted downfield if C=CH)
O-H Variable, broad
Tri-Keto IR (Solid State) C=O stretch ~1700-1750 cm⁻¹ (strong, multiple bands) [14]
N-H stretch ~3100-3200 cm⁻¹ (broad)
Enol IR (Solid State) O-H stretch ~3300-3500 cm⁻¹ (broad)

| | | C=C stretch | ~1600-1650 cm⁻¹ |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is excellent for identifying functional groups. The tautomeric equilibrium is directly observable by monitoring the presence, absence, and relative intensity of carbonyl (C=O) stretching bands versus hydroxyl (O-H) and carbon-carbon double bond (C=C) stretching bands. The tri-keto form is characterized by strong, sharp C=O absorption, while the enol form displays a broad O-H stretch and a C=C stretch.[6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed, making this a rapid and reliable method for solid-state analysis.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Keto Form: Look for strong absorption bands in the 1700-1750 cm⁻¹ region, indicative of the three carbonyl groups.[14] A broad band around 3200 cm⁻¹ corresponds to N-H stretching.

    • Enol Form: The presence of a significant enol tautomer will be indicated by a broad O-H stretching band appearing around 3300-3500 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹. The intensity of the C=O bands will be correspondingly reduced.

X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction provides the unambiguous, definitive structure of a molecule in the solid state.[15][16] It is the gold standard for confirming which tautomer crystallizes from a given solvent system. Its primary limitation is that it provides a static picture and does not describe the equilibrium in solution. However, it has been used to prove that while the commercial form is often tri-keto, a thermodynamically stable enol polymorph can be isolated.[8]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validation): The ability to grow single crystals suitable for diffraction is a validation of sample purity. Slowly cool a saturated solution of barbituric acid in a suitable solvent (e.g., methanol) to obtain single crystals.[8]

  • Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (e.g., 95 K).[8] Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software (e.g., SHELX). The refined structure will provide precise bond lengths and atomic positions, unequivocally identifying the tautomeric form in the crystal lattice.[8]

Conclusion: A Unified Approach to a Dynamic System

The structural characterization of this compound tautomers is not a task for a single technique but requires a synergistic application of computational and experimental methods. Theoretical calculations provide a foundational understanding of intrinsic stabilities, while a suite of analytical techniques validates these predictions in real-world environments.

For drug development professionals, understanding this tautomeric landscape is paramount. A shift from a keto to an enol form can drastically alter a molecule's donor/acceptor pattern, solubility, and ultimately, its ability to bind to a target receptor. By following the integrated workflow presented in this guide—combining DFT, NMR, IR, and X-ray crystallography—researchers can confidently elucidate the structure of barbituric acid derivatives and rationally design more effective and targeted therapeutics.

References

  • Kakkar, R., & Katoch, V. (1998). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2002). Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. Journal of Computational and Aided Molecular Design, 16, 263–272. [Link]

  • Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications. [Link]

  • Jalili, S., & Khaleghian, M. (2021). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry, 11(4), 11435-11444. [Link]

  • Bera, S., et al. (2022). Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. The Journal of Physical Chemistry B, 126(31), 5852–5859. [Link]

  • Schmidt, A., et al. (2016). Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K. Angewandte Chemie International Edition, 55(4), 1309-12. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2002). Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic representations of various barbituric acid tautomers along with the 13 C-NMR chemical shift data. ResearchGate. [Link]

  • Griesser, U. J., & Burger, A. (2000). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Pharmaceutical development and technology, 5(1), 117–128. [Link]

  • ResearchGate. (n.d.). Structure of biologically active barbituric acid derivatives. ResearchGate. [Link]

  • Fox, J. J., & Shugar, D. (1952). Absorption Spectra and Structure of Barbituric Acid Derivatives as a Function of pH. Bulletin des Sociétés Chimiques Belges, 61(5-6), 44-63. [Link]

  • Zuccarello, F., et al. (2003). Barbituric and thiobarbituric acids: a conformational and spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 139-151. [Link]

  • Zuccarello, F., et al. (2003). Barbituric and thiobarbituric acids: a conformational and spectroscopic study. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2023). An experimental and computational study of new spiro-barbituric acid pyrazoline scaffolds: restricted rotation vs. annular tautomerism. New Journal of Chemistry, 47(32), 14994-15003. [Link]

  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine. PubChem. [Link]

  • Budziak-Wieczorek, I., & Maciołek, U. (2021). Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. ResearchGate. [Link]

  • Budziak-Wieczorek, I., & Maciołek, U. (2021). Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. ACS Omega, 6(12), 8563–8572. [Link]

  • Reil, M., et al. (2022). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids. Thieme Chemistry. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 48. [Link]

  • Geiger, P. G., & Glogowski, M. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • NIST. (n.d.). Barbituric acid. NIST WebBook. [Link]

  • Masoud, M. S., et al. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Current Organocatalysis, 1(1). [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

  • Wikimedia Commons. (2011). File:Pyrimidin 2,4,6triol k.svg. Wikimedia Commons. [Link]

  • ResearchGate. (n.d.). Carbon Protonation of 2,4,6-Triaminopyrimidines: Synthesis, NMR Studies, and Theoretical Calculations. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-2,4,6-triol Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrimidine-2,4,6-triol

This compound, more commonly known as barbituric acid, represents a cornerstone heterocyclic scaffold in medicinal chemistry.[1] Its unique structure has served as the foundation for a vast array of pharmacologically active compounds, historically prominent for their central nervous system (CNS) depressant effects.[1] However, contemporary research has unveiled its remarkable versatility, leading to the development of derivatives with potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.[2][3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will dissect how specific structural modifications to this core influence biological outcomes, supported by experimental data. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel and efficacious therapeutics based on this privileged scaffold.

The Core Scaffold: Sites of Modification

The therapeutic potential of this compound derivatives is profoundly dictated by the nature and position of substituents. The core structure offers several key positions for chemical modification, each playing a critical role in modulating the molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Synthesis_Workflow start Reactants: - Barbituric Acid - Substituted Aromatic Aldehyde - Solvent (e.g., Ethanol/Water) catalyst Add Catalyst (e.g., Piperidine or Acetic Acid) start->catalyst reflux Reflux Reaction Mixture (e.g., 2-4 hours) catalyst->reflux monitor Monitor Reaction (via Thin Layer Chromatography) reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Filter Precipitate cool->precipitate wash Wash with Cold Solvent precipitate->wash dry Dry the Product (Vacuum Oven) wash->dry characterize Characterization (FT-IR, NMR, Mass Spec) dry->characterize

Caption: General workflow for the synthesis of 5-Arylidenebarbituric acid derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of this compound (barbituric acid) and the selected aromatic aldehyde in a suitable solvent mixture (e.g., ethanol:water).

  • Catalysis: Add a catalytic amount of a base (e.g., a few drops of piperidine) or acid (e.g., glacial acetic acid) to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and then dry it under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

MTT_Assay_Workflow seed Seed Cancer Cells (e.g., HeLa, MCF-7) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read Read Absorbance (at ~570 nm) add_dmso->read calculate Calculate % Viability & IC₅₀ read->calculate

Caption: Standard workflow for the MTT assay to determine cytotoxic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of approximately 5×10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The evidence clearly demonstrates that targeted modifications at the C⁵, N¹, N³, and C² positions can systematically tune the biological activity of its derivatives, yielding potent anticancer, antimicrobial, and enzyme-inhibiting agents. The SAR insights compiled in this guide underscore the importance of lipophilicity, electronic effects, and steric factors in modulating therapeutic efficacy. Future research should focus on developing multi-target derivatives and exploring novel fused heterocyclic systems to overcome drug resistance and enhance selectivity, further cementing the legacy of this remarkable scaffold in modern medicinal chemistry.

References

  • Ram Pharma Academy. (2017). SAR of Barbiturates SAR Of barbituric acid derivatives. YouTube. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Advancement in Engineering Technology, Management & Applied Science. [Link]

  • SAR of barbiturates. (n.d.). CUTM Courseware. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Molecules. [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. [Link]

  • SAR OF BARBITURATES & BENZODIAZEPINES.docx. (2021). Slideshare. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

  • Structural activity relationship (SAR) of the target... (n.d.). ResearchGate. [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). OUCI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). PharmaTutor. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.). Unknown Source. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal. [Link]

  • Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. (2016). Bioorganic Chemistry. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2007). Molecules. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). ResearchGate. [Link]

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (2010). Archives of Pharmacal Research. [Link]

Sources

A Comparative Guide to Catalysts in Barbituric Acid Synthesis: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Barbituric Acid

Barbituric acid, a seemingly simple heterocyclic compound, holds a pivotal position in the landscape of medicinal chemistry. While not pharmacologically active itself, its core structure is the foundation for a vast class of drugs known as barbiturates, which have been indispensable as sedatives, hypnotics, and anticonvulsants for over a century.[1][2] The synthesis of barbituric acid, therefore, remains a fundamental process in the pharmaceutical industry. The efficiency and sustainability of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of barbituric acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, their underlying mechanisms, and practical considerations. We will delve into the classical base- and acid-catalyzed approaches and explore the burgeoning field of modern heterogeneous and green catalysts, providing experimental data to support an objective comparison.

The Core Reaction: Condensation of Urea and a Malonic Acid Derivative

The quintessential synthesis of barbituric acid involves the condensation reaction between urea and a derivative of malonic acid, most commonly diethyl malonate.[1][3] This reaction, a twofold nucleophilic acyl substitution, results in the formation of the characteristic pyrimidine ring of barbituric acid. The choice of catalyst is paramount in driving this reaction to completion with high yield and purity.

I. Classical Catalysis: The Foundation of Barbituric Acid Synthesis

The traditional methods for barbituric acid synthesis have relied on strong acid or base catalysis, with base catalysis being the most extensively documented and widely employed approach.

Base-Catalyzed Synthesis: The Benchmark Method

The use of a strong base, typically sodium ethoxide, is the classical and most reliable method for synthesizing barbituric acid.[1][4]

Mechanism of Base-Catalysis:

The reaction proceeds through a well-understood mechanism involving the deprotonation of urea to enhance its nucleophilicity.

  • Deprotonation of Urea: The strong base (ethoxide ion) abstracts a proton from urea, forming a highly nucleophilic urea anion.[1]

  • Nucleophilic Attack: The urea anion then attacks one of the electrophilic carbonyl carbons of diethyl malonate, leading to a tetrahedral intermediate.

  • Elimination of Ethoxide: This intermediate collapses, eliminating an ethoxide ion and forming an amide-ester intermediate.

  • Intramolecular Cyclization: A second, intramolecular nucleophilic attack occurs as the remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.

  • Ring Closure: The resulting cyclic tetrahedral intermediate eliminates a second molecule of ethoxide to form the stable barbiturate ring.[1]

Experimental Workflow for Base-Catalyzed Barbituric Acid Synthesis:

reagent_prep Reagent Preparation na_ethoxide_prep Sodium Ethoxide Preparation (Sodium in Absolute Ethanol) reagent_prep->na_ethoxide_prep reaction_setup Reaction Setup na_ethoxide_prep->reaction_setup Add Diethyl Malonate & Urea Solution reflux Reflux reaction_setup->reflux Heat to 110°C for 7 hours workup Workup & Isolation reflux->workup Cool and add hot water acidification Acidification with HCl workup->acidification crystallization Crystallization acidification->crystallization Cool in ice bath filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying product Barbituric Acid Product drying->product

Caption: Workflow for the base-catalyzed synthesis of barbituric acid.

Performance Data:

The sodium ethoxide-catalyzed method consistently provides good yields of barbituric acid.

CatalystSubstratesSolventReaction TimeTemperatureYield (%)
Sodium EthoxideDiethyl Malonate, UreaAbsolute Ethanol7 hours110°C72-78
Sodium MethoxideDiethyl Malonate, UreaMethanol4-5 hours66-68°C>83

Table 1: Performance of Base Catalysts in Barbituric Acid Synthesis.[4][5][6]

Advantages:

  • High Yields: This method is known for its reliable and high product yields.[4]

  • Well-Established: The protocol is thoroughly documented and has been optimized over many years.

Disadvantages:

  • Harsh Conditions: The use of metallic sodium and absolute ethanol requires stringent anhydrous conditions and careful handling.

  • Strong Base: Sodium ethoxide is a strong, corrosive base that necessitates appropriate safety precautions.

Acid-Catalyzed Synthesis: An Alternative Approach

While less common for the primary synthesis of barbituric acid itself, acid catalysis is a viable pathway.[7] It is more frequently employed in the synthesis of barbituric acid derivatives, particularly through Knoevenagel condensation reactions.

Mechanism of Acid-Catalysis (Proposed):

The mechanism under acidic conditions is thought to involve the activation of the carbonyl groups of both urea and diethyl malonate.

  • Protonation of Carbonyls: The acid catalyst protonates the carbonyl oxygen of both urea and diethyl malonate, increasing their electrophilicity.

  • Nucleophilic Attack: The weakly nucleophilic nitrogen of urea can then attack the activated carbonyl carbon of diethyl malonate.

  • Condensation and Cyclization: A series of condensation and cyclization steps, similar to the base-catalyzed pathway but driven by protonation and dehydration, leads to the formation of the barbituric acid ring.

Logical Relationship for Acid-Catalyzed Synthesis:

Urea Urea Activated_Urea Activated_Urea Urea->Activated_Urea Protonation (H+) Intermediate Intermediate Activated_Urea->Intermediate Nucleophilic Attack Diethyl_Malonate Diethyl_Malonate Activated_Malonate Activated_Malonate Diethyl_Malonate->Activated_Malonate Protonation (H+) Activated_Malonate->Intermediate Barbituric_Acid Barbituric_Acid Intermediate->Barbituric_Acid Cyclization & Dehydration

Caption: Proposed mechanism for acid-catalyzed barbituric acid synthesis.

Performance Data:

Quantitative data for the direct synthesis of barbituric acid using acid catalysts is not as readily available as for the base-catalyzed method. However, acid catalysts are extensively used in the synthesis of 5-arylidine barbituric acid derivatives via Knoevenagel condensation.

II. Modern Catalytic Approaches: Towards Greener and More Efficient Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient catalytic systems for organic synthesis. While many of these advancements have been applied to the synthesis of barbituric acid derivatives, the principles can inform the development of improved methods for the parent compound.

Heterogeneous Catalysis: Simplifying a Classic Reaction

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions.

Examples of Heterogeneous Catalysts (for derivative synthesis):

  • Copper Oxide Nanoparticles (CuO): Used for the Knoevenagel condensation of aromatic aldehydes with barbituric acid, offering high yields in short reaction times under solvent-free conditions.[8] In a model reaction, the use of CuO nanoparticles resulted in a significantly higher yield compared to the uncatalyzed reaction (poor yield of 25%).[8]

  • Montmorillonite K-10 and KSF: These acidic clays have been used as catalysts for the condensation of barbituric acid with aldehydes under microwave irradiation, demonstrating the potential for solid acid catalysts.

Advantages:

  • Reusability: Heterogeneous catalysts can be recovered and reused, reducing waste and cost.

  • Mild Conditions: Many heterogeneous systems operate under milder temperatures and pressures.

  • Simplified Workup: The ease of catalyst separation simplifies the product purification process.

Challenges:

  • Catalyst Deactivation: The catalyst may lose activity over several cycles.

  • Mass Transfer Limitations: Reaction rates can be limited by the diffusion of reactants to the catalyst surface.

Organocatalysis: A Metal-Free Alternative

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For reactions involving barbituric acid, organocatalysts like L-proline have been employed.

  • L-Proline: This amino acid has been successfully used to catalyze the multi-component reaction of aromatic aldehydes, 1,3-cyclohexanediones, and barbituric acid to produce chromano[2,3-d]pyrimidine-triones in high yields.[9]

Advantages:

  • Metal-Free: Avoids the use of potentially toxic and expensive metal catalysts.

  • Readily Available: Many organocatalysts are derived from natural sources and are readily available.

  • Mild Conditions: Organocatalytic reactions often proceed under mild conditions.

Comparative Analysis and Future Outlook

The classical base-catalyzed synthesis of barbituric acid using sodium ethoxide remains the most robust and high-yielding method for laboratory and industrial-scale production. Its primary drawbacks are the hazardous nature of the reagents and the requirement for stringent anhydrous conditions.

Acid catalysis presents a viable alternative, although it is less documented for the direct synthesis of the parent compound. The development of solid acid catalysts could offer a safer and more environmentally friendly approach.

Modern catalytic methods, particularly those employing heterogeneous and organocatalysts, have shown great promise in the synthesis of barbituric acid derivatives. While their direct application to the primary synthesis of barbituric acid is an area that warrants further investigation, these approaches align with the principles of green chemistry and offer significant advantages in terms of catalyst reusability and milder reaction conditions.

Future research should focus on a direct comparative study of these modern catalysts for the condensation of urea and diethyl malonate to provide a clearer picture of their efficacy in terms of yield, reaction time, and cost-effectiveness. The development of a highly active, reusable, and environmentally benign catalyst for this fundamental transformation would be a significant advancement in pharmaceutical manufacturing.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Barbituric Acid using Sodium Ethoxide

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated hydrochloric acid

  • Distilled water

Apparatus:

  • Round-bottom flask (2 L)

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, carefully dissolve 11.5 g (0.5 gram-atom) of clean sodium in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Addition of Reagents: Once all the sodium has reacted, add 80 g (0.5 mol) of diethyl malonate to the sodium ethoxide solution. Separately, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the hot urea solution to the reaction mixture.

  • Condensation Reaction: Shake the mixture thoroughly and heat it to reflux for 7 hours in an oil bath at 110°C. A white solid (sodium barbiturate) will precipitate during the reaction.[1]

  • Workup and Isolation: After the reflux is complete, add 450 mL of hot (50°C) water to the reaction mixture to dissolve the sodium salt.

  • Acidification: With constant stirring, carefully add concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper.

  • Crystallization and Collection: Filter the resulting clear solution while hot and then cool it in an ice bath overnight to allow for complete crystallization of barbituric acid. Collect the product by suction filtration using a Büchner funnel and wash it with a small amount of cold water.

  • Drying: Dry the collected product in an oven at 100-110°C for 4 hours. The expected yield is 46-50 g (72-78%).[4][10]

References

  • How are barbituric acids synthesized from diethyl malonate? - Filo. (2025, December 9). Retrieved from [Link]

  • Barbituric acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Research Journal of Chemical Sciences, 4(7), 93-98.
  • Segovia, C., Lebrêne, A., Levacher, V., Oudeyer, S., & Brière, J. F. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Barbiturate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. (2021). International Journal of Scientific & Engineering Research, 12(5), 123-130.
  • Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids. (2017). Journal of the American Chemical Society, 139(43), 15308–15311.
  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives - Semantic Scholar. (2019, February 1). Retrieved from [Link]

  • Chem 263 Dec 2, 2010 Note that another carbon dioxide derivative is a urethane. Some derivatives of these may be polymerized - Chemistry. (2010, December 2). Retrieved from [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 295-305.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024, September 5). Retrieved from [Link]

  • RSC Advances - SciSpace. (2016). Retrieved from [Link]

  • New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst. (2002).
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Synthesis of Barbituric Acid from Diethyl Malonate. (n.d.). Retrieved from [Link]

  • To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware. (n.d.). Retrieved from [Link]

Sources

A Guide to Assessing the Selectivity of Pyrimidine-2,4,6-triol Derivatives for Specific MMPs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of selective Matrix Metalloproteinase (MMP) inhibitors is a critical endeavor in the development of targeted therapies for a range of diseases, including cancer, arthritis, and cardiovascular conditions. The Pyrimidine-2,4,6-triol (or barbiturate) scaffold has emerged as a promising class of MMP inhibitors, offering a distinct selectivity profile compared to broad-spectrum inhibitors like hydroxamic acids. This guide provides an in-depth comparison of this compound derivatives, supported by experimental data and detailed protocols, to aid in the rational design and evaluation of selective MMP inhibitors.

The Critical Role of Selectivity in MMP Inhibition

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] While their activity is essential for normal physiological processes like tissue remodeling and wound healing, dysregulated MMP activity is implicated in numerous pathologies.[2] Early generations of MMP inhibitors were broad-spectrum, targeting multiple MMPs. However, these often failed in clinical trials due to significant side effects, such as musculoskeletal syndrome (MSS).[3] This has underscored the critical need for developing inhibitors with high selectivity for specific MMP subtypes that are upregulated in a particular disease state, thereby minimizing off-target effects.

This compound derivatives represent a significant advancement in the quest for selective MMP inhibition. These compounds act as zinc-chelating agents, a common mechanism for MMP inhibition, but their unique structural features allow for more specific interactions with the active sites of certain MMPs.[1][4] Notably, this class of inhibitors has demonstrated a preference for gelatinases (MMP-2 and MMP-9) and other specific MMPs, while sparing others, a characteristic that is highly desirable for therapeutic applications.[1][5]

Comparative Selectivity of this compound Derivatives

The selectivity of this compound derivatives is dictated by the substituents on the pyrimidine core. Variations in these substituents can dramatically alter the inhibitory potency and selectivity profile of the compound. Below is a comparative table of the inhibitory activity (IC50 values) of a well-characterized this compound derivative, Ro 28-2653 , and other analogues against a panel of MMPs.

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-3 (Stromelysin-1) IC50 (nM)MMP-8 (Collagenase-2) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)MMP-14 (MT1-MMP) IC50 (nM)
Ro 28-2653 >1000[6][7]10[6][7]>1000[6][7]-12[6][7]-10[6][7]
Analogue 5b -130--100--
Analogue 6 -230--180--
Analogue 9 -15-110123324
Analogue 10 -21-150164531

Data for analogues 5b, 6, 9, and 10 are derived from a study on radioiodinated Pyrimidine-2,4,6-triones and are presented to illustrate the impact of structural modifications on inhibitory potency.[8]

As the data illustrates, Ro 28-2653 exhibits remarkable selectivity for MMP-2, MMP-9, and MMP-14, with IC50 values in the low nanomolar range, while showing negligible activity against MMP-1 and MMP-3.[6][7] This profile is particularly advantageous as MMP-2, MMP-9, and MMP-14 are frequently associated with tumor invasion and angiogenesis.[3][9] The other analogues demonstrate how modifications to the core structure can modulate this activity and selectivity, providing a basis for structure-activity relationship (SAR) studies in drug design.

Mechanism of Action: A Visual Representation

The inhibitory action of this compound derivatives stems from their ability to chelate the catalytic zinc ion in the active site of MMPs. The pyrimidine-trione scaffold serves as the zinc-binding group (ZBG), while the substituents at the 5-position of the ring project into the S1' and S2' specificity pockets of the enzyme, contributing to the inhibitor's potency and selectivity.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor This compound Derivative Catalytic_Zinc Zn2+ S1_pocket S1' Specificity Pocket S2_pocket S2' Specificity Pocket Pyrimidine_Core Pyrimidine-trione Scaffold (ZBG) Pyrimidine_Core->Catalytic_Zinc Chelation Substituent_1 Substituent 1 (P1') Substituent_1->S1_pocket Binding Substituent_2 Substituent 2 (P2') Substituent_2->S2_pocket Binding

Caption: Mechanism of MMP inhibition by this compound derivatives.

Experimental Protocol: Fluorometric MMP Inhibition Assay

To reliably assess the selectivity of this compound derivatives, a robust and reproducible assay is paramount. The following is a detailed protocol for a fluorometric MMP inhibition assay, a widely used method for its sensitivity and high-throughput compatibility. This protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.

Principle of the Assay

This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A quenched fluorogenic peptide substrate, containing a specific cleavage site for the MMP of interest, is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by the active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[10][11]

Materials and Reagents
  • Recombinant human MMPs (e.g., MMP-1, -2, -3, -9, -13, -14)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound derivatives (test compounds)

  • A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 325/393 nm)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis A Prepare Reagents: - Assay Buffer - MMP Enzyme Stock - Substrate Stock - Inhibitor Stock B Prepare Serial Dilutions of Test Compounds & Controls A->B C Add Assay Buffer to all wells D Add Test Compounds, Positive Control, & Vehicle Control C->D E Add MMP Enzyme to appropriate wells (except No Enzyme Control) D->E F Incubate at 37°C E->F G Add Fluorogenic Substrate to all wells F->G H Measure Fluorescence Kinetically at 37°C G->H I Calculate % Inhibition and determine IC50 values H->I

Caption: Workflow for the fluorometric MMP inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the lyophilized MMP enzymes in Assay Buffer to the recommended stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Reconstitute the fluorogenic substrate in DMSO to create a stock solution. Store protected from light at -20°C.

    • Dissolve the this compound derivatives and the positive control inhibitor in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate Setup (in a 96-well black plate):

    • Blank (No Enzyme) Control: 50 µL of Assay Buffer.

    • Vehicle (No Inhibitor) Control: 45 µL of Assay Buffer + 5 µL of diluted MMP enzyme.

    • Positive Inhibitor Control: 40 µL of Assay Buffer + 5 µL of diluted MMP enzyme + 5 µL of positive control inhibitor at a concentration known to cause complete inhibition.

    • Test Compound Wells: 40 µL of Assay Buffer + 5 µL of diluted MMP enzyme + 5 µL of each serial dilution of the test compound.

    • Note: The final DMSO concentration in all wells should be kept low (e.g., <1%) and consistent across all wells to avoid solvent effects on enzyme activity.

  • Enzyme Activation (if necessary):

    • Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions, which may involve incubation with p-aminophenylmercuric acetate (APMA).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzymes.

  • Initiation of Reaction and Measurement:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound Well - Rate of Blank Well) / (Rate of Vehicle Control Well - Rate of Blank Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Troubleshooting and Considerations
  • Low Signal in Vehicle Control: This may indicate inactive enzyme or degraded substrate. Ensure proper storage and handling of reagents.[12]

  • High Background Fluorescence: The substrate may be degrading spontaneously. Prepare fresh substrate solutions and protect them from light.

  • Inhibitor Precipitation: If the test compound is not fully soluble in the final assay buffer, it can lead to inaccurate results. Check the solubility and adjust the DMSO concentration if necessary, ensuring it remains consistent across all wells.[12]

  • Enzyme Instability: MMPs can be unstable. Always keep them on ice during handling and minimize freeze-thaw cycles.[13]

Conclusion

The this compound scaffold provides a versatile platform for the design of selective MMP inhibitors. By systematically evaluating derivatives against a panel of MMPs using robust and well-controlled assays, researchers can identify compounds with the desired selectivity profile for further development. The detailed protocol and comparative data presented in this guide offer a solid foundation for these critical assessments, ultimately contributing to the advancement of more targeted and effective therapies for a host of debilitating diseases.

References

  • Maquoi, E., Sounni, N. E., Devy, L., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(12 Pt 1), 4038–4047. [Link]

  • Wuest, F. R., et al. (2012). Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases. Molecules, 17(10), 11907-11927. [Link]

  • Encyclopedia.pub. (2022). Matrix Metalloproteinases and Their Inhibitors. Retrieved from [Link]

  • Fields, G. B. (2001). Using fluorogenic peptide substrates to assay matrix metalloproteinases. In Methods in Molecular Biology (Vol. 151, pp. 51-64). Humana Press. [Link]

  • Grams, F., et al. (2001). Pyrimidine-2,4,6-triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry, 382(8), 1277-1285. [Link]

  • Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(12), 4038-4047. [Link]

  • Toth, M., & Fridman, R. (2010). Matrix metalloproteinase activity assays: Importance of zymography. Methods in Molecular Biology, 622, 105-117. [Link]

  • BPS Bioscience. (n.d.). Fluorogenic MMP9 (Q279R) Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: A New Effective and Selective Class of Matrix Metalloproteinase Inhibitors. ResearchGate. [Link]

  • Grams, F., et al. (2001). Pyrimidine-2,4,6-triones: A new effective and selective class of matrix metalloproteinase inhibitors (vol 382, pg 1278, 2001). ResearchGate. [Link]

  • Gijbels, K., et al. (1998). Novel 5,5-disubstitutedpyrimidine-2,4,6-triones as selective MMP inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(11), 1277-1282. [Link]

  • Mook, O. R., et al. (2008). Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. Methods in Molecular Biology, 445, 137-152. [Link]

  • Provost, J. J. (n.d.). MMP Zymogen Gel Assay OPTIMIZATION TEST. University of San Diego. [Link]

  • Otton, R. (2021). How to measure MMPs activity? ResearchGate. [Link]

  • Kim, Y., et al. (2020). Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. International Journal of Molecular Sciences, 21(17), 6331. [Link]

Sources

A Comparative Guide to Conventional and Microwave-Assisted Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the quest for efficiency and precision in chemical synthesis is paramount. The method of heating, a fundamental aspect of nearly every chemical transformation, has a profound impact on reaction outcomes. This guide provides an in-depth, objective comparison of conventional heating methods versus microwave irradiation, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic workflows.

The Dichotomy of Heat: Understanding the Fundamentals

At its core, initiating a chemical reaction with heat involves supplying enough energy to overcome the activation energy barrier. However, the way this energy is delivered can dramatically alter the course of a reaction.

Conventional Heating: A Surface-Level Approach

Traditional heating methods, such as oil baths and heating mantles, rely on the principle of thermal conduction. Heat is transferred from an external source, through the walls of the reaction vessel, and finally to the bulk of the reaction mixture. This process is inherently slow and inefficient, often leading to a significant temperature gradient within the sample. The vessel walls are invariably hotter than the solution's core, a factor that can promote the degradation of thermally sensitive compounds and the formation of unwanted byproducts.[1][2]

Microwave Irradiation: Heating from Within

Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating.[2][3] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture. This interaction forces the molecules to align with the rapidly oscillating electric field, generating heat through molecular friction and ionic conduction.[2][3] This "in-core" heating is volumetric and remarkably uniform, leading to rapid temperature increases throughout the reaction medium.[1][4][5]

Head-to-Head: A Performance-Based Comparison

The theoretical differences in heating mechanisms translate into tangible disparities in reaction performance. Microwave-assisted synthesis frequently demonstrates significant advantages in terms of reaction speed, yield, and purity.

The Need for Speed: Drastic Reductions in Reaction Times

One of the most compelling advantages of microwave irradiation is the dramatic acceleration of reaction rates. Reactions that may take hours or even days to complete using conventional heating can often be accomplished in a matter of minutes under microwave conditions.[1][5][6] This is primarily attributed to the rapid and efficient heating of the reaction mixture to the desired temperature.[1]

Maximizing Output: Enhanced Reaction Yields and Purity

The uniform and rapid heating provided by microwaves can lead to significantly higher reaction yields and cleaner product profiles.[1][4][7][8] By minimizing the time reactants are exposed to high temperatures, the formation of side products and thermal decomposition of both reactants and products are often suppressed.[7] This simplified reaction workup and purification is a significant boon in high-throughput settings like drug discovery.

The "Green" Advantage: Energy Efficiency and Reduced Solvent Use

Microwave-assisted synthesis is often lauded as a "green chemistry" technique.[4][5][9] The direct heating of the reaction mixture is more energy-efficient compared to the bulk heating of an oil bath and the surrounding apparatus.[10] Furthermore, the accelerated reaction rates can reduce the overall energy consumption.[11] In many cases, microwave synthesis allows for solvent-free reactions or the use of more environmentally benign solvents.[4][5]

A Word of Caution: Potential Pitfalls and Considerations

Despite its numerous advantages, microwave synthesis is not without its challenges.

  • Safety: Reactions in sealed vessels can lead to a rapid build-up of pressure, which, if not properly controlled, can result in vessel failure.[4][9]

  • Scalability: While laboratory-scale microwave reactors are common, scaling up reactions to an industrial level can be challenging due to the limited penetration depth of microwaves.[12]

  • Hotspots: In heterogeneous mixtures or samples with uneven dielectric properties, localized "hotspots" of extremely high temperature can form, potentially leading to product degradation or even thermal runaway.[6][13] Careful reaction monitoring and stirring are crucial to mitigate this risk.

  • Non-Thermal Effects: The existence of "non-thermal" or "specific" microwave effects, where reaction outcomes are altered by the electromagnetic field itself rather than just the temperature, remains a topic of debate within the scientific community.[1][8] While most observed rate enhancements can be attributed to thermal effects, some studies suggest the possibility of other contributing factors in solid-phase systems.[1][8]

Experimental Evidence: A Tale of Two Syntheses

To illustrate the practical differences between these two heating methodologies, let us examine the synthesis of two classes of organic compounds with significant biological and pharmaceutical relevance: chalcones and benzotriazoles.

Case Study 1: The Synthesis of Chalcones

Chalcones are a class of aromatic ketones that serve as precursors for many biologically active heterocyclic compounds. The Claisen-Schmidt condensation is a common method for their synthesis.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones

CompoundConventional MethodMicrowave MethodReference
Time Yield (%) Time
1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one24 h61Not specified
4,4'-DihydroxychalconeNot Specified7230 s
Ferrocenyl chalcone derivative40 h715 min
2-Hydroxy-4-methoxychalcone8 h701.5 min

Experimental Protocols: Synthesis of 1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one

Conventional Method [8]

  • Equimolar quantities (0.001 mol) of 2-acetyl-5-methyl-furan and benzaldehyde are mixed and dissolved in a minimum amount (3 ml) of alcohol.

  • To this solution, an aqueous potassium hydroxide solution (0.003 mol) is added slowly and the mixture is stirred occasionally for 24 hours at room temperature.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl if necessary.

  • The separated solid is filtered, dried, and purified by recrystallization or column chromatography.

Microwave-Assisted Method [7]

  • Equimolar quantities (0.001 mol) of the acetyl heterocyclic compound and the respective aldehyde are mixed and dissolved in a minimum amount (3 mL) of alcohol.

  • Aqueous potassium hydroxide solution (0.003 mol) is added slowly and mixed.

  • The reaction mixture is irradiated in a microwave reactor for a specified time and power.

  • After completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl if necessary.

  • The separated solid is filtered, dried, and purified.

Diagram 1: Chalcone Synthesis Workflow

G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_start Mix Reactants & Solvent conv_base Add Base conv_start->conv_base conv_heat Stir at RT (24h) conv_base->conv_heat conv_workup Workup & Purification conv_heat->conv_workup end Chalcone Product conv_workup->end mw_start Mix Reactants & Solvent mw_base Add Base mw_start->mw_base mw_irradiate Microwave Irradiation (minutes) mw_base->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_workup->end start Start start->conv_start start->mw_start

A comparative workflow for chalcone synthesis.

Case Study 2: The Synthesis of Benzotriazole Derivatives

Benzotriazoles are a class of heterocyclic compounds with a wide range of applications, including as corrosion inhibitors and in pharmaceuticals.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzotriazole Derivatives

CompoundConventional MethodMicrowave MethodReference
Time Yield (%) Time
1-Chloromethylbenzotriazole6 h684 min 20 s
1-[tolylaminomethyl][1][4][12]benzotriazole5 h 30 min653 min 10 s
5-substituted benzotriazole amide5 h 15 min236 min 10 s

Experimental Protocols: Synthesis of 1-Chloromethylbenzotriazole

Conventional Method [2][11]

  • Benzotriazole (2 g, 16.8 mmol) is taken in a 50 ml round-bottom flask, and 10 ml of DMF is added.

  • Dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) are added to the flask.

  • The reaction is carried out by reflux using a heating mantle for 6 hours and monitored by TLC.

  • After completion, the product is precipitated by transferring the reaction mixture to a beaker containing ice-cold water.

  • The product is obtained by filtration and recrystallized from hot water.

Microwave-Assisted Method [2][11]

  • Benzotriazole (2 g, 16.8 mmol) is taken in a microwave-safe reaction vessel, and 10 ml of DMF is added.

  • Dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) are added to the vessel.

  • The reaction is carried out by microwave irradiation (180 W) for 4 minutes and 20 seconds and monitored by TLC.

  • After completion, the product is precipitated by transferring the reaction mixture to a beaker containing ice-cold water.

  • The product is obtained by filtration and recrystallized from hot water.

Diagram 2: Heat Transfer Mechanisms

G cluster_conventional Conventional Heating (Conduction) cluster_microwave Microwave Heating (Dielectric) conv_source Heating Source (e.g., Oil Bath) conv_vessel Reaction Vessel conv_source->conv_vessel Heat Transfer conv_mixture Reaction Mixture conv_vessel->conv_mixture Heat Transfer mw_source Microwave Source mw_mixture Reaction Mixture mw_source->mw_mixture Direct Energy Transfer

A simplified representation of heat transfer.

Conclusion and Recommendations

The evidence overwhelmingly supports the integration of microwave-assisted synthesis as a powerful tool in the modern chemistry laboratory. For rapid reaction screening, lead optimization, and the synthesis of small compound libraries, the advantages of microwave irradiation in terms of speed, yield, and purity are undeniable.

However, the choice of heating method should always be a carefully considered decision based on the specific requirements of the reaction. For large-scale synthesis, the scalability of conventional heating may still be more practical. Furthermore, for reactions involving thermally unstable reagents or products, the precise temperature control and potential for localized overheating in microwave synthesis must be carefully managed.

As a senior application scientist, my recommendation is to view microwave synthesis not as a replacement for, but as a valuable and often superior alternative to conventional heating. By understanding the fundamental principles and practical considerations of both methods, researchers can unlock new levels of efficiency and innovation in their synthetic endeavors.

References

  • Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. [Link]

  • Sharma, B. (2011). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470. [Link]

  • Rajasekhar, K. K. (2016). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. ResearchGate. [Link]

  • Unknown Author. (2025). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF CHALCONES AND THEIR BIOLOGICAL EVALUATION. ResearchGate. [Link]

  • Unknown Author. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. ResearchGate. [Link]

  • Sharma, K., et al. (2015). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 92(12), 2035-2039. [Link]

  • Unknown Author. (n.d.). Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry. [Link]

  • Unknown Author. (n.d.). A Review on: Synthesis of Benzotriazole. International Journal of All Research Education and Scientific Methods. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

  • Unknown Author. (n.d.). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Rawashdeh, N. A., et al. (2025). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. [Link]

  • Calcio Gaudino, E., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(11), 19694-19706. [Link]

  • Unknown Author. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Jayapal, M. R., et al. (2010). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry, 3(4), 237-243. [Link]

  • Unknown Author. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Semantic Scholar. [Link]

  • Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 113. [Link]

  • Kaur, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(50), 35059-35079. [Link]

  • Unknown Author. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PubMed. [Link]

  • Unknown Author. (2009). Review: Microwave-Promoted Organic Synthesis. American Journal of Undergraduate Research, 8(2/3), v-ix. [Link]

  • Unknown Author. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Preprints.org. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Pyrimidine-2,4,6-triol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of rigorous scientific inquiry. This is particularly true for derivatives of pyrimidine-2,4,6-triol, also known as barbituric acid, a scaffold of immense interest in medicinal chemistry due to its diverse biological activities.[1][2] The potential for tautomerism and polymorphism in these derivatives necessitates a robust and multifaceted approach to structural validation. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, offering field-proven insights into experimental design and data interpretation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[2][3] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of this compound derivatives.[2]

The Crystallographic Workflow: A Self-Validating System

The power of X-ray crystallography lies in its inherently self-validating workflow. Each step, from crystal growth to structure refinement, contains internal checks that ensure the final model is a true representation of the molecule's structure.

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesis & Purification of Derivative B Crystal Growth Screening (Vapor Diffusion, Slow Evaporation, etc.) A->B C Harvesting & Mounting of Single Crystal B->C D X-ray Diffraction Experiment (Data Collection) C->D Crystal Quality Check E Data Processing (Integration, Scaling, Merging) D->E F Structure Solution (Direct Methods, Patterson, etc.) E->F Processed Diffraction Data G Model Building & Refinement F->G G->G Iterative Refinement Cycles H Validation & Deposition (e.g., to CCDC) G->H

A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal Growth of a this compound Derivative

  • Material Purity: Begin with a highly purified sample of the this compound derivative (>98% purity, confirmed by NMR and LC-MS). Impurities can significantly hinder crystallization.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine optimal solubility.

  • Crystallization Method - Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals. The process can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.

The causality behind this meticulous process is to achieve a highly ordered, three-dimensional lattice, which is a prerequisite for obtaining a high-quality diffraction pattern.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible, particularly when suitable single crystals cannot be obtained.[4] In such cases, and for orthogonal validation, other spectroscopic techniques are indispensable.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions.Definitive structural elucidation.[3]Requires high-quality single crystals.[4] Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), tautomeric forms in solution.Provides data on the molecule's structure and dynamics in solution.[5][6] Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.[7][8]Does not provide information on stereochemistry or tautomerism. Is a destructive technique.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing complementary information to the solid-state structure obtained from X-ray crystallography.[5][6] For this compound derivatives, NMR is particularly crucial for investigating tautomeric equilibria, which can be influenced by the solvent environment.[9][10]

Key NMR Experiments for Structural Validation:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the piecing together of the molecular skeleton.

Diagram: The NMR Spectroscopy Workflow for Structure Verification

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Structure Elucidation A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D E Process and Analyze Spectra D->E F Assign Signals and Determine Connectivity E->F G Propose and Verify Structure F->G

A streamlined workflow for structure determination using NMR spectroscopy.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[7][11] High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental formulas, providing strong evidence for the proposed structure.[12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the exact mass can be determined and compared to the calculated mass for the proposed structure.

Conclusion: An Integrated Approach for Unambiguous Validation

For the robust structural validation of this compound derivatives, a single technique is often insufficient. While X-ray crystallography provides the definitive solid-state structure, it should be complemented by solution-state data from NMR spectroscopy to investigate tautomerism and dynamic processes. Mass spectrometry serves as a crucial tool for confirming the molecular formula. By integrating the data from these orthogonal techniques, researchers can have the highest confidence in their proposed structures, forming a solid foundation for further drug discovery and development efforts.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google Books.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). ResearchGate.
  • Structure determination techniques - X-ray and NMR. (n.d.). Ruhr-Universität Bochum.
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
  • Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K. (2016). PubMed.
  • Mass Spectrometry (MS). (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. (2025). Technology Networks.
  • Interpreting Mass Spectra. (2023). OpenStax.
  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (2025). ResearchGate.
  • Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. (n.d.). PMC.
  • Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest.
  • Advancements in small molecule drug design: A structural perspective. (n.d.). PMC.
  • Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. (2025). ResearchGate.
  • Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. (2021). ACS Omega.
  • Method of making barbituric acid derivatives. (n.d.). Google Patents.
  • Role of tautomerism in RNA biochemistry. (n.d.). PMC.
  • Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2025). ResearchGate.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI.
  • Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. (n.d.). ACS Publications.
  • Small molecule tool compound validation – BioCurate's perspective. (n.d.). BioCurate.
  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS. (n.d.). CORE.
  • This compound|CAS 223674-01-9. (n.d.). Benchchem.
  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. (2025). ChemRxiv.
  • A New and Convenient Method for Synthesis of Barbituric Acid Derivatives. (2025). ResearchGate.
  • Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. (n.d.). Sultan Qaboos University House of Expertise.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences.
  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. (n.d.). PubMed Central.
  • Drug discovery by single crystal X-ray structure analysis. (n.d.). Rigaku.
  • Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. (n.d.). SciSpace.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. (n.d.). PMC.
  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (n.d.). PubMed.
  • Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. (2011). PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrimidine-2,4,6-triol (Barbituric Acid)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of pyrimidine-2,4,6-triol, commonly known as barbituric acid. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Understanding this compound: Key Characteristics

This compound, or barbituric acid, is an organic compound that serves as the parent compound for barbiturate drugs. While barbituric acid itself is not pharmacologically active, its derivatives have significant applications in medicine. For disposal purposes, understanding its chemical and physical properties is crucial for safe handling.

PropertyValue
CAS Number 67-52-7
Molecular Formula C4H4N2O3
Appearance Light cream or white crystalline powder
Odor Odorless
Solubility Soluble in water
Melting Point 248 - 255 °C / 478.4 - 491 °F
Flash Point 150 °C / 302 °F
Stability Stable under normal conditions, but may decompose if heated
Incompatibilities Strong oxidizing agents, Strong alkali

Although this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal procedures are still necessary to ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.

  • Hand Protection : Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.

  • Skin and Body Protection : Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.

Spill Response

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate : If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment : Use an absorbent material to contain the spill.

  • Cleanup : Carefully sweep or vacuum the spilled material and place it into a suitable, clean, dry, and closed container for disposal. Avoid generating dusty conditions.

  • Decontamination : Clean the spill area with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste.

Disposal_Workflow cluster_Preparation Preparation cluster_Containment Containment cluster_Disposal Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate 1. Safety First Container Place in a Labeled, Sealed Container Segregate->Container 2. Proper Containment Consult Consult Local Regulations & Waste Disposal Expert Container->Consult 3. Regulatory Compliance Dispose Dispose via Approved Waste Management Facility Consult->Dispose 4. Final Disposal

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

  • Do not mix this compound with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Containerization

  • Place the this compound waste into a clean, dry, and properly labeled container. The container should be sealed to prevent any leakage or spillage.

  • The label should clearly identify the contents as "this compound" or "Barbituric Acid" waste.

Step 3: Consultation with Local Authorities

  • It is crucial to consult with your institution's EHS office or a local waste disposal expert to understand the specific regulations in your area. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under local, state, and federal regulations.

Step 4: Disposal

  • Dispose of the contained waste through an approved waste disposal plant or a licensed hazardous waste disposal company.

  • Incineration at an approved facility is a recommended disposal method for this type of chemical waste.

  • Do not empty this compound into drains.

Step 5: Empty Container Disposal

  • Handle contaminated packages and empty containers in the same way as the substance itself.

  • Completely emptied packages can be recycled according to your local regulations.

Causality Behind Procedural Choices

The procedures outlined in this guide are based on the principle of minimizing risk and ensuring regulatory compliance. Although this compound is not classified as a hazardous substance, its incompatibility with strong oxidizing agents and alkalis necessitates careful segregation from other waste streams to prevent potentially hazardous reactions. The recommendation to consult local waste disposal experts stems from the variability of environmental regulations across different jurisdictions. Incineration is often the preferred method for organic compounds as it ensures complete destruction and minimizes environmental impact.

References

  • Carl ROTH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.